molecular formula C20H24O4 B190868 Crocetin CAS No. 27876-94-4

Crocetin

Cat. No.: B190868
CAS No.: 27876-94-4
M. Wt: 328.4 g/mol
InChI Key: PANKHBYNKQNAHN-MQQNZMFNSA-N
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Description

Crocetin is a 20-carbon dicarboxylic acid which is a diterpenoid and natural carotenoid. Found in the crocus flower, it has been administered as an anti-fatigue dietary supplement. It has a role as a nutraceutical, a metabolite and an antioxidant. It is a carotenoic acid, a diterpenoid and a polyunsaturated dicarboxylic acid. It is a conjugate acid of a this compound(2-).
Vitamin A-analog that increases diffusivity of oxygen in aqueous solutions, including plasma.
This compound has been reported in Gardenia jasminoides, Perilla frutescens, and other organisms with data available.
TRANSthis compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
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InChI

InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANKHBYNKQNAHN-MQQNZMFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O
Source PubChem
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Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201015585
Record name Transcrocetin
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27876-94-4, 8022-19-3
Record name Crocetin
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Record name Transcrocetin [USAN:INN]
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Record name Transcrocetinate
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oils, saffron
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Record name Transcrocetin
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Record name 8,8'-diapo-ψ,ψ-carotenedioic acid
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Record name TRANSCROCETIN
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Record name SAFFRON OIL
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Foundational & Exploratory

A Technical Guide to the Crocetin Biosynthetic Pathway in Crocus sativus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

Crocus sativus L., the source of saffron, is renowned for its accumulation of high-value apocarotenoids, primarily crocetin and its glycosylated derivatives, crocins. These compounds are responsible for saffron's characteristic color and possess significant pharmacological properties, making them of great interest for therapeutic applications. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in Crocus sativus, detailing the enzymatic steps, subcellular organization, and regulatory mechanisms. Furthermore, this document offers a compilation of quantitative data on metabolite accumulation and gene expression, alongside detailed experimental protocols for the analysis of this pathway. The guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

The Core Biosynthetic Pathway

The biosynthesis of this compound in the stigmas of Crocus sativus is a specialized branch of the carotenoid pathway, initiating from the C40 carotenoid, zeaxanthin. The pathway can be delineated into three primary stages: the cleavage of zeaxanthin, the oxidation of the resulting dialdehyde, and the subsequent glycosylation of this compound.

  • Zeaxanthin Cleavage: The pathway begins in the chromoplasts with the oxidative cleavage of zeaxanthin. This crucial step is catalyzed by the carotenoid cleavage dioxygenase 2 (CsCCD2) , which symmetrically cleaves zeaxanthin at the 7,8 and 7',8' double bonds.[1][2] This reaction yields two products: the C20 apocarotenoid, This compound dialdehyde , and two molecules of 3-OH-β-cyclocitral.[1][3]

  • Oxidation to this compound: The highly reactive this compound dialdehyde is then oxidized to its corresponding dicarboxylic acid, This compound . This conversion is catalyzed by an aldehyde dehydrogenase (ALDH) , with CsALDH3I1 being identified as a key enzyme with high specificity for this compound dialdehyde.[1][4]

  • Glycosylation to Crocins: Finally, this compound undergoes sequential glycosylation to form a series of water-soluble crocins. This process is mediated by UDP-glucosyltransferases (UGTs) . CsUGT74AD1 is responsible for the initial glycosylation steps, converting this compound to crocins 1 and 2'.[4] Further glucosylation steps are carried out by other UGTs to produce the diverse range of crocins found in saffron.

Subcellular Localization of the Pathway

The this compound biosynthetic pathway is a fascinating example of metabolic channeling across multiple subcellular compartments. The initial precursor, zeaxanthin, is synthesized and cleaved by CsCCD2 within the chromoplasts .[1][3] The resulting this compound dialdehyde is then thought to be transported to the endoplasmic reticulum (ER) , where it is oxidized to this compound by the ER-localized CsALDH3I1.[4] The final glycosylation steps, catalyzed by UGTs, occur in the cytoplasm . The water-soluble crocins are then sequestered and accumulate in the vacuole .[1][5]

Visualizing the this compound Biosynthetic Pathway

Crocetin_Biosynthesis cluster_Plastid Chromoplast cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Vacuole Vacuole Zeaxanthin Zeaxanthin Crocetin_dialdehyde This compound Dialdehyde Zeaxanthin->Crocetin_dialdehyde CsCCD2 Crocetin_dialdehyde->Crocetin_dialdehyde_ER This compound This compound This compound->Crocetin_Cytoplasm Crocetin_dialdehyde_ER->this compound CsALDH3I1 Crocins Crocins (mono- to poly-glycosylated) Accumulated_Crocins Accumulated Crocins Crocins->Accumulated_Crocins Transport Crocetin_Cytoplasm->Crocins UGTs (e.g., CsUGT74AD1)

Caption: The subcellular compartmentalization of the this compound biosynthetic pathway in Crocus sativus.

Quantitative Data

The biosynthesis of this compound and its derivatives is tightly regulated during stigma development. The following tables summarize key quantitative data from published literature.

Metabolite Concentrations during Stigma Development
MetaboliteYellow StageOrange StageScarlet StageUnitReference(s)
Zeaxanthin ---µg/g DWData not consistently available
This compound ---µg/g DWData not consistently available
Crocins 2 ± 0.410 ± 0.240 ± 1.15mg/g DW[6]
Safranal 0.03 ± 0.0020.08 ± 0.0010.28 ± 0.003mg/g DW[6]

Note: DW = Dry Weight. Data for zeaxanthin and this compound intermediates at different developmental stages are not consistently reported in the literature.

Gene Expression Levels during Stigma Development

The expression of key biosynthetic genes correlates with the accumulation of crocins.

GeneYellow StageOrange StageRed Stage-2dA0dA+2dAUnitReference(s)
CsCCD2 ~6~9~10~10~10.5~10log2(FPKM)[3]
CsALDH3I1 ~5~8~9~9.5~9.5~9log2(FPKM)[3]
CsUGT74AD1 ~6~9~10~10~10.5~10log2(FPKM)[3]

Note: FPKM = Fragments Per Kilobase of transcript per Million mapped reads. Developmental stages are abbreviated as: -2dA (2 days before anthesis), 0dA (day of anthesis), +2dA (2 days after anthesis).

Enzyme Kinetic Parameters

Specific kinetic parameters such as Km and Vmax for the key enzymes in the this compound biosynthetic pathway of Crocus sativus are not extensively reported in the literature. However, a study on a mutated CsCCD2 (S323A) showed a 12.83-fold greater catalytic efficiency (kcat/Km) towards zeaxanthin compared to the wild-type in vitro.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Protocol for Metabolite Extraction and HPLC Analysis

This protocol is adapted for the quantification of this compound and crocins from saffron stigmas.

4.1.1 Materials and Reagents

  • Dried saffron stigmas

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

  • HPLC system with a DAD or UV-Vis detector and a C18 reverse-phase column

4.1.2 Extraction Procedure

  • Grind 50 mg of dried saffron stigmas to a fine powder.

  • Transfer the powder to a microcentrifuge tube.

  • Add 1.5 mL of 80% methanol in water.

  • Vortex vigorously for 1 minute.

  • Incubate in a sonicator bath for 30 minutes at room temperature, protected from light.

  • Centrifuge at 12,000 x g for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.1.3 HPLC Conditions

  • Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Linear gradient to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 440 nm for crocins and 427 nm for this compound.

  • Injection Volume: 20 µL

Protocol for RNA Extraction and RT-qPCR

This protocol is for the analysis of gene expression of the this compound biosynthetic pathway genes.

4.2.1 Materials and Reagents

  • Fresh saffron stigmas

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent

  • DNase I (RNase-free)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green Master Mix)

  • Gene-specific primers (see table below)

  • RT-qPCR instrument

4.2.2 RNA Extraction (General Procedure)

  • Freeze ~100 mg of fresh stigma tissue in liquid nitrogen and grind to a fine powder.

  • Follow the manufacturer's protocol for the chosen RNA extraction kit or use a TRIzol-based method.

  • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity (e.g., via gel electrophoresis or a Bioanalyzer).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

4.2.3 cDNA Synthesis

  • Use 1 µg of total RNA for the reverse transcription reaction.

  • Follow the manufacturer's protocol for the cDNA synthesis kit.

4.2.4 RT-qPCR

  • Dilute the synthesized cDNA (e.g., 1:10 with nuclease-free water).

  • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (10 µM each), and diluted cDNA.

  • Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Analyze the results using the ΔΔCt method, normalizing to a reference gene (e.g., Tubulin or Actin).

Primer Sequences for RT-qPCR

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
CsCCD2 GCTCCGAGAAGGAGTTCTACAAGCCATAGCCACAAACAGG[8]
CsALDH3I1 GCTTGCTGAAGCTGGAGATTTCCAGCTTGGAAGGAACTGT[9] (adapted)
CsUGT74AD1 GCTTCGTCGCTTACTTCAGCGTAGCCGTTGTAGCCAAAGA[9] (adapted)
Tubulin GCAATGCCTTCGGTGATGTCTGGAAGGGTGACGAAGAGGA[10]
Protocol for In Vitro Enzyme Assay (General Framework)

4.3.1 CsCCD2 Assay

  • Protein Extraction: Homogenize saffron stigmas in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT). Centrifuge to obtain a crude protein extract.

  • Reaction Mixture: In a microfuge tube, combine the crude protein extract with an assay buffer containing FeSO4 and the substrate zeaxanthin (solubilized in a detergent like Triton X-100).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, protected from light.

  • Product Extraction: Stop the reaction and extract the apocarotenoid products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted products by HPLC as described in section 4.1.

4.3.2 ALDH Assay

  • Protein Extraction: Prepare a crude protein extract as described for CsCCD2.

  • Reaction Mixture: Combine the protein extract in an assay buffer (e.g., 100 mM sodium pyrophosphate pH 8.0) with NAD+ and the substrate, this compound dialdehyde.

  • Monitoring: Monitor the production of NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Analysis: Calculate the enzyme activity based on the rate of NADH production. Alternatively, commercial ALDH activity assay kits can be used.[6][11][12]

Visualizations of Experimental Workflows

Workflow for Metabolite Analysis

Metabolite_Analysis_Workflow start Sample Collection (Saffron Stigmas) grinding Grinding to Fine Powder start->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC-DAD Analysis (Detection at 440 nm) filtration->hplc quantification Data Analysis & Quantification hplc->quantification

Caption: A typical workflow for the extraction and HPLC-based quantification of crocins from saffron.

Workflow for Gene Expression Analysis

Gene_Expression_Workflow start Sample Collection (Saffron Stigmas) rna_extraction Total RNA Extraction start->rna_extraction dnase_treatment DNase I Treatment rna_extraction->dnase_treatment cdna_synthesis cDNA Synthesis (Reverse Transcription) dnase_treatment->cdna_synthesis rt_qpcr Real-Time qPCR (with gene-specific primers) cdna_synthesis->rt_qpcr data_analysis Data Analysis (ΔΔCt Method) rt_qpcr->data_analysis

Caption: A standard workflow for analyzing the expression of this compound biosynthetic genes using RT-qPCR.

Conclusion

The this compound biosynthetic pathway in Crocus sativus is a well-orchestrated metabolic process that spans multiple cellular compartments and is subject to tight developmental regulation. This guide has provided a comprehensive overview of the core pathway, from the initial cleavage of zeaxanthin to the final accumulation of crocins in the vacuole. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to investigate this pathway further, whether for fundamental research, metabolic engineering endeavors, or the development of novel therapeutic agents derived from these potent apocarotenoids. Future research should focus on elucidating the precise kinetic properties of the key enzymes and further unraveling the complex regulatory networks that govern this fascinating biosynthetic pathway.

References

A Comprehensive Technical Guide to the Natural Sources and Distribution of Crocetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crocetin, a natural apocarotenoid dicarboxylic acid, has garnered significant scientific interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within these sources, and the detailed methodologies for its extraction, quantification, and the signaling pathways it modulates. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in nature as its glycoside esters, known as crocins. The most prominent and commercially significant natural sources of this compound and crocins are the dried stigmas of Crocus sativus L., commonly known as saffron, and the fruits of Gardenia jasminoides Ellis.[1] Other plant species, such as those from the Buddleja genus, have also been identified as containing these compounds.

  • Crocus sativus L. (Saffron): Saffron is the most well-known and historically significant source of this compound. The vibrant crimson stigmas of the saffron crocus are hand-harvested and dried to produce the world's most expensive spice. The color, flavor, and therapeutic properties of saffron are largely attributed to its high concentration of crocins.[1]

  • Gardenia jasminoides Ellis (Cape Jasmine or Zhi Zi): The fruits of Gardenia jasminoides are a rich and more economical source of crocins compared to saffron.[2] In traditional Chinese medicine, gardenia fruits have been used for their anti-inflammatory and hepatoprotective effects. They are also a source of natural yellow food colorant due to their high crocin content.[3]

  • Buddleja species: Certain species of the Buddleja genus, also known as butterfly bush, have been found to contain crocins and this compound, although typically in lower concentrations than saffron or gardenia.

Distribution of this compound and Crocins in Plant Tissues

The concentration of this compound and its derivatives varies significantly between different plant species and within the various tissues of a single plant.

  • Crocus sativus: In the saffron plant, the highest concentration of crocins is found in the red stigmas.[4] The stamens also contain this compound, and in some cases, at higher levels than the stigmas, although the overall crocin content is lower.[4]

  • Gardenia jasminoides: For Gardenia jasminoides, the fruits are the primary repository of crocins. The concentration of these compounds increases as the fruit matures, transitioning from green to a reddish-yellow hue. Crocins have also been detected in the flowers of G. jasminoides.[5]

Quantitative Analysis of this compound and Crocins

The quantification of this compound and crocins in natural sources is crucial for quality control, standardization of extracts, and pharmacological studies. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose.

Table 1: this compound and Crocin Content in Crocus sativus

Plant PartCompoundConcentration RangeReference
StigmasThis compound Esters (Crocins)2.8–25.6% of dry weight[6][7]
StigmasThis compound7.52 mg/g dry weight[4]
StamensThis compoundHigher than in stigmas[4]

Table 2: Crocin Content in Gardenia jasminoides

Plant PartCompoundConcentrationReference
Ripe Fruit PulpCrocin I and Crocin IIUp to 28 mg/g[8]
Dried FruitTotal Crocins7.59 ± 2.64 mg/g[3]
Gardenia Fruit WasteTotal Crocins8.61 mg/g[9]
Ripe FruitCrocin-1Increases from 3.96 µg/mg to 119.29 µg/mg during maturation[10]
Dried Whole FruitTotal this compound3.4 µmole/g of this compound aglycone[11]

Experimental Protocols

Extraction and Purification of Crocins and this compound

Objective: To extract and purify crocins and this compound from their natural sources.

Protocol 1: Extraction of Crocins from Saffron by Crystallization [12][13]

  • Extraction: Suspend powdered saffron stigmas in 80% ethanol at 0°C with stirring. Centrifuge the mixture and collect the supernatant. Repeat the extraction on the sediment multiple times.

  • Crystallization: Combine the ethanol extracts and store in a sealed, dark container at -5°C for several days to facilitate crystallization.

  • Purification: Collect the initial crocin crystals. For higher purity, re-dissolve the crystals in 80% ethanol and repeat the crystallization process at -5°C.

  • Washing and Drying: Wash the purified crystals with acetone and dry them.

Protocol 2: Preparation of this compound from Gardenia Fruit Waste via Enzymatic Hydrolysis [9]

  • Extraction of Crocins: Extract crocins from dried gardenia fruit waste with 50% ethanol.

  • Fractionation: Fractionate the extract using an HPD-100 macroporous resin column to isolate the crocin-rich fraction.

  • Enzymatic Hydrolysis: Subject the crocin fraction to enzymatic hydrolysis using Celluclast® 1.5 L to convert crocins to this compound.

  • Purification: Separate the resulting this compound from the reaction mixture using HPD-100 resin adsorption followed by purification via centrifugal partition chromatography (CPC).

Protocol 3: Purification of this compound by Solvent Treatment and Crystallization [14]

  • Hydrolysis: Hydrolyze a crocin-containing plant extract with sodium hydroxide.

  • Acidification: Acidify the reaction mixture with phosphoric acid to precipitate crude this compound.

  • Solvent Treatment: Treat the crude this compound with a lower alcohol (e.g., methanol) or a mixed solvent containing at least 50% lower alcohol to remove soluble impurities.

  • Crystallization: Alternatively, dissolve the crude this compound in an aprotic solvent (e.g., dimethylformamide) and crystallize to obtain high-purity this compound.

Quantification of this compound and Crocins by HPLC

Objective: To quantify the concentration of this compound and crocins in a sample.

Protocol 4: HPLC-PDA Method for Simultaneous Determination of Crocin and this compound [15]

  • Sample Preparation: Ultrasonicate the sample with a mixture of acetonitrile and water (1:1, v/v) for 30 minutes.

  • Chromatographic Conditions:

    • Column: Sunfire C18 (250 mm x 4.6 mm; 5 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Detector: Photodiode Array (PDA) detector.

Protocol 5: HPLC Method for Determination of this compound in Human Serum [16][17]

  • Sample Preparation:

    • Direct Precipitation: Precipitate proteins in the serum sample using acetonitrile.

    • Solid-Phase Extraction (SPE): Use a Bond Elut C18 cartridge for extraction.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Methanol/water/acetic acid (85:14.5:0.5 v/v/v).

    • Flow Rate: 0.8 ml/min.

    • Detector: UV detector set at 423 nm.

    • Internal Standard: 13-cis retinoic acid.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating a variety of cellular signaling pathways.

Anti-Angiogenic Signaling Pathway

This compound has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[18][19]

Anti_Angiogenic_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 SRC SRC VEGFR2->SRC MEK MEK VEGFR2->MEK This compound This compound This compound->VEGFR2 FAK FAK SRC->FAK Angiogenesis Angiogenesis FAK->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis

Caption: this compound inhibits angiogenesis by blocking VEGF-induced phosphorylation of VEGFR2.

Anti-inflammatory Signaling Pathway

This compound exhibits anti-inflammatory properties by modulating the crosstalk between the MEK1/JNK/NF-κB pathway and the Nrf2/HO-1 pathway.[20]

Anti_inflammatory_Pathway LPS LPS MEK1 MEK1 LPS->MEK1 JNK JNK LPS->JNK This compound This compound This compound->MEK1 This compound->JNK Nrf2 Nrf2 This compound->Nrf2 MEK1->JNK NFkB NF-κB JNK->NFkB iNOS iNOS NFkB->iNOS Inflammation Inflammation iNOS->Inflammation HO1 HO-1 Nrf2->HO1 HO1->NFkB

Caption: this compound's anti-inflammatory mechanism via MEK1/JNK/NF-κB and Nrf2/HO-1 pathways.

Anti-Cancer Signaling Pathways

This compound's anti-cancer effects are mediated through the inhibition of cell proliferation and the induction of apoptosis, involving pathways such as EGFR and PI3K/Akt.[2][21]

Anti_Cancer_Pathway cluster_proliferation Proliferation Pathway cluster_apoptosis Apoptosis Pathway EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation PI3K PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis This compound This compound This compound->EGFR This compound->PI3K

Caption: this compound's dual anti-cancer action on proliferation and apoptosis pathways.

Experimental Workflow: From Plant Material to Bioactivity Analysis

The following diagram outlines a general experimental workflow for the study of this compound from its natural sources.

Experimental_Workflow PlantMaterial Plant Material (Saffron Stigmas / Gardenia Fruits) Extraction Extraction (e.g., 80% Ethanol) PlantMaterial->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification Quantification Quantification (HPLC-PDA/MS) Purification->Quantification Bioactivity Bioactivity Assays (e.g., Cell Culture, Animal Models) Purification->Bioactivity

Caption: General workflow for this compound research from natural sources.

Conclusion

This compound and its glycosylated precursors, crocins, are valuable natural compounds with significant therapeutic potential. Crocus sativus and Gardenia jasminoides stand out as the primary and most abundant natural sources. This guide has provided a comprehensive overview of the distribution of these compounds, detailed experimental protocols for their extraction and quantification, and an exploration of the key signaling pathways they modulate. The presented data and methodologies offer a solid foundation for further research and development of this compound-based therapeutics and nutraceuticals. The continued investigation into the molecular mechanisms of this compound will undoubtedly unveil further applications for this promising natural product.

References

crocetin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Chemical Structure and Properties of Crocetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a natural apocarotenoid dicarboxylic acid that forms the central core of crocins, the primary compounds responsible for the color of saffron (Crocus sativus L.) and also found in the fruits of Gardenia jasminoides.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key pharmacological activities of this compound. It details the experimental protocols for its extraction and analysis, and elucidates the molecular signaling pathways through which it exerts its significant antioxidant, anti-inflammatory, and anticancer effects. Quantitative data are presented in structured tables for clarity, and critical biological pathways and experimental workflows are visualized using Graphviz diagrams to support advanced research and drug development initiatives.

Chemical Structure and Identification

This compound (C₂₀H₂₄O₄) is a C20 diterpenoid characterized by a symmetrical polyene chain with seven conjugated double bonds, four methyl group substitutions, and a carboxylic acid group at each terminus.[4][5] This structure, particularly the conjugated system, is responsible for its color and significant biological activity. The trans-isomer is generally more stable than the cis-form.[4][6]

IdentifierValue
IUPAC Name (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid[2][7][8]
Other Names 8,8′-Diapocarotene-8,8′-dioic acid, trans-Crocetin[2]
CAS Number 27876-94-4[2]
Molecular Formula C₂₀H₂₄O₄[4][5][7][8]
Molecular Weight 328.40 g/mol [4][9]

Physicochemical Properties

This compound's therapeutic application is significantly challenged by its physicochemical properties, most notably its poor aqueous solubility. It presents as brick-red crystals and is sensitive to light, heat, and pH.[4][10][11]

Table 2.1: General Physicochemical Data
PropertyValueReference(s)
Appearance Brick-red crystals/rhombs[2][7][10]
Melting Point 285 °C[1][2][7][10]
pKa 4.39[2]
logP 4.312[2]
Table 2.2: Solubility Data
SolventTemperature (°C)SolubilityReference(s)
Water251.23 µg/mL[11][12][13]
Phosphate Buffer (pH 6.8)251.84 ± 0.11 mg/L[11][12]
PyridineNot SpecifiedSoluble[4][5][6]
Dimethyl Sulfoxide (DMSO)Not SpecifiedPartially Soluble[4][6][12]
Alkaline Aqueous Solutions (pH > 9.0)Not SpecifiedSoluble[11][12][14]
Table 2.3: Spectral Properties
MethodSolventAbsorption Maxima (λmax)Reference(s)
UV-Vis SpectroscopyPyridine411, 436, 464 nm
UV-Vis SpectroscopyBorate Buffer (pH 8.5)~402, 425, 452 nm[14][15]

Pharmacological Properties and Signaling Pathways

This compound exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug development. Its therapeutic effects are primarily attributed to its potent antioxidant, anti-inflammatory, and anticancer properties.[16]

Antioxidant Activity

This compound is a powerful antioxidant that directly scavenges free radicals and enhances the endogenous antioxidant defense system.[5][16] It has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px), while inhibiting lipid peroxidation.[5][17] A critical mechanism is the activation of the Nrf2/HO-1 pathway, which upregulates the expression of numerous antioxidant genes.[18]

Antioxidant_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation This compound This compound This compound->Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Upregulation of Antioxidant Enzymes (SOD, HO-1, GSH-Px) ARE->AntioxidantEnzymes activates transcription

Caption: this compound's antioxidant mechanism via activation of the Nrf2/HO-1 pathway.

Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[16] It downregulates nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-1β, primarily through the suppression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][18][19] This is achieved by modulating key inflammatory signaling cascades, including the inhibition of the NF-κB pathway.[18]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MEK1 MEK1 TLR4->MEK1 JNK JNK MEK1->JNK NFkB NF-κB JNK->NFkB activates iNOS iNOS Expression NFkB->iNOS promotes transcription This compound This compound This compound->MEK1 inhibits This compound->JNK inhibits Inflammation Inflammation (NO, Cytokines) iNOS->Inflammation

Caption: this compound inhibits inflammation by targeting the MEK1/JNK/NF-κB/iNOS pathway.

Anticancer Activity

This compound has demonstrated potent antitumor activity across various cancer models. Its mechanisms are multifactorial and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of proliferation and angiogenesis.[4][5] this compound can increase the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2), inhibit the synthesis of DNA and RNA in cancer cells, and interfere with growth factor signaling pathways like PI3K/Akt.[4][5][20]

Anticancer_Pathway cluster_proliferation Inhibition of Proliferation cluster_apoptosis Induction of Apoptosis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Caspases Caspases Bax->Caspases Bcl2 Bcl-2 Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->Akt inhibits This compound->Bax upregulates This compound->Bcl2 downregulates

Caption: this compound's anticancer effects via PI3K/Akt inhibition and apoptosis induction.

Experimental Protocols

Reproducible and standardized methodologies are critical for the study of this compound. The following sections detail common protocols for its extraction, solubility determination, and bioactivity assessment.

Extraction and Purification of Crocin (this compound Precursor)

This compound is typically derived via the hydrolysis of its glycoside ester, crocin, which is extracted from saffron.

  • Objective: To extract and purify crocin from saffron stigmas.

  • Methodology:

    • Extraction: Suspend 10 g of powdered saffron stigmas in 25 mL of 80% ethanol at 0°C. Vortex for 2 minutes.[21][22]

    • Centrifuge the suspension at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the sediment multiple times (e.g., 7 more times) with fresh 80% ethanol. Pool all supernatants.[21]

    • Crystallization: Store the combined ethanolic extract in a sealed, thick-walled glass container in darkness at -5°C for an extended period (e.g., 24 days) to allow for the crystallization of crocin.[21][23]

    • Purification: Collect the crocin crystals. For higher purity (>97%), the crystals can be re-dissolved in 80% ethanol and subjected to a second crystallization step under the same conditions.[23]

    • Hydrolysis to this compound: The purified crocin can be subjected to acidic or enzymatic hydrolysis to yield this compound.

  • Analysis: Purity and concentration can be confirmed by HPLC-UV at ~440 nm and spectrophotometry.[21]

Extraction_Workflow Start Saffron Stigma Powder Extraction Suspend in 80% Ethanol (0°C) Vortex & Centrifuge Start->Extraction Supernatant Collect Supernatant Extraction->Supernatant Repeat Repeat Extraction 7x Extraction->Repeat Sediment Crystallization Store Pooled Supernatant at -5°C for 24 days Supernatant->Crystallization Repeat->Extraction Crystals Collect Crocin Crystals Crystallization->Crystals Hydrolysis Hydrolysis Crystals->Hydrolysis End Pure this compound Hydrolysis->End

Caption: Workflow for the extraction of crocin and subsequent hydrolysis to this compound.

In Vitro Anti-inflammatory Assay (LPS-induced RAW264.7 cells)
  • Objective: To evaluate the ability of this compound to inhibit the production of inflammatory mediators.

  • Methodology:

    • Cell Culture: Culture RAW264.7 murine macrophage cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80% confluency.

    • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with final concentration ≤0.1%) for 1-2 hours.

    • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the media and incubate for 18-24 hours.[18]

    • NO Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess reagent assay. Measure absorbance at ~540 nm.[18]

    • Protein Expression Analysis: Lyse the remaining cells to extract total protein. Use Western blotting to quantify the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of NF-κB pathway components (e.g., p-IκB-α).[18]

Antioxidant Capacity Assessment (Crocin Bleaching Assay - CBA)
  • Objective: To measure the radical-scavenging activity of this compound.

  • Methodology:

    • Principle: The assay measures the inhibition of the bleaching of crocin's yellow color, which is caused by its reaction with peroxyl radicals. The presence of an antioxidant (this compound) competitively inhibits this bleaching.[24][25]

    • Radical Generation: Peroxyl radicals are generated by the thermal decomposition of an azo-initiator, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Reaction Mixture: Prepare a reaction mixture in a cuvette containing a buffered solution of crocin (or α-crocin).

    • Initiation: Add the test compound (this compound) at various concentrations, followed by the AAPH solution to initiate the reaction.

    • Monitoring: Monitor the decrease in absorbance of crocin at its λmax (~440-443 nm) over time using a spectrophotometer.[25]

    • Quantification: The antioxidant capacity is determined by comparing the rate of crocin bleaching in the presence of the sample to that of a control (without antioxidant) or a standard (e.g., Trolox).[25]

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a diverse range of potent pharmacological properties. Its significant antioxidant, anti-inflammatory, and anticancer activities are supported by its ability to modulate multiple critical signaling pathways. However, its poor aqueous solubility remains a major barrier to clinical translation. Future research focused on advanced formulation strategies, such as nano-encapsulation or the development of soluble derivatives, is essential to overcome this limitation and fully exploit the therapeutic potential of this compound in the prevention and treatment of a wide array of diseases.

References

The Neuroprotective Properties of Crocetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Crocetin, a natural carotenoid dicarboxylic acid and a primary active constituent of saffron (Crocus sativus L.), has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Among these, its neuroprotective effects are particularly promising for the development of novel therapeutic strategies against a spectrum of neurodegenerative disorders. This technical guide provides an in-depth overview of the core neuroprotective mechanisms of this compound, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the field of neuropharmacology and neurotherapeutics.

This compound's neuroprotective potential stems from its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][3] It has demonstrated efficacy in various experimental models of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and glaucoma.[2][3][4] This guide will systematically explore the molecular mechanisms underlying these protective effects, providing a comprehensive resource for further research and development.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-inflammatory Action

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases, characterized by the activation of microglia and the release of pro-inflammatory cytokines.[5] this compound has been shown to effectively suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of inflammatory mediators.[5]

A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] Under pathological conditions, the activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4] this compound treatment has been demonstrated to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory cytokines.[4]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in neuronal damage in neurodegenerative diseases. This compound acts as a potent antioxidant by directly scavenging ROS and by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][6]

The Nrf2 pathway is a primary regulator of the endogenous antioxidant response.[4] Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of several antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[4]

Anti-apoptotic Activity

Neuronal apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. This compound has been shown to protect neurons from apoptosis by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] The PI3K/Akt pathway is a critical cell survival pathway that, when activated, inhibits pro-apoptotic proteins and promotes the expression of anti-apoptotic factors.[2] this compound has been found to activate this pathway, leading to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates downstream pro-apoptotic targets.[2]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Inflammatory Markers

Experimental ModelThis compound DosageAnalyte% Change vs. ControlReference
APPsw Transgenic Mice (AD)10 mg/kg/dayPlasma TNF-α↓ 30-40%[1]
APPsw Transgenic Mice (AD)30 mg/kg/dayPlasma TNF-α↓ 30-40%[1]
APPsw Transgenic Mice (AD)10 mg/kg/dayPlasma IL-1β↓ 30-40%[1]
APPsw Transgenic Mice (AD)30 mg/kg/dayPlasma IL-1β↓ 30-40%[1]
APPsw Transgenic Mice (AD)10 mg/kg/dayPlasma IL-6↓ 30-40%[1]
APPsw Transgenic Mice (AD)30 mg/kg/dayPlasma IL-6↓ 30-40%[1]
MPTP-induced PD MiceNot SpecifiedStriatal TNF-αSignificantly ↓[3]
MPTP-induced PD MiceNot SpecifiedStriatal IL-1βSignificantly ↓[3]
Rat Model of GlaucomaNot SpecifiedRetinal TNF-αSignificantly ↓[4][7]
Rat Model of GlaucomaNot SpecifiedRetinal IL-1βSignificantly ↓[4][7]
Rat Model of GlaucomaNot SpecifiedRetinal IL-6Significantly ↓[4][7]

Table 2: Effects of this compound on Oxidative Stress Markers

Experimental ModelThis compound DosageAnalyte% Change vs. ControlReference
Hemi-parkinsonian Rat Model25 µg/kgSubstantia Nigra GSHProtected[8]
Hemi-parkinsonian Rat Model50 µg/kgSubstantia Nigra GSHProtected[8]
Hemi-parkinsonian Rat Model75 µg/kgSubstantia Nigra GSHProtected[8]
Hemi-parkinsonian Rat Model25 µg/kgSubstantia Nigra TBARSAttenuated[8]
Hemi-parkinsonian Rat Model50 µg/kgSubstantia Nigra TBARSAttenuated[8]
Hemi-parkinsonian Rat Model75 µg/kgSubstantia Nigra TBARSAttenuated[8]

Table 3: Effects of this compound on Apoptosis and Neuronal Survival

Experimental ModelThis compound DosageAnalyteEffectReference
Rat Model of GlaucomaNot SpecifiedRetinal Ganglion CellsReduced Apoptosis[4][7]
Hemi-parkinsonian Rat Model25, 50, 75 µg/kgSubstantia Nigra NeuronsProtected from 6-OHDA[8]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Animal Models
  • APPsw Transgenic Mouse Model of Alzheimer's Disease:

    • Model Induction: Mice with the Swedish mutant APP751 transgene are used as a model for AD. These mice exhibit age-dependent accumulation of amyloid-β (Aβ) plaques and cognitive deficits.[2]

    • This compound Administration: this compound is typically administered orally. In one study, 9-month-old transgenic mice were given this compound at doses of 10 and 30 mg/kg/day for 6 months.[2]

  • MPTP-Induced Mouse Model of Parkinson's Disease:

    • Model Induction: Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[3]

    • This compound Administration: this compound is administered to the mice, and its effects on motor deficits and dopaminergic neuron survival are assessed.[3]

  • Rat Model of Glaucoma:

    • Model Induction: Glaucoma is induced in rats by injecting 0.3% carbomer into the anterior chamber of the eye to elevate intraocular pressure.[4]

    • This compound Administration: The neuroprotective and anti-inflammatory effects of this compound on retinal neurons are evaluated following its administration.[4]

Behavioral Assessments
  • Morris Water Maze (for Alzheimer's Disease models):

    • Apparatus: A circular pool (typically 120-150 cm in diameter) is filled with opaque water. A hidden platform is submerged below the water surface in one of the four quadrants.[2]

    • Procedure: Mice are trained to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are recorded as measures of spatial learning and memory.[2]

Biochemical and Molecular Assays
  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

    • Principle: This assay is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma or tissue homogenates.[2][3]

    • General Protocol:

      • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

      • Block non-specific binding sites.

      • Add standards and samples to the wells.

      • Add a biotinylated detection antibody.

      • Add streptavidin-horseradish peroxidase (HRP) conjugate.

      • Add a chromogenic substrate (e.g., TMB) and measure the absorbance at a specific wavelength. The concentration of the cytokine is determined from a standard curve.

  • Western Blot for Signaling Proteins:

    • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., PI3K, Akt, NF-κB, p-Akt) in tissue lysates.[4]

    • General Protocol:

      • Extract proteins from tissues and determine their concentration.

      • Separate proteins by size using SDS-PAGE.

      • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the protein of interest.

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Detect the protein bands using a chemiluminescent substrate and imaging system. Band intensity is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

  • Immunohistochemistry:

    • Principle: This method is used to visualize the localization and expression of specific proteins within tissue sections.[4]

    • General Protocol:

      • Fix, embed, and section the tissue of interest (e.g., brain, retina).

      • Perform antigen retrieval to unmask the target protein.

      • Block endogenous peroxidase activity and non-specific binding sites.

      • Incubate the sections with a primary antibody against the protein of interest.

      • Incubate with a labeled secondary antibody.

      • Use a detection system (e.g., DAB) to visualize the antibody-antigen complex.

      • Counterstain and mount the sections for microscopic examination.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Crocetin_Signaling_Pathways cluster_stimuli Neurodegenerative Stimuli (e.g., Aβ, Oxidative Stress, Inflammation) cluster_this compound This compound Intervention cluster_pathways Key Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Neuroprotective Outcomes Stimuli Neuroinflammation Oxidative Stress Apoptotic Signals PI3K PI3K Stimuli->PI3K inhibits Nrf2 Nrf2 Stimuli->Nrf2 inhibits NFkB NF-κB Stimuli->NFkB activates This compound This compound This compound->PI3K activates This compound->Nrf2 activates This compound->NFkB inhibits Akt Akt PI3K->Akt activates Outcomes ↑ Neuronal Survival ↓ Inflammation ↓ Oxidative Stress ↑ Cognitive Function Akt->Outcomes promotes ARE ARE Nrf2->ARE binds HO1 HO-1 ARE->HO1 upregulates HO1->Outcomes promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription Cytokines->Outcomes inhibits

Caption: Key signaling pathways modulated by this compound in neuroprotection.

Experimental_Workflow cluster_model 1. Disease Model Induction cluster_treatment 2. This compound Administration cluster_assessment 3. Outcome Assessment cluster_analysis 4. Data Analysis & Interpretation Model Induce Neurodegenerative Disease Model (e.g., AD, PD, Glaucoma) Treatment Administer this compound (various doses) vs. Vehicle Control Model->Treatment Behavior Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavior Biochem Biochemical Analysis (ELISA, Western Blot) Treatment->Biochem Histo Histological Analysis (Immunohistochemistry) Treatment->Histo Analysis Quantitative Data Analysis Mechanism Elucidation Behavior->Analysis Biochem->Analysis Histo->Analysis

Caption: General experimental workflow for evaluating this compound's neuroprotective effects.

Conclusion and Future Directions

This compound has demonstrated significant potential as a neuroprotective agent in a variety of preclinical models of neurodegenerative diseases. Its ability to concurrently target multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, makes it a compelling candidate for further investigation. The data summarized in this guide highlight its efficacy in mitigating key markers of neurodegeneration and improving functional outcomes.

Future research should focus on several key areas. Firstly, there is a need for more comprehensive dose-response studies across different models to establish optimal therapeutic windows. Secondly, long-term safety and toxicity studies are essential before considering clinical translation. Furthermore, exploring the synergistic effects of this compound with other neuroprotective agents could lead to more effective combination therapies. Finally, the development of novel drug delivery systems to enhance the bioavailability of this compound to the central nervous system will be crucial for maximizing its therapeutic potential.

References

Crocetin as a Potent Antioxidant and Anti-inflammatory Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Crocetin (C₂₀H₂₄O₄) is a natural apocarotenoid dicarboxylic acid, the core aglycone of crocin, which is responsible for the vibrant color of saffron (Crocus sativus L.) and the fruit of Gardenia jasminoides Ellis.[1][2][3][4] Beyond its traditional use as a spice and colorant, this compound has garnered significant attention within the scientific community for its extensive pharmacological activities, including cardioprotective, neuroprotective, and anti-cancer properties.[3][5] Central to its therapeutic potential are its robust antioxidant and anti-inflammatory mechanisms. This compound modulates key cellular signaling pathways, mitigates oxidative stress, and suppresses inflammatory responses, making it a compelling molecule for drug development and therapeutic research.[6][7]

This technical guide provides an in-depth analysis of this compound's antioxidant and anti-inflammatory actions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support researchers, scientists, and drug development professionals.

Antioxidant Mechanisms of Action

This compound's antioxidant properties are attributed to its unique molecular structure, featuring a conjugated polyene system that effectively quenches reactive oxygen species (ROS).[7] However, its primary mechanism extends beyond direct scavenging to the modulation of endogenous antioxidant defense systems. The principal pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10][11]

Activation of the Nrf2/HO-1 Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5][8][9][12] this compound has been shown to significantly activate this pathway, thereby enhancing the cell's capacity to neutralize oxidative insults.[1][2][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes Activates

Caption: this compound activates the Nrf2 antioxidant pathway.
Quantitative Data on Antioxidant Activity

The efficacy of this compound in mitigating oxidative stress and enhancing antioxidant enzyme activity has been quantified in various models.

Table 1: this compound's Effect on Oxidative Stress Markers and Antioxidant Enzymes

Model System This compound Dose/Concentration Measured Parameter Observed Effect Reference
Norepinephrine-induced cardiac hypertrophy (Rats) Not Specified Lipid Peroxidation (LPO) Markedly reduced [13]
Norepinephrine-induced cardiac hypertrophy (Rats) Not Specified Superoxide Dismutase (SOD) Activity Increased [13]
Norepinephrine-induced cardiac hypertrophy (Rats) Not Specified Glutathione Peroxidase (GSH-Px) Activity Increased [13]
Isoproterenol-induced myocardial infarction (Rats) 50, 100, 200 mg/kg/day Catalase (CAT) Level Elevated [14]
Isoproterenol-induced myocardial infarction (Rats) 50, 100, 200 mg/kg/day Glutathione (GSH) Level Elevated [14]
Isoproterenol-induced myocardial infarction (Rats) 50, 100, 200 mg/kg/day Malondialdehyde (MDA) Level Reduced [14]
DENV-infected liver damage (Mice) 50 mg/kg SOD and CAT Balance Balanced antioxidant enzymes [3]
Stroke-prone SHRs 25, 50 mg/kg/day Urinary 8-hydroxy-2′-deoxyguanosine Elevated (indicating increased antioxidant activity) [3]

| Paraquat-poisoned rats | 50 mg/kg | Nrf2 Signaling Pathway | Activated to enhance antioxidant effects |[3] |

Anti-inflammatory Mechanisms of Action

This compound exerts potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway and modulating the Mitogen-Activated Protein Kinase (MAPK) cascade. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[3][15]

Inhibition of the NF-κB Signaling Pathway

In inflammatory states, signaling molecules like lipopolysaccharide (LPS) activate pathways that lead to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees the NF-κB (p50/p65) dimer to translocate into the nucleus, where it drives the transcription of pro-inflammatory genes.[15] Studies show that this compound dose-dependently blocks the degradation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent inflammatory gene expression.[1]

Modulation of MAPK Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transducing extracellular signals into cellular inflammatory responses.[15] this compound has been shown to selectively inhibit the phosphorylation of JNK and p38 MAPK while activating MEK1/ERK1 phosphorylation, contributing to its overall anti-inflammatory effect.[1][2][4] Research indicates that this compound can directly bind to MEK1 and JNK1/2 to mediate these effects.[1][2][4]

Crosstalk Between Nrf2/HO-1 and NF-κB Pathways

A crucial aspect of this compound's mechanism is its ability to modulate the crosstalk between the anti-inflammatory/antioxidant Nrf2/HO-1 pathway and the pro-inflammatory NF-κB pathway. The upregulation of HO-1 by this compound actively suppresses the NF-κB pathway. For instance, knockout of the HO-1 gene has been shown to block this compound's ability to inhibit the phosphorylation of IκBα, demonstrating that HO-1 is a key link in this compound's anti-inflammatory action.[1][2][4]

Crosstalk_Pathway cluster_nucleus Nucleus LPS LPS MEK1 MEK1 LPS->MEK1 JNK JNK LPS->JNK This compound This compound This compound->MEK1 Binds & Activates This compound->JNK Binds & Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates MEK1->JNK Inhibits Ikk IκB Kinase (IKK) JNK->Ikk Activates Nfkb_IkBa NF-κB/IκBα Complex JNK->Nfkb_IkBa Ikk->Nfkb_IkBa Phosphorylates IκBα IkBa_p p-IκBα Nfkb NF-κB (p65) Nfkb_IkBa->Nfkb Releases Inflammation Inflammatory Response (iNOS, NO, TNF-α, IL-1β) Nfkb->Inflammation Transcription HO1 HO-1 Nrf2->HO1 Upregulates HO1->IkBa_p Blocks Inhibition

Caption: Crosstalk of MEK1/JNK/NF-κB and Nrf2/HO-1 pathways modulated by this compound.
Quantitative Data on Anti-inflammatory Activity

This compound's ability to suppress key inflammatory markers has been demonstrated across various experimental models.

Table 2: this compound's Effect on Inflammatory Mediators

Model System This compound Dose/Concentration Measured Parameter Observed Effect Reference
LPS-induced RAW264.7 cells 10, 20 µg/mL Nitric Oxide (NO) Production Dose-dependently inhibited [1][4]
LPS-induced RAW264.7 cells 10, 20 µg/mL iNOS Expression Dose-dependently suppressed [1][4]
MCA-induced cervical cancer (Mice) 20 mg/kg IL-1β Serum Level 34% decrease vs. MCA group [16]
MCA-induced cervical cancer (Mice) 40 mg/kg IL-1β Serum Level 56% decrease vs. MCA group [16]
MCA-induced cervical cancer (Mice) 40 mg/kg TNF-α Serum Level Significantly suppressed [16]
HeLa cervical cancer cells 1, 10, 50, 100 µmol/L COX-2 Production Dose-dependently reduced [3][16]
APPsw transgenic mice (AD model) Not Specified Pro-inflammatory Cytokines (Plasma) Significantly reduced [17]

| Myocardial Ischemia (Rats) | 25, 50 mg/kg | TNF-α, IL-1β, IL-6 (Serum) | Significantly reduced |[18] |

Key Experimental Protocols

The following section outlines typical methodologies employed in the investigation of this compound's bioactivity.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment Protocol: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 10-20 µg/mL) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 40 ng/mL) for a specified duration (e.g., 12-24 hours).[1][4]

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay. Absorbance is read at ~540 nm.[1][4]

  • Western Blot Analysis: To analyze protein expression, cells are lysed, and total protein is quantified. Proteins (e.g., iNOS, p-IκBα, IκBα, p-JNK, Nrf2, HO-1) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies, followed by incubation with HRP-conjugated secondary antibodies. Bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Experimental_Workflow cluster_invitro In Vitro Workflow: RAW264.7 Cells cluster_analysis Analysis start Seed RAW264.7 Cells pretreat Pre-treat with this compound (e.g., 10-20 µg/mL, 1h) start->pretreat induce Induce Inflammation with LPS (e.g., 40 ng/mL, 12-24h) pretreat->induce griess Griess Assay (NO Measurement) induce->griess western Western Blot (Protein Expression) induce->western elisa ELISA (Cytokine Levels) induce->elisa

Caption: General experimental workflow for in vitro analysis of this compound.
In Vivo Anti-inflammatory and Chemopreventive Model

  • Animal Model: Female BALB/c mice are often used. Uterine cervix tumorigenesis can be induced by implanting a cotton thread impregnated with methylcholanthrene (MCA) into the cervical canal.[16]

  • Dosing Regimen: Following tumor induction, mice are administered this compound orally via gavage at various doses (e.g., 10, 20, 40 mg/kg) twice daily for a period such as 35 days. A control group receives the vehicle (e.g., saline).[16]

  • Sample Collection: At the end of the experimental period, animals are sacrificed. Blood is collected via cardiac puncture for serum separation. Tissues of interest (e.g., uterine cervix, liver) are harvested for histopathological or molecular analysis.[16]

  • Biochemical Analysis: Serum levels of inflammatory cytokines (e.g., IL-1β, TNF-α) are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16]

  • Histopathology: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe morphological changes and inflammatory cell infiltration.

Conclusion and Future Directions

This compound is a potent dual-action agent that effectively mitigates both oxidative stress and inflammation. Its mechanisms are multifaceted, centered on the activation of the protective Nrf2/HO-1 pathway and the concurrent inhibition of the pro-inflammatory NF-κB and MAPK pathways. The quantitative data and experimental evidence robustly support its role as a modulator of redox balance and inflammatory cascades.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Optimizing delivery systems to enhance the bioavailability of this compound, which is poorly soluble in water.[7]

  • Clinical Trials: Expanding human clinical trials to validate the therapeutic efficacy observed in preclinical models for specific inflammatory and oxidative stress-related diseases.[3]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound derivatives to potentially improve potency, selectivity, and pharmacokinetic properties.[3][19]

The comprehensive understanding of this compound's molecular targets and pathways provides a solid foundation for its development as a next-generation therapeutic for a wide range of debilitating diseases.

References

The Molecular Maestro: Crocetin's Command Over Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Crocetin, a natural carotenoid dicarboxylic acid and a primary active component of saffron, has garnered significant scientific attention for its pleiotropic pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. At the heart of these diverse biological activities lies its profound ability to modulate gene expression. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound governs the expression of a wide array of genes. We delve into the core signaling pathways influenced by this compound, present quantitative data on its impact on gene expression, and provide detailed experimental methodologies for key assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

The regulation of gene expression is a fundamental process that dictates cellular function, differentiation, and response to external stimuli. Dysregulation of this intricate network is a hallmark of numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases. This compound has emerged as a promising therapeutic agent due to its capacity to interact with and modulate key signaling cascades, thereby influencing the transcription of genes pivotal to disease progression. This guide will systematically dissect the role of this compound in regulating gene expression, providing a foundational understanding for future research and drug development endeavors.

Core Signaling Pathways Modulated by this compound

This compound exerts its influence on gene expression by targeting several critical intracellular signaling pathways. These pathways, upon activation or inhibition by this compound, trigger a cascade of events that culminate in the altered transcription of downstream target genes. The primary signaling networks affected by this compound include the Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

The NF-κB Signaling Pathway: A Central Hub for Inflammation

The NF-κB pathway is a cornerstone of the inflammatory response, and its aberrant activation is implicated in chronic inflammation and cancer. This compound has been shown to be a potent inhibitor of this pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkappaB_alpha IκBα IKK->IkappaB_alpha Phosphorylates NF_kappa_B_IkappaB NF-κB-IκBα Complex IkappaB_alpha->NF_kappa_B_IkappaB Degradation NF_kappa_B NF-κB (p65/p50) NF_kappa_B_nucleus NF-κB (p65/p50) NF_kappa_B->NF_kappa_B_nucleus Translocates NF_kappa_B_IkappaB->NF_kappa_B Releases DNA DNA NF_kappa_B_nucleus->DNA Binds to Promoter Gene_Expression Inflammatory Gene Expression (IL-6, IL-8, TNF-α, iNOS) DNA->Gene_Expression Transcription

This compound's inhibitory action on the NF-κB pathway leads to the downregulation of a suite of pro-inflammatory genes.[1][2][3][4][5][6]

The Nrf2 Signaling Pathway: Orchestrating the Antioxidant Response

The Nrf2 pathway is the master regulator of the cellular antioxidant response. This compound is a known activator of this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates Keap1_Nrf2->Nrf2 Releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Leads to ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Gene_Expression Antioxidant Gene Expression (HO-1, NQO1, SOD, CAT) ARE->Gene_Expression Transcription

By activating the Nrf2 pathway, this compound upregulates the expression of several antioxidant and cytoprotective enzymes.[7][8][9][10]

The MAPK Signaling Pathway: A Network of Cellular Responses

The MAPK pathway is a complex network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway in a context-dependent manner.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MEK MEK1/2 This compound->MEK Inhibits JNK JNK This compound->JNK Inhibits p38 p38 This compound->p38 Activates Stimuli Growth Factors, Stress Ras Ras Stimuli->Ras Stimuli->JNK Stimuli->p38 Raf Raf Ras->Raf Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression

The context-specific modulation of the MAPK pathway by this compound contributes to its anti-cancer and anti-inflammatory effects.[10][11]

The PI3K/Akt Signaling Pathway: A Regulator of Cell Survival and Proliferation

The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. This compound's interaction with this pathway is often implicated in its anti-cancer and neuroprotective activities.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PI3K PI3K This compound->PI3K Modulates Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation

This compound's modulation of the PI3K/Akt pathway can lead to the induction of apoptosis in cancer cells and promote neuronal survival.[10][12][13][14][15][16]

Quantitative Analysis of this compound-Mediated Gene Expression Changes

The following tables summarize the quantitative effects of this compound on the expression of key target genes across various cell lines and experimental conditions.

Table 1: Effect of this compound on Inflammatory Gene Expression

Cell LineGeneTreatmentFold Change/Percent ReductionReference
DU-145NF-κBThis compoundSignificant reduction[1][2]
DU-145VEGFThis compoundSignificant reduction[1][2]
DU-145MMP-9This compoundSignificant reduction[1][2]
DU-145HMGB1This compoundSignificant reduction[1][2]
DU-145IL-6This compoundSignificant reduction[1][2]
DU-145IL-8This compoundSignificant reduction[1][2]
RAW264.7iNOS10-20 µg/ml this compoundDose-dependent inhibition[3][4][5][17]

Table 2: Effect of this compound on Antioxidant Gene Expression

Cell LineGeneTreatmentFold Change/Percent IncreaseReference
HeLaNrf2This compoundIncreased expression[8][9]
HeLaHO-1This compoundIncreased expression[8][9]
HeLaNQO1This compoundIncreased expression[8][9]
HeLaNQO2This compoundIncreased expression[9]
RAW264.7Nrf220 µg/ml this compoundIncreased nuclear translocation[3]
RAW264.7HO-110-20 µg/ml this compoundDose-dependent increase[3]

Table 3: Effect of this compound on Apoptosis-Related Gene and Protein Expression

Cell LineTargetTreatmentEffectReference
HEK-293Cleaved Caspase-340 µM TSCDecreased[18]
HEK-293Bax/Bcl-2 ratio40 µM TSCDecreased[18]
CO 88BV59-1Bax/Bcl-2 ratio80 µM CrocinIncreased[19]
CO 88BV59-1Caspase-380 µM CrocinIncreased[19]
CO 88BV59-1Caspase-980 µM CrocinIncreased[19]
CO 88BV59-1p5380 µM CrocinIncreased[19]

Table 4: RNA-Seq Analysis of this compound-Treated HepG2 Cells

Gene RegulationNumber of Genes (≥2-fold change)Percentage of Total ProbesReference
Upregulated4912.14%[20][21]
Downregulated2831.24%[20][21]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on gene expression.

Cell Culture and this compound Treatment

Cell_Culture_Workflow Start Start Seed_Cells Seed Cells in Appropriate Culture Vessel Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Desired This compound Concentrations Incubate_24h->Treat_Cells Prepare_this compound Prepare this compound Stock Solution (e.g., in DMSO) Prepare_this compound->Treat_Cells Incubate_Treatment Incubate for Specified Duration (e.g., 24h, 48h) Treat_Cells->Incubate_Treatment Harvest_Cells Harvest Cells for Downstream Analysis Incubate_Treatment->Harvest_Cells End End Harvest_Cells->End

Protocol:

  • Cell Seeding: Plate cells (e.g., DU-145, HepG2, RAW264.7, HUVEC) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density.

  • Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. A vehicle control (medium with the solvent) should be included.

  • Incubation: Incubate the treated cells for the specified duration as required by the experimental design (e.g., 24, 48, or 72 hours).

  • Harvesting: After the incubation period, harvest the cells for subsequent analysis (RNA extraction, protein lysis, etc.).

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

RT_qPCR_Workflow Start Start RNA_Extraction Total RNA Extraction from Treated Cells Start->RNA_Extraction RNA_Quantification RNA Quantification and Quality Assessment (NanoDrop) RNA_Extraction->RNA_Quantification cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Quantification->cDNA_Synthesis qPCR Real-Time PCR with Gene-Specific Primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., 2^-ΔΔCt method) qPCR->Data_Analysis Results Relative Gene Expression Levels Data_Analysis->Results End End Results->End

Protocol:

  • Total RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Real-Time PCR: Perform real-time PCR using a qPCR system with a SYBR Green-based master mix and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Protein Extraction and Western Blotting

Western_Blot_Workflow Start Start Protein_Lysis Protein Lysis from Treated Cells Start->Protein_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Protein_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking with (e.g., 5% non-fat milk) Protein_Transfer->Blocking Primary_Antibody Incubation with Primary Antibody Blocking->Primary_Antibody Secondary_Antibody Incubation with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Image Acquisition and Densitometry Detection->Analysis End End Analysis->End

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Conclusion and Future Directions

This compound's ability to modulate gene expression through multiple signaling pathways underscores its significant therapeutic potential. This guide has provided a comprehensive overview of the molecular mechanisms underlying this compound's regulatory role, supported by quantitative data and detailed experimental protocols. The intricate interplay between this compound and the cellular signaling machinery highlights its promise as a multi-targeted agent for the treatment of complex diseases.

Future research should focus on elucidating the precise molecular interactions of this compound with its protein targets. Advanced techniques such as transcriptomics and proteomics will be invaluable in further mapping the global changes in gene and protein expression induced by this compound. Furthermore, well-designed clinical trials are imperative to translate the promising preclinical findings into effective therapeutic strategies for human diseases. The continued exploration of this compound's influence on gene expression will undoubtedly pave the way for novel drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Crocetin Extraction and Purification from Saffron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin (C₂₀H₂₄O₄) is a natural apocarotenoid dicarboxylic acid that forms the central core of crocins, the compounds responsible for the vibrant color of saffron (Crocus sativus L. stigmas). In drug development and scientific research, this compound is of significant interest due to its wide range of pharmacological properties, including neuroprotective, cardioprotective, antidepressant, and anticancer effects.[1][2] Unlike its water-soluble parent glycosides (crocins), this compound is lipophilic, which influences its biological activity and pharmacokinetic profile.

The production of high-purity this compound is a critical step for its use in pharmaceutical formulations and clinical studies.[1] The process typically involves a two-stage approach: first, the extraction of crocins from saffron, followed by the hydrolysis of these crocins to yield the this compound aglycone, which is then purified. These application notes provide detailed protocols for the extraction and purification of this compound, quantitative data from various methodologies, and visual workflows to guide researchers.

Part 1: Extraction and Purification of Crocins (this compound Precursors)

The most common and direct route to obtaining this compound is by first isolating its precursor, crocin. An efficient method for this is solvent extraction followed by crystallization.

Protocol 1: Extraction and Crystallization of Crocin from Saffron Stigmas

This protocol is adapted from methodologies that yield high-purity total crocin through a cost-effective crystallization process, avoiding the need for complex chromatographic techniques.[3][4]

Materials:

  • Dried saffron stigmas

  • 80% Ethanol (v/v) in deionized water

  • Acetone

  • Laboratory grinder or mortar and pestle

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Thick-walled glass container (sealed)

  • Filtration apparatus

Procedure:

  • Preparation of Saffron Powder: Grind 10 g of dried saffron stigmas into a fine powder using a laboratory mill or mortar and pestle.

  • Initial Extraction:

    • Suspend the 10 g of saffron powder in 25 mL of pre-chilled 80% ethanol (at 0°C).[5]

    • Agitate the suspension vigorously using a vortex mixer for 2 minutes.[5]

    • Centrifuge the mixture at 3000-4000 rpm for 10 minutes.[5][6]

    • Carefully decant and collect the supernatant.

  • Repeated Extraction:

    • Add another 25 mL of fresh, cold 80% ethanol to the remaining sediment.

    • Repeat the vortexing and centrifugation steps.

    • Continue this process until the sediment's color changes from deep red to a pale yellow-orange, which typically requires a total solvent volume of about 200 mL for 10 g of saffron.[6]

  • First Crystallization:

    • Pool all the collected supernatants into a sealed, thick-walled glass container.

    • Store the container in complete darkness at -5°C for 23-24 days.[5][6] This extended period at low temperature is crucial for crystal formation.

  • Harvesting and First Purification:

    • After the incubation period, crocin crystals will have precipitated. Separate the crystals from the solution via filtration or decantation.

    • Wash the collected crystals with cold acetone to remove residual soluble impurities.[6]

    • The resulting crystals will have a purity of approximately 85%.[3]

  • Second Crystallization (Recrystallization for Higher Purity):

    • Dissolve the crystals obtained from the first step in a minimal amount of fresh 80% ethanol (e.g., 120 mL).[6]

    • Repeat the crystallization process by storing the solution in a sealed, dark container at -5°C for several more days.[6]

    • Harvest the final crystals by filtration. This second step significantly enhances the purity.

Experimental Workflow: Crocin Extraction & Crystallization

G Diagram 1: Workflow for Crocin Extraction and Purification cluster_extraction Extraction cluster_purification Purification Saffron Saffron Stigma Powder Mix Suspend in 80% Ethanol (0°C) Saffron->Mix Grind Grind Stigmas Grind->Saffron Vortex Vortex & Centrifuge Mix->Vortex Supernatant Collect Supernatant Vortex->Supernatant Step 1 Sediment Sediment Vortex->Sediment Crystallize1 Crystallize Pooled Supernatant (-5°C, 24 days, dark) Supernatant->Crystallize1 Repeat Repeat Extraction on Sediment Sediment->Repeat Repeat 7x Repeat->Mix Repeat 7x Harvest1 Harvest & Wash Crystals (Purity: ~85%) Crystallize1->Harvest1 Recrystallize Redissolve in 80% Ethanol Harvest1->Recrystallize Crystallize2 Second Crystallization (-5°C, dark) Recrystallize->Crystallize2 FinalProduct High-Purity Crocin Crystals (>97%) Crystallize2->FinalProduct

Diagram 1: Workflow for Crocin Extraction and Purification

Part 2: Hydrolysis of Crocin and Purification of this compound

Once high-purity crocin is obtained, the next step is to hydrolyze the glycosidic bonds to release the this compound aglycone. This is typically achieved through alkaline hydrolysis followed by acid precipitation.

Protocol 2: Alkaline Hydrolysis and Purification of this compound

This protocol describes a method for producing high-purity this compound salt, which is then converted to this compound. This method avoids harsh organic solvents in the final purification steps.[7]

Materials:

  • Crude this compound or crocin extract

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • 50% Citric Acid aqueous solution

  • Deionized water

  • Heating and stirring apparatus (e.g., hotplate stirrer)

  • pH meter or pH strips

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Alkaline Hydrolysis and Solubilization:

    • Take 10 g of crude this compound (or a concentrated crocin extract) and dissolve it in 500 mL of 10% NaOH solution.[7]

    • Gently heat the mixture to approximately 50°C while stirring to ensure complete dissolution and hydrolysis.

    • Once dissolved, filter the hot solution to remove any insoluble impurities.

  • Crystallization of this compound Salt:

    • Allow the filtrate to cool and stand at room temperature (20-25°C) for 10 hours. During this time, the sodium salt of this compound will crystallize out of the solution.[7]

    • For higher purity, this this compound salt can be recrystallized one or more times using a fresh 10% NaOH solution.[7]

  • Acid Precipitation of this compound:

    • Dissolve the purified this compound salt crystals completely in deionized water.

    • Slowly add the 50% citric acid solution while monitoring the pH, adjusting it to a final pH of 2.0.[7] This will cause the this compound to precipitate out as a solid.

    • Let the mixture stand for another 10 hours to ensure complete precipitation.

  • Washing and Drying:

    • Collect the this compound precipitate using centrifugation or vacuum filtration.

    • Wash the precipitate repeatedly with deionized water until the eluate (wash water) is neutral (pH ~7.0).

    • Dry the final purified this compound product in a vacuum oven at 50°C for 3-8 hours.[7][8]

Experimental Workflow: this compound Production & Purification

G Diagram 2: Workflow for this compound Production via Hydrolysis cluster_hydrolysis Alkaline Hydrolysis cluster_purification Purification Crude Crude this compound / Crocin Extract Dissolve Dissolve in 10% NaOH (50°C) Crude->Dissolve Filter Hot Filtration Dissolve->Filter Filtrate Clear Filtrate Filter->Filtrate CrystallizeSalt Crystallize this compound Salt (Room Temp, 10h) Filtrate->CrystallizeSalt Precipitate Redissolve Salt & Precipitate (Adjust to pH 2.0 with Citric Acid) CrystallizeSalt->Precipitate Wash Wash Precipitate (Until Neutral pH) Precipitate->Wash Dry Vacuum Dry (50°C) Wash->Dry FinalProduct High-Purity this compound (>98%) Dry->FinalProduct

Diagram 2: Workflow for this compound Production via Hydrolysis

Quantitative Data Summary

The efficiency of extraction and purification can vary significantly based on the chosen method. The tables below summarize quantitative data from cited literature.

Table 1: Quantitative Results for Crocin Extraction & Crystallization

Parameter Value Notes Reference
Starting Material Saffron Stigmas [3]
Extraction Solvent 80% Ethanol Effective for selective extraction. [3][4][5]
Purification Method Two-Step Crystallization [3][6]
Optimal Temperature -5°C Balances crystallization speed and purity. [3][4]
Yield (1st Crystallization) ~17% Based on initial stigma powder weight. [3]
Purity (1st Crystallization) ~85% [3]
Yield (2nd Crystallization) ~10% Final yield from initial powder weight. [3]

| Purity (2nd Crystallization) | >97% | Purity suitable for many research uses. |[3][4][9] |

Table 2: Comparison of this compound Purification Methodologies

Method Starting Material Key Solvents / Reagents Purity Achieved Reference
Alkaline Crystallization Crude this compound 10% NaOH, Citric Acid >98% [7]
Solvent Washing Crude this compound Methanol:Water (4:1) Not specified (yield ~39%) [8]
Aprotic Solvent Crystallization Crude this compound Dimethylformamide, Ethanol High Purity [8]
Centrifugal Partition Chromatography (CPC) Enzymatically Hydrolyzed Extract Heptane/EtOAc/BuOH/EtOH/H₂O ~96.8% [10][11]

| Multicolumn Countercurrent Chromatography (MCSGP) | Ethanolic Saffron Extract | Ethanol, Water | 99.7% (for Crocin-I) |[12][13] |

Analytical Characterization

To ensure the quality and purity of the final this compound product, analytical validation is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying this compound and assessing purity. A reverse-phase C18 column is typically used with a mobile phase containing methanol, water, and an acidifier like acetic acid.[14] Detection is performed via a DAD or UV detector at this compound's maximum absorbance wavelength, approximately 423-440 nm .[3][14]

  • UV-Visible Spectrophotometry: Provides a rapid assessment of the this compound concentration in a solution. The characteristic absorbance spectrum of this compound in solvents like methanol can confirm its presence.[3]

These protocols provide a robust framework for researchers to produce high-purity this compound suitable for pharmaceutical and advanced scientific applications. The choice between methods will depend on the required scale, purity, and available equipment.

References

Application Notes and Protocols for HPLC-Based Quantification of Crocetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantification of crocetin in various sample matrices using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated methods to ensure accuracy, precision, and reliability in research, quality control, and pharmacokinetic studies.

Introduction

This compound is a natural apocarotenoid dicarboxylic acid that is found in saffron and gardenia.[1][2] It is the central core of crocins, which are a series of water-soluble carotenoids responsible for the color of saffron.[2][3] this compound has garnered significant interest in the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate and precise quantification of this compound is crucial for understanding its bioavailability, metabolism, and therapeutic potential. HPLC is a powerful and widely used analytical technique for the determination of this compound in various biological and food matrices.[4][5][6]

Principle of the Method

The methods described herein utilize reverse-phase HPLC (RP-HPLC) with UV-Vis or photodiode array (PDA) detection. In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a relatively non-polar molecule, is retained on the column and then eluted by a mobile phase of appropriate composition. The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.

I. Quantification of this compound in Human Serum

This protocol is essential for pharmacokinetic and bioavailability studies of this compound in humans.

Experimental Protocol

1. Sample Preparation

Two primary methods for sample preparation from human serum are presented: Direct Precipitation and Solid-Phase Extraction (SPE).[4][5][6]

  • Method A: Direct Protein Precipitation [4][5][6]

    • To 200 µL of human serum in a microcentrifuge tube, add 400 µL of acetonitrile.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a 20 µL aliquot into the HPLC system.

  • Method B: Solid-Phase Extraction (SPE) [4][5][6]

    • Condition a C18 SPE cartridge (e.g., Bond Elut C18, 200mg) by passing 2 mL of methanol followed by 2 mL of deionized water.

    • Load 200 µL of the serum sample onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of deionized water to remove interfering substances.

    • Elute the this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a 20 µL aliquot into the HPLC system.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][4][5][6]

  • Mobile Phase: A mixture of methanol, water, and acetic acid in a ratio of 85:14.5:0.5 (v/v/v).[4][5][6]

  • Flow Rate: 0.8 mL/min.[4][5][6]

  • Detection Wavelength: 423 nm.[4][5][6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (100 µg/mL) in dimethyl sulfoxide (DMSO).

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range of 0.05 to 5 µg/mL.

4. Calibration Curve

  • Inject the standard solutions into the HPLC system.

  • Plot a calibration curve of peak area versus concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary for this compound in Human Serum
ParameterDirect Precipitation MethodSolid-Phase Extraction MethodReference
Linearity Range 0.05 - 1.25 µg/mL0.5 - 5 µg/mL[4][5][6]
Regression Coefficient (R²) > 0.999> 0.990[4]
Limit of Quantification (LOQ) 0.05 µg/mL0.5 µg/mL[4][5][6]
Mean Recovery > 70%> 60%[4][5][6]
Intra-day Precision (%RSD) 0.37 - 2.6%0.64 - 5.43%[4][5][6]
Inter-day Precision (%RSD) 1.69 - 6.03%5.13 - 12.74%[4][5]

II. Quantification of this compound in Food Samples

This protocol is suitable for the analysis of this compound in food products, particularly those containing saffron or gardenia extracts.[1]

Experimental Protocol

1. Sample Preparation

  • Weigh 1.0 g of the homogenized food sample into a centrifuge tube.

  • Add 10 mL of a solvent mixture of acetonitrile and water (1:1, v/v).[1]

  • Sonicate the mixture for 30 minutes.[1]

  • Centrifuge at 5000 x g for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Inject a 20 µL aliquot into the HPLC system.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., Sunfire C18, 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector, with monitoring at 440 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Quantitative Data Summary for this compound in Food Samples
ParameterValueReference
Linearity Range Not explicitly stated, but R² > 0.999[1]
Regression Coefficient (R²) > 0.999[1]
Limit of Detection (LOD) 0.25 mg/kg[1]
Limit of Quantification (LOQ) Not explicitly stated
Recovery Meets AOAC requirements[1]

III. Quantification of Total Crocins as this compound in Saffron

This method involves the alkaline hydrolysis of crocins to this compound, followed by HPLC quantification. This approach provides an estimation of the total crocin content in saffron and its products.[2]

Experimental Protocol

1. Sample Preparation (Alkaline Hydrolysis)

  • Accurately weigh 10 mg of powdered saffron stigma into a test tube.

  • Add 5 mL of 0.5 M sodium hydroxide solution.

  • Heat the mixture at 60°C for 1 hour in a water bath to hydrolyze the crocins to this compound.

  • Cool the solution and neutralize it to pH 7.0 with 0.5 M hydrochloric acid.

  • Transfer the solution to a 10 mL volumetric flask and make up the volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required for optimal separation).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 440 nm.

  • Injection Volume: 20 µL.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_serum_prep Serum Processing cluster_analysis Analysis serum Human Serum precipitation Direct Precipitation (Acetonitrile) serum->precipitation Method A spe Solid-Phase Extraction (C18 Cartridge) serum->spe Method B food Food Sample extraction Solvent Extraction (ACN:H2O) food->extraction saffron Saffron hydrolysis Alkaline Hydrolysis (NaOH) saffron->hydrolysis hplc HPLC System (C18 Column) precipitation->hplc spe->hplc extraction->hplc hydrolysis->hplc detection UV/PDA Detection (423-440 nm) hplc->detection quantification Quantification (Calibration Curve) detection->quantification

Caption: General experimental workflow for this compound quantification.

direct_precipitation_workflow start Start: 200 µL Serum add_acn Add 400 µL Acetonitrile start->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at 10,000 x g for 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject

Caption: Direct precipitation sample preparation workflow.

spe_workflow start Start: Condition C18 SPE Cartridge load Load 200 µL Serum start->load wash Wash with 2 mL Water load->wash elute Elute with 1 mL Methanol wash->elute evaporate Evaporate to Dryness (Nitrogen) elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject

Caption: Solid-phase extraction sample preparation workflow.

References

Application Notes: Crocetin in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Crocetin is a natural carotenoid dicarboxylic acid, found in the stigmas of saffron (Crocus sativus L.) and the fruits of gardenia.[1] It is the aglycone of crocin, a water-soluble carotenoid responsible for saffron's vibrant color.[2][3] In biological systems, this compound is a bioactive metabolite formed by the hydrolysis of crocin.[2] For decades, this compound has been a subject of scientific interest due to its wide array of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and hepatoprotective effects.[2][4] Its therapeutic potential is being explored through various in vitro cell culture models, providing valuable insights into its mechanisms of action at the cellular and molecular levels.

These application notes provide a comprehensive overview of the use of this compound in cell culture studies, summarizing key findings, detailing experimental protocols, and illustrating the molecular pathways it modulates.

Key Applications of this compound In Vitro

Anticancer and Chemopreventive Agent

This compound has demonstrated significant potential as an anti-tumor agent across a variety of cancer cell lines.[5] Its anticancer effects are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[4][6]

  • Inhibition of Proliferation: this compound has been shown to inhibit the growth of cancer cells in a concentration-dependent manner.[7] This effect has been observed in breast (MCF-7, MDA-MB-231), colon (SW480), pancreatic (MIA-PaCa-2), and gastric (SGC7901) cancer cell lines.[4][5][7][8] The underlying mechanism involves the suppression of DNA, RNA, and protein synthesis in neoplastic cells.[5][6]

  • Induction of Apoptosis: A key mechanism of this compound's anticancer activity is its ability to induce apoptosis.[7] Studies have shown that this compound treatment leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, activating the caspase-dependent pathway of apoptosis.[2][5] This has been demonstrated in breast cancer cells and human embryonic kidney (HEK-293) cells.[5][9]

  • Cell Cycle Arrest: this compound can halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, in colon cancer cells, it induces S-phase arrest, while in pancreatic cancer cells, it causes arrest at the G2-M phase.[4][8] This is often accompanied by the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[8][10]

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

  • In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, this compound has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[11]

  • In rat brain microglial cells, this compound and its precursor crocin effectively reduce the release of NO, tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) upon stimulation with LPS.[1][12] This action is mediated, in part, by suppressing the activation of the NF-κB signaling pathway.[1][12]

Neuroprotective Properties

This compound has shown promise in protecting neuronal cells from various insults, suggesting its potential for treating neurodegenerative diseases.[13][14]

  • It can protect PC12 cells from acrylamide-induced neurotoxicity.[14][15]

  • In models of Alzheimer's disease, this compound reduces cell death and reactive oxygen species (ROS) generation induced by beta-amyloid peptides in HT22 hippocampal cells.[14]

  • The neuroprotective effects are linked to its antioxidant and anti-apoptotic activities.[13][14]

Antioxidant Activity

Oxidative stress is implicated in numerous pathologies. This compound acts as a powerful antioxidant by scavenging free radicals and enhancing the body's endogenous antioxidant defense systems.[4][13]

  • It inhibits lipid peroxidation, a key process in cellular damage caused by oxidative stress.[5]

  • This compound treatment can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px).[2][5]

  • In human hepatocyte LO2 cells, this compound protects against TGF-β-induced oxidative stress by reducing ROS and malondialdehyde (MDA) levels while enhancing SOD and glutathione (GSH).[16]

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from various in vitro studies, providing a reference for effective concentrations and observed molecular changes.

Table 1: Effective Concentrations and Cellular Effects of this compound in In Vitro Models

Cell LineConcentration RangeIncubation TimeObserved EffectReference
SW480 (Colon Cancer)0.2 - 0.8 mmol/L48 hInhibition of proliferation, S-phase cell cycle arrest, induction of apoptosis.[4][7]
MIA-PaCa-2 (Pancreatic Cancer)50 - 200 µmol/L72 hInhibition of proliferation, G2-M cell cycle arrest.[8]
SGC7901 (Gastric Cancer)12.5 - 50 µmol/L48 hInhibition of cell growth, induction of apoptosis (21-40%).[4]
MCF-7 (Breast Cancer)Not specifiedNot specifiedPro-apoptotic effect, inhibition of proliferation.[4][5]
RAW264.7 (Macrophages)10 - 20 µg/mLNot specifiedInhibition of LPS-induced NO and iNOS production.[11]
PC12 (Neuronal)7.81 µM24 hProtection against acrylamide-induced neurotoxicity.[14][15]
LO2 (Hepatocytes)10 µM6 - 24 hProtection from TGF-β-induced apoptosis and oxidative stress.[16]
HUVECs (Endothelial)10 - 40 µM24 hInhibition of cell migration and tube formation.[17]

Table 2: Summary of this compound's Effects on Key Protein and Gene Expression

Target Protein/GeneEffectCell Line/ModelAssociated Pathway/ProcessReference
Bax/Bcl-2 Ratio IncreasedMCF-7, H9c2, HEK-293Apoptosis[2][5][9]
Caspase-3 Increased/ActivatedSGC7901, H9c2, HEK-293Apoptosis[2][4][9]
p21 IncreasedSW480Cell Cycle Arrest (p53-independent)[4][7]
Cyclin D1 DecreasedVascular Smooth Muscle CellsCell Cycle Arrest (G1/S)[10]
p27kip1 IncreasedVascular Smooth Muscle CellsCell Cycle Arrest (G1/S)[10]
Phospho-Cdc2 DecreasedGeneral Cancer ModelCell Cycle Regulation[5]
NF-κB Inhibited ActivationRAW264.7, Microglial cellsInflammation[1][11][12]
iNOS Decreased ExpressionRAW264.7Inflammation[11]
p-AMPK IncreasedLO2Autophagy[16]
p-mTOR DecreasedLO2Autophagy[16]
VEGFR2 Decreased PhosphorylationHUVECsAngiogenesis[17]
ERK1/2 Decreased PhosphorylationHUVECsAngiogenesis, Proliferation[17]

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.

Apoptosis Induction Pathway

This compound promotes apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway. It increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3, the executioner caspase that orchestrates cell death.

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytC Cytochrome c Mitochondrion->CytC Releases Caspase3 Caspase-3 (Activated) CytC->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Anti-inflammatory NF-κB Pathway

In inflammatory conditions, such as those induced by LPS, this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB). It prevents the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. By blocking NF-κB's translocation to the nucleus, this compound suppresses the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-1β.

cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB-α IKK->IkB Phosphorylates for degradation NFkB NF-κB (Active) NFkB_complex NF-κB/IκB-α (Inactive) NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β) Nucleus->Inflammatory_Genes Activates transcription This compound This compound This compound->IKK Inhibits cluster_this compound This compound Action cluster_cellcycle Cell Cycle Progression This compound This compound CyclinD1 Cyclin D1 This compound->CyclinD1 Downregulates p27 p27kip1 This compound->p27 Upregulates G1 G1 Phase G1_S_Transition G1/S Checkpoint G1->G1_S_Transition S S Phase CyclinD1->G1_S_Transition Promotes p27->G1_S_Transition Inhibits CDK46 CDK4/6 CDK46->G1_S_Transition Promotes G1_S_Transition->S Experimental Workflow for this compound Analysis A 1. Cell Culture (e.g., SW480, MCF-7) B 2. This compound Treatment (Dose-response & Time-course) A->B C 3. Cell Viability/Proliferation Assay (MTT Assay) B->C D 4. Apoptosis Analysis (Flow Cytometry, TUNEL) C->D E 5. Cell Cycle Analysis (Flow Cytometry) C->E F 6. Protein Expression Analysis (Western Blotting for Bax, Bcl-2, Caspases, Cyclins) D->F G 7. Gene Expression Analysis (qRT-PCR) D->G E->F E->G H 8. Data Analysis & Interpretation F->H G->H

References

Application Notes and Protocols for Developing Crocetin-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin, a natural carotenoid dicarboxylic acid found in saffron (Crocus sativus L.), has garnered significant scientific interest for its broad-spectrum therapeutic properties, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4] These activities are attributed to its ability to modulate key cellular signaling pathways, such as inhibiting NF-κB and MAPK/MEK/ERK1/2 pathways, and activating the Nrf2/HO-1 pathway.[2][4][5] In oncology, this compound has been shown to induce apoptosis by affecting the Bax/Bcl-2 ratio and to inhibit the synthesis of nucleic acids in cancer cells.[1]

Despite its therapeutic potential, the clinical translation of this compound is hampered by its poor aqueous solubility and low bioavailability.[4][6] To overcome these limitations, the development of advanced drug delivery systems is crucial. Nanoformulations, such as solid lipid nanoparticles (SLNs), liposomes, and polymeric nanoparticles, offer a promising strategy to enhance the solubility, stability, and bioavailability of this compound, thereby improving its therapeutic efficacy.[4][7][8]

These application notes provide a comprehensive guide for researchers on the development and evaluation of this compound-based drug delivery systems, complete with detailed protocols for formulation, characterization, and in vitro efficacy assessment.

Key Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms of this compound is fundamental to designing effective drug delivery systems for targeted therapies. Below are simplified diagrams of key signaling pathways influenced by this compound.

crocetin_anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MEK1 MEK1 TLR4->MEK1 JNK JNK MEK1->JNK NF_kB NF-κB JNK->NF_kB iNOS iNOS (Pro-inflammatory) NF_kB->iNOS This compound This compound This compound->MEK1 This compound->JNK Nrf2 Nrf2 This compound->Nrf2 HO1 HO-1 (Anti-inflammatory) Nrf2->HO1 HO1->NF_kB

This compound's Anti-inflammatory Signaling Pathway.[4][5]

crocetin_cancer_apoptosis_pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound's Pro-apoptotic Pathway in Cancer Cells.[1]

Development of this compound-Based Nanoformulations

The following section details the formulation of three common types of nanoparticles for this compound delivery. A general workflow for the development process is illustrated below.

experimental_workflow Formulation 1. Nanoformulation (SLN, Liposome, etc.) Characterization 2. Physicochemical Characterization Formulation->Characterization Properties Size, PDI, Zeta Potential, EE%, Drug Loading, Morphology Characterization->Properties InVitro 3. In Vitro Evaluation Characterization->InVitro Assays Drug Release, Cytotoxicity (MTT), Antioxidant (DPPH), Western Blot InVitro->Assays InVivo 4. In Vivo Studies (Optional) InVitro->InVivo Animal Pharmacokinetics, Efficacy in Animal Models InVivo->Animal

General Workflow for Developing this compound Nanoformulations.
Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from physiological lipids, offering good biocompatibility and controlled release.[9] The coacervation method is a solvent-free technique suitable for heat-sensitive drugs like this compound.[4][9]

Protocol 3.1: Preparation of this compound-SLNs by Coacervation [9][10]

  • Preparation of Lipid Salt Solution: Disperse a fatty acid salt (e.g., sodium stearate) in distilled water. Heat the dispersion above its Krafft Point (the temperature at which micelle formation begins) under constant stirring (e.g., 300 rpm) until a clear solution is obtained.

  • Drug Incorporation: Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol) and add this solution to the hot lipid salt solution.

  • Addition of Stabilizer: Add a stabilizer solution (e.g., Arabic gum, Poloxamer 188) dropwise to the mixture while maintaining the temperature and stirring.

  • Coacervation: Induce nanoparticle formation by adding a coacervating agent (e.g., Citric acid solution) dropwise until the pH reaches approximately 4.0. This will cause the fatty acid to precipitate as nanoparticles.

  • Cooling and Solidification: Place the resulting suspension in an ice-water bath and continue stirring until the temperature drops to around 15°C to ensure complete solidification of the lipid core.

  • Storage: Store the SLN dispersion at 4°C for further analysis.

Liposomes

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. The thin-film hydration method is a common and straightforward technique for liposome preparation.[1][11]

Protocol 3.2: Preparation of this compound-Liposomes by Thin-Film Hydration [1][9]

  • Lipid Dissolution: Dissolve lipids (e.g., soy lecithin, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner wall of the flask. The temperature should be maintained above the lipid's phase transition temperature (Tc).

  • Vacuum Drying: Further dry the lipid film under a high vacuum for several hours (or overnight) to remove any residual organic solvent.

  • Hydration: Hydrate the dried lipid film by adding an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) pre-heated above the Tc of the lipids. Agitate the flask vigorously (e.g., by vortexing or manual shaking) to detach the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove non-encapsulated this compound by centrifugation or dialysis.

Polymeric Nanoparticles (PLGA)

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery. The single emulsion-solvent evaporation method is effective for encapsulating hydrophobic drugs like this compound.[4][12]

Protocol 3.3: Preparation of this compound-PLGA Nanoparticles by Single Emulsion-Solvent Evaporation [12][13]

  • Organic Phase Preparation: Dissolve PLGA and this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Emulsification: Add the organic phase dropwise to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication. This forms an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of PLGA and the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.

  • Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess stabilizer and unencapsulated drug. Resuspend the pellet in water between washes.

  • Lyophilization (Optional): For long-term storage, freeze-dry the washed nanoparticles, often with a cryoprotectant (e.g., trehalose), to obtain a powder.

Physicochemical Characterization of this compound Nanoformulations

Proper characterization is essential to ensure the quality, stability, and reproducibility of the nanoformulations.

Table 1: Summary of Characterization Techniques and Typical Parameters

ParameterTechniqueDescriptionTypical Values for this compound NPs
Particle Size & PDI Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter and size distribution (Polydispersity Index).50 - 300 nm; PDI < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge, indicating colloidal stability.-30 mV to +30 mV
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualizes the shape and surface of the nanoparticles.Spherical, smooth surface
Encapsulation Efficiency (EE%) & Drug Loading (DL%) UV-Vis Spectrophotometry / HPLCQuantifies the amount of this compound successfully encapsulated within the nanoparticles.EE: >70%; DL: 1-10%
Crystallinity Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD)Determines if the drug is in an amorphous or crystalline state within the nanoparticle matrix.Amorphous state indicated by absence of this compound melting peak

Protocol 4.1: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%) [14][15]

  • Separation of Free Drug: Separate the this compound-loaded nanoparticles from the aqueous medium containing the unencapsulated ("free") drug. This is typically done by centrifuging the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 min).

  • Quantification of Free Drug: Carefully collect the supernatant and measure the concentration of free this compound using a UV-Vis spectrophotometer or HPLC at this compound's maximum absorbance wavelength.

  • Calculation of EE%: EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

  • Quantification of Loaded Drug: To determine drug loading, take a known weight of lyophilized nanoparticles. Disrupt the nanoparticles by dissolving them in a suitable organic solvent to release the encapsulated this compound.

  • Calculation of DL%: Measure the concentration of the released this compound and calculate the loading capacity. DL (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100

In Vitro Evaluation of this compound Nanoformulations

In Vitro Drug Release

This assay assesses the rate and extent of this compound release from the nanoparticles over time, which is crucial for predicting their in vivo performance.

Protocol 5.1: In Vitro Drug Release using Dialysis Bag Method [16][17]

  • Preparation: Rehydrate a dialysis membrane (with a molecular weight cut-off, e.g., 12-14 kDa, that allows free this compound to pass but retains the nanoparticles) in the release medium.

  • Loading: Place a known amount of the this compound nanoformulation (e.g., 1-2 mL) into the dialysis bag and securely seal both ends.

  • Release Study: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., 100 mL of PBS, pH 7.4, to maintain sink conditions). Place the setup in a shaking water bath at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the release medium outside the bag.

  • Replenishment: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis: Analyze the this compound concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Cytotoxicity Assessment

The MTT assay is a colorimetric method used to evaluate the cytotoxic effect of this compound formulations on cancer cell lines.

Protocol 5.2: MTT Assay for Cell Viability [18][19]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells. Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer114.0 ± 8.0[14]
HeLaCervical Cancer~200-400[20]
SW480Colon Cancer~800[14]
HL-60Leukemia~2.0[14]
SGC7901Gastric CancerVaries (dose-dependent apoptosis)[14]
Antioxidant Activity

The DPPH assay is a common method to evaluate the radical scavenging ability of this compound and its formulations.

Protocol 5.3: DPPH Radical Scavenging Assay [7][21]

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Reaction Mixture: In a 96-well plate, add your samples (free this compound, this compound nanoparticles, and empty nanoparticles at various concentrations) to the wells.

  • Initiate Reaction: Add the DPPH solution to each well and mix thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The purple color will fade in the presence of an antioxidant.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Western Blot Analysis of Signaling Pathways

Western blotting can be used to investigate how this compound formulations affect the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.

Protocol 5.4: Western Blotting for NF-κB Pathway Proteins [22]

  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat them with an inflammatory stimulus (e.g., LPS) with or without pre-treatment of this compound formulations.

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

The development of this compound-based drug delivery systems holds immense promise for enhancing its therapeutic potential. By improving its solubility and bioavailability, nanoformulations can enable more effective treatment strategies for a range of diseases, including cancer and inflammatory disorders. The protocols and data presented in these application notes serve as a foundational guide for researchers to design, fabricate, and evaluate novel this compound delivery platforms, paving the way for future preclinical and clinical investigations.

References

Application Notes and Protocols for Spectrophotometric Analysis of Crocetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin is a natural apocarotenoid dicarboxylic acid that is the core constituent of crocins, the compounds responsible for the color of saffron. It exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a compound of significant interest in research and drug development. Spectrophotometry is a fundamental, rapid, and cost-effective analytical technique for the quantification of this compound in various samples. These application notes provide detailed protocols and supporting data for the spectrophotometric analysis of this compound.

Data Presentation

The spectrophotometric properties of this compound are crucial for its accurate quantification. The following tables summarize key quantitative data gathered from various studies.

Table 1: Spectrophotometric Properties of this compound and Related Compounds

CompoundWavelength of Maximum Absorbance (λmax)Solvent/MediumMolar Absorption Coefficient (ε)Reference
This compound~440 nmBorate Buffer (pH 8.5)Not specified[1]
This compound423 nmMobile phase (Methanol/Water/Acetic Acid)Not specified[2]
This compound440 nmNot specifiedNot specified[3]
This compound Isomer (6-cis-crocetin)255 nm, 320 nm, 440 nmAcetonitrile/Water with Formic AcidNot specified[4]
Crocins (this compound esters)~440 nmWater, EthanolNot specified[5][6]
Crocins (trans and cis)440 nm, 260-264 nm (secondary), 326-327 nm (cis only)Not specifiedNot specified[7][8]
Safranal~310 nmNot specifiedNot specified[3]
Picrocrocin~257 nmNot specifiedNot specified[5]

Table 2: Linearity and Quantification Data for this compound Analysis

MethodAnalyteLinear Range (µg/mL)Regression Coefficient (R²)LLOQ (µg/mL)Reference
HPLC-UVThis compound0.05 - 1.25 (Direct Precipitation)0.9990.05[2]
HPLC-UVThis compound0.5 - 5 (Solid Phase Extraction)0.9900.5[2]
SpectrophotometryCrocin0.075 - 0.200 g/L (in water)0.99Not specified[6]
SpectrophotometryCrocin0.075 - 0.200 g/L (in 70% ethanol)0.99Not specified[6]

Experimental Protocols

Protocol 1: Basic Spectrophotometric Quantification of this compound

This protocol describes the fundamental steps for quantifying this compound in a solution using a UV-Vis spectrophotometer.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound standard

  • Solvent (e.g., 0.2 M Borate Buffer, pH 8.5, for improved water solubility[1])

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Due to the photosensitivity of this compound, solutions should be freshly prepared in the dark, and flasks should be wrapped in aluminum foil.

  • Preparation of Working Standards: Prepare a series of dilutions from the stock solution to create working standards with concentrations spanning the expected range of the unknown samples.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength to the λmax of this compound, which is approximately 440 nm.[3][9]

  • Blank Measurement: Fill a cuvette with the solvent used to prepare the standards and the sample. Place it in the spectrophotometer and zero the absorbance.

  • Measurement of Standards: Measure the absorbance of each working standard at 440 nm.

  • Calibration Curve Construction: Plot a graph of absorbance versus concentration for the working standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the regression coefficient (R²). An R² value close to 1.0 indicates a good linear relationship.

  • Measurement of Unknown Sample: Measure the absorbance of the unknown sample solution at 440 nm.

  • Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of this compound in the unknown sample.

Protocol 2: Extraction of this compound from Saffron for Spectrophotometric Analysis

This protocol outlines the extraction of this compound from saffron stigmas, which primarily contain crocins (this compound esters). An acid hydrolysis step is required to release free this compound.

1. Materials and Equipment:

  • Saffron stigmas

  • Mortar and pestle or grinder

  • Extraction solvent (e.g., 70% ethanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Centrifuge and centrifuge tubes

  • Water bath or heating block

  • pH meter

  • UV-Vis Spectrophotometer

2. Procedure:

  • Sample Preparation: Grind the dried saffron stigmas into a fine powder.

  • Extraction of Crocins:

    • Weigh a precise amount of the saffron powder and transfer it to a flask.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio.

    • Extract the crocins by stirring or sonicating the mixture for a defined period in a dark environment to prevent degradation.

    • Centrifuge the mixture and collect the supernatant containing the crocin extract.

  • Acid Hydrolysis to this compound:

    • Take a known volume of the crocin extract and add HCl to achieve a final concentration of 0.1 M.

    • Heat the mixture in a water bath at a controlled temperature (e.g., 90°C) for a specific duration to hydrolyze the crocins into this compound. This will cause this compound to precipitate.[10]

  • This compound Isolation and Solubilization:

    • Centrifuge the hydrolyzed mixture to pellet the precipitated this compound.

    • Discard the supernatant and wash the this compound pellet with distilled water.

    • Dissolve the this compound pellet in a known volume of 0.1 M NaOH to deprotonate the carboxylic acid groups and render it water-soluble.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the resulting this compound solution at approximately 440 nm using the spectrophotometer, following the steps outlined in Protocol 1.

    • Quantify the this compound concentration using a calibration curve prepared with a this compound standard dissolved in 0.1 M NaOH.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to this compound analysis and its biological context.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Saffron Saffron Stigmas Grinding Grinding Saffron->Grinding Extraction Extraction (e.g., 70% Ethanol) Grinding->Extraction Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 90°C) Extraction->Hydrolysis Centrifugation1 Centrifugation Hydrolysis->Centrifugation1 Dissolution Dissolution in Base (e.g., 0.1M NaOH) Centrifugation1->Dissolution Spectro Spectrophotometric Measurement (440 nm) Dissolution->Spectro Quant Quantification Spectro->Quant CalCurve Calibration Curve CalCurve->Quant

Caption: Workflow for this compound Quantification from Saffron.

crocetin_biosynthesis Zeaxanthin Zeaxanthin Cleavage Oxidative Cleavage (CCD2) Zeaxanthin->Cleavage Crocetin_dialdehyde This compound Dialdehyde Cleavage->Crocetin_dialdehyde Oxidation Oxidation (ALDH) Crocetin_dialdehyde->Oxidation This compound This compound Oxidation->this compound Glucosylation Glucosylation (UGT) This compound->Glucosylation Crocins Crocins Glucosylation->Crocins

Caption: Simplified Biosynthetic Pathway of this compound and Crocins.

crocin_signaling cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway Crocin Crocin / this compound PI3K PI3K Crocin->PI3K regulates MAPK MAPK Crocin->MAPK regulates Wnt Wnt Crocin->Wnt activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Neuroprotection, Anti-cancer, Anti-inflammatory Effects mTOR->Outcome MAPK->Outcome beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Outcome

Caption: Overview of Signaling Pathways Modulated by Crocin/Crocetin.[11][12]

References

Crocetin: Application Notes for a Natural Colorant and Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin, a natural carotenoid dicarboxylic acid, and its glycosylated form, crocin, are the primary compounds responsible for the vibrant color of saffron (from Crocus sativus) and gardenia (Gardenia jasminoides) fruits.[1] Beyond their traditional use as a natural food colorant, this compound and its derivatives have garnered significant scientific interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] These compounds are subjects of extensive research for their potential applications in functional foods, nutraceuticals, and pharmaceuticals.

This document provides detailed application notes and experimental protocols for researchers and professionals working with this compound, covering its physicochemical properties, extraction and purification methods, and protocols for evaluating its biological activities.

Physicochemical Properties

This compound and crocin possess distinct physicochemical properties that are crucial for their application and formulation. Crocin, being a glycosyl ester of this compound, is highly water-soluble, making it an ideal natural colorant for aqueous food and pharmaceutical preparations.[1] In contrast, this compound is lipophilic and has poor solubility in water.[5]

Table 1: Physicochemical Properties of this compound and Crocin

PropertyThis compoundCrocin
Chemical Formula C₂₀H₂₄O₄C₄₄H₆₄O₂₄
Molecular Weight 328.4 g/mol 976.96 g/mol
Appearance Brick red crystals[5]Deep red crystals[6]
Melting Point 285 °C[5]186 °C[6]
Solubility Poorly soluble in water; Soluble in pyridine and dimethyl sulfoxide[5]Soluble in hot water, methanol, and ethanol; Sparingly soluble in absolute alcohol and ether[2][7]
λmax (in Methanol) ~423 nm~440 nm[8]

Table 2: Stability of Crocin as a Food Colorant

The stability of crocin is influenced by various factors such as pH, temperature, and light, which is a critical consideration in food processing and storage.

ConditionObservationHalf-life (t₁/₂)
pH Most stable at pH 5. Degradation accelerates in acidic (pH 2) and neutral/basic conditions.[9]At 20°C: pH 5 > pH 8 > pH 7 > pH 2. With ascorbic acid at 20°C, t₁/₂ is ~142 days.[9]
Temperature Degradation increases with rising temperature.[10]At pH 6, microencapsulated crocin has a half-life of 52 hours at 60°C, which decreases to 11 hours at 90°C.[10] In aqueous solution, storage at 5°C with ascorbic acid yields a half-life of ~266 days, which reduces to ~6 days at 35°C.[9]
Light Susceptible to degradation upon exposure to light.[1]Data not specified. Storage in the dark is recommended.
Preservatives Ascorbic acid significantly improves stability.[9]With ascorbic acid at 5°C, t₁/₂ is ~266 days. With EDTA, it is ~11 days, and with citric acid, it is ~9 days.[9]

Extraction and Analysis Protocols

Protocol 1: Laboratory-Scale Extraction and Crystallization of Crocin from Saffron

This protocol describes a simple and efficient method for extracting and purifying crocin from saffron stigmas.[8][11][12]

Materials:

  • Saffron stigma powder

  • 80% Ethanol

  • Centrifuge

  • Glass container

  • -5°C freezer

Procedure:

  • Suspend 10 g of saffron stigma powder in 25 mL of 80% ethanol at 0°C.

  • Vortex the suspension for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction of the sediment with 25 mL of 80% ethanol seven more times.

  • Pool all the supernatants (total volume ~200 mL).

  • Store the resulting solution in a sealed, thick-walled glass container at -5°C in the dark for 24 days to allow for crystallization.

  • For higher purity, the obtained crocin crystals can be subjected to a second crystallization step. The purity of the crystallized total crocin can reach over 97%.[12]

Protocol 2: Industrial-Scale Extraction of Crocin from Gardenia Fruits

This protocol outlines a method for extracting crocin from Gardenia jasminoides fruits, a more economical source than saffron.[13][14]

Materials:

  • Dried and powdered Gardenia fruits

  • 56% Ethanol

  • Ultrasonic extractor

  • Vacuum filter

  • Centrifuge

Procedure:

  • Mix 1 g of Gardenia powder with 100 mL of 56% ethanol.

  • Perform ultrasound-assisted extraction at 50% amplitude for approximately 6 minutes.[13]

  • Following ultrasonic treatment, vacuum filter the extract.

  • Centrifuge the filtrate at 6000 rpm for 15 minutes.

  • Collect the supernatant containing the crude crocin extract.

  • The optimal extraction parameters can be further refined using response surface methodology, with variables including extraction temperature (e.g., 55°C), time (e.g., 57 min), and solid-to-solvent ratio (e.g., 24% fruits in solvent).[14]

Protocol 3: HPLC Analysis of this compound and Crocin

This protocol provides a high-performance liquid chromatography (HPLC) method for the simultaneous determination of this compound and crocin.[5][7]

Instrumentation:

  • HPLC system with a Photodiode Array (PDA) or UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 440 nm for crocin and ~423 nm for this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Sample Preparation:

  • Extract the sample containing this compound and/or crocin using an appropriate solvent (e.g., methanol/water for crocin, ethyl acetate for this compound).

  • For solid samples, ultrasonicate with a solvent like acetonitrile:water (1:1, v/v) for 30 minutes.[7]

  • Filter the extract through a 0.45 µm syringe filter before injection.

Biological Activity Assay Protocols

Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the free radical scavenging capacity of this compound.

Materials:

  • This compound sample dissolved in a suitable solvent (e.g., methanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare different concentrations of the this compound sample (e.g., 10-50 µg/mL).

  • In a 96-well plate, add 20 µL of the sample or standard (e.g., ascorbic acid) to each well.

  • Add 200 µL of freshly prepared DPPH working solution to each well and mix.

  • Incubate the plate in the dark for 30 minutes at room temperature.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Protocol 5: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol evaluates the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Griess reagent

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells at a density of 2 x 10⁵ cells/mL in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µg/mL) for 24 hours.

  • Stimulate the cells with LPS (1 µg/mL) for another 24 hours.

  • Collect the cell culture supernatant to measure NO production.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO levels.

Protocol 6: MTT Assay for Anticancer Activity

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.[4][15]

Materials:

  • Cancer cell line of interest (e.g., HN5, MOLT-4)

  • This compound

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • After the incubation period, add 100 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for drug development and mechanistic studies.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation.[2][16] It can suppress the phosphorylation of IκB-α, preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes like iNOS and COX-2.[2][16]

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound can modulate this pathway, for instance, by activating p38 MAPK in colorectal cancer cells, leading to suppressed growth and migration.[17] It has also been shown to inhibit JNK phosphorylation in inflammatory responses.[2]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Stress MEK1 MEK1 Growth_Factors->MEK1 activates JNK JNK Growth_Factors->JNK activates p38 p38 Growth_Factors->p38 activates This compound This compound This compound->JNK inhibits This compound->p38 activates MEK1->JNK activates pJNK p-JNK pp38 p-p38 Transcription_Factors Transcription Factors (e.g., AP-1) pJNK->Transcription_Factors pp38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

This compound modulates the MAPK signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. This compound has been shown to modulate this pathway in various contexts. For example, it can alleviate sepsis-induced cardiac dysfunction by increasing PI3K/Akt signaling, promoting cell survival.[18] Conversely, in some cancers, it may inhibit this pathway to suppress tumor growth.[19]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K modulates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates pAkt p-Akt mTOR mTOR pAkt->mTOR activates Cell_Survival_Growth Cell Survival & Growth mTOR->Cell_Survival_Growth

This compound modulates the PI3K/Akt signaling pathway.

References

Crocetin in Cosmetic and Dermatological Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin, a natural carotenoid dicarboxylic acid and the aglycone of crocin found in saffron (Crocus sativus L.) and gardenia fruit (Gardenia jasminoides Ellis), has garnered significant interest in the field of dermatology and cosmetics.[1][2] Its potent antioxidant, anti-inflammatory, and anti-melanogenic properties make it a promising active ingredient for a variety of skin care applications, including anti-aging, skin whitening, and the management of inflammatory skin conditions.[3][4][5] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to support the research and development of this compound-based dermatological and cosmetic formulations.

Mechanism of Action

This compound exerts its beneficial effects on the skin through multiple signaling pathways:

  • Antioxidant Activity: this compound is a potent scavenger of reactive oxygen species (ROS), which are major contributors to skin aging and photodamage.[1][6] It can directly neutralize free radicals and also enhance the expression of endogenous antioxidant enzymes.[3]

  • Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses in the skin by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[7][8] This is achieved, in part, through the modulation of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[8]

  • Anti-Melanogenic Properties: this compound can inhibit the synthesis of melanin, the pigment responsible for skin color. It achieves this by downregulating the expression and activity of tyrosinase, the key enzyme in melanogenesis, and the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin production.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro studies.

Table 1: Antioxidant Activity of this compound

AssayTest SystemResultReference
DPPH Radical ScavengingIn vitroIC50 = 0.0432 µg/mL[9]
DPPH Radical ScavengingIn vitro50% inhibition at 500 ppm[10]
ABTS Radical ScavengingIn vitroHigh radical scavenging activity[3]
Oxygen Radical Absorbance Capacity (ORAC)In vitroHigh ORAC value[11]

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineResultReference
Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesIC50 = 29.9 μM[7]
TNF-α Release InhibitionRAW 264.7 macrophagesSignificant inhibition[12][13]
IL-6 Release InhibitionRAW 264.7 macrophagesSignificant inhibition[14]

Table 3: Anti-Melanogenic Activity of this compound

AssayTest SystemResultReference
Mushroom Tyrosinase InhibitionIn vitroInhibition of activity[4]
Melanin Content ReductionB16F10 melanoma cellsLowered melanin amount[4]
Tyrosinase Protein LevelB16F10 melanoma cellsDecreased protein levels[4]
MITF Protein LevelB16F10 melanoma cellsDecreased protein levels[4]

Signaling Pathway Diagrams

digraph "Antioxidant_Mechanism_of_this compound" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.6];
  edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutralized_ROS [label="Neutralized ROS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., SOD, CAT)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Protection [label="Cellular Protection\n(Reduced Oxidative Stress)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ROS -> Cellular_Protection [style=invis]; this compound -> Neutralized_ROS [label="Scavenges", color="#EA4335"]; ROS -> Neutralized_ROS [style=invis]; this compound -> Antioxidant_Enzymes [label="Upregulates", color="#4285F4"]; Antioxidant_Enzymes -> Cellular_Protection [label="Enhances", color="#34A853"]; }

Figure 2: Anti-inflammatory signaling pathway of this compound.

```dot digraph "Anti_Melanogenesis_Signaling_Pathway_of_this compound" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.6]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MITF [label="MITF", fillcolor="#FBBC05", fontcolor="#202124"]; Tyrosinase [label="Tyrosinase", fillcolor="#FBBC05", fontcolor="#202124"]; Melanin_Synthesis [label="Melanin Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Hyperpigmentation [label="Hyperpigmentation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> MITF [label="Downregulates", color="#EA4335", arrowhead=tee]; this compound -> Tyrosinase [label="Inhibits Activity &\nDownregulates Expression", color="#EA4335", arrowhead=tee]; MITF -> Tyrosinase [label="Activates\nExpression", color="#34A853"]; Tyrosinase -> Melanin_Synthesis [color="#202124"]; Melanin_Synthesis -> Hyperpigmentation [color="#202124"]; }

References

Application Notes and Protocols: Synthesis of Crocetin Derivatives for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocetin, a natural carotenoid dicarboxylic acid found in saffron, has garnered significant attention for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. However, its poor water solubility often limits its therapeutic application. To overcome this limitation and enhance its biological efficacy, various derivatives of this compound have been synthesized. This document provides detailed protocols for the synthesis of selected this compound derivatives and for evaluating their enhanced anti-cancer and anti-inflammatory activities.

Data Presentation: Enhanced Solubility and Bioactivity of this compound Derivatives

The following tables summarize the quantitative data on the improved solubility and biological activities of synthesized this compound derivatives compared to the parent compound.

Table 1: Solubility Enhancement of this compound Derivatives

CompoundDerivative TypeModificationSolubility Increase (fold vs. This compound)Reference
Derivative A AmideConjugated with ethylamine19.55[1]
Derivative B AmideConjugated with 4-Fluorobenzylamine12.28[1]

Table 2: In Vitro Anti-inflammatory Activity of this compound and its Derivatives

CompoundCell LineAssayIC50 (µM)Reference
This compound RAW 264.7NO Production Inhibition29.9[2][3]
Crocin RAW 264.7NO Production Inhibition58.9[2][3]
Gentiobiosyl glucosyl this compound RAW 264.7NO Production Inhibition31.1[2][3]
Mono-gentiobiosyl this compound RAW 264.7NO Production Inhibition37.6[2][3]

Table 3: In Vitro Anticancer Activity of this compound and its Amide Derivatives

CompoundCell LineCell TypeActivityReference
This compound SKOV3Human ovarian carcinomaDose-independent inhibition[4]
A549Human lung cancerDose-dependent inhibition[4]
B16F10Rat melanomaDose-dependent inhibition[4]
Derivative A & B SKOV3, A549, B16F10Various cancer cellsEnhanced inhibitory effect compared to this compound[1][5]

Experimental Protocols

Protocol 1: Synthesis of this compound Amide Derivatives (A and B)

This protocol describes the synthesis of this compound derivatives by conjugating this compound with ethylamine (Derivative A) and 4-fluorobenzylamine (Derivative B) to enhance solubility and biological activity.[1][5]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et3N)

  • Ethylamine or 4-Fluorobenzylamine

  • Dichloromethane (DCM)

  • 2.5% Hydrochloric acid (HCl)

  • 7.5% Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve EDCI (1.5 equivalents) in dichloromethane at 0°C.

  • To this solution, add HOBt (2 equivalents) and stir for 10 minutes.

  • Add this compound (1 equivalent) to the mixture and stir for another 15 minutes.

  • Slowly add triethylamine (1.5 equivalents) followed by the respective amine (ethylamine for Derivative A or 4-fluorobenzylamine for Derivative B) (1 equivalent).

  • Allow the reaction mixture to stir at 0°C for 6 hours, then let it warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 2.5% HCl (3 x 15 mL) and 7.5% NaHCO3 (3 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound amide derivative.

Protocol 2: Synthesis of Trans-Sodium Crocetinate (TSC)

This protocol outlines the preparation of the water-soluble salt of this compound, trans-sodium crocetinate.[6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound in a sufficient volume of methanol.

  • Add an equimolar amount of sodium hydroxide solution to the this compound solution to form sodium crocetinate. This will be a mixture of cis and trans isomers.

  • To isolate the trans isomer, stir the methanolic solution of the isomeric mixture for 30 minutes to 12 hours.

  • Precipitate the trans isomer by adding 0.5 N glacial acetic acid.

  • Collect the precipitate and dissolve it in a minimal amount of water with the addition of a small amount of 0.7 N sodium hydroxide to form the sodium salt.

  • Freeze-dry the resulting solution to obtain pure trans-sodium crocetinate.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines such as SKOV3, A549, and B16F10.

Materials:

  • Cancer cell lines (e.g., SKOV3, A549, B16F10)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound and its derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and its derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Protocol 4: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory potential of this compound derivatives.[1][7]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound and its derivatives

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound derivatives for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.

  • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent (mix equal volumes of Part A and Part B just before use).

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples from the standard curve and express the results as a percentage of the LPS-stimulated control.

Visualizations

Signaling Pathways

ANTI_INFLAMMATORY_PATHWAY cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 binds MEK1 MEK1 TLR4->MEK1 JNK JNK MEK1->JNK IKK IKK JNK->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene activates Crocetin_cyto This compound Derivatives Crocetin_cyto->MEK1 Crocetin_cyto->JNK Crocetin_cyto->Keap1 dissociates iNOS iNOS iNOS_gene->iNOS ARE ARE Nrf2_nucleus->ARE HO1_gene HO-1 Gene ARE->HO1_gene activates HO1 HO-1 HO1_gene->HO1 NO Nitric Oxide (NO) iNOS->NO Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory

Caption: Anti-inflammatory signaling pathways modulated by this compound derivatives.

Experimental Workflows

SYNTHESIS_WORKFLOW cluster_synthesis Synthesis of this compound Derivatives start Start: this compound reaction Reaction with Amines (e.g., Ethylamine, 4-Fluorobenzylamine) using EDCI/HOBt start->reaction workup Aqueous Workup (HCl and NaHCO3 washes) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound Amide Derivative purification->product

Caption: General workflow for the synthesis of this compound amide derivatives.

BIOACTIVITY_WORKFLOW cluster_bioactivity Bioactivity Evaluation Workflow cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity start Start: this compound Derivatives cell_culture_ac Cell Culture (e.g., SKOV3, A549) start->cell_culture_ac cell_culture_ai Cell Culture (RAW 264.7) start->cell_culture_ai treatment_ac Treatment with This compound Derivatives cell_culture_ac->treatment_ac mtt_assay MTT Assay treatment_ac->mtt_assay data_analysis_ac Data Analysis (IC50 Determination) mtt_assay->data_analysis_ac treatment_ai Treatment & LPS Stimulation cell_culture_ai->treatment_ai no_assay Nitric Oxide Assay (Griess Reagent) treatment_ai->no_assay data_analysis_ai Data Analysis (NO Inhibition %) no_assay->data_analysis_ai

Caption: Workflow for evaluating the bioactivity of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Crocetin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for crocetin solubility enhancement. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to improve the aqueous solubility of this compound?

A1: The low aqueous solubility of this compound is a significant hurdle for its therapeutic application.[1][2] The most effective and commonly employed strategies to enhance its solubility include:

  • Inclusion Complexation: Forming complexes with cyclodextrins (CDs) can dramatically increase this compound's solubility by encapsulating the hydrophobic this compound molecule within the hydrophilic CD cavity.[1][3][4]

  • Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix at a molecular level can improve its dissolution rate and solubility.[5][6]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range through techniques like nanoemulsions, solid lipid nanoparticles (SLNs), and nanoliposomes can significantly enhance its surface area and, consequently, its solubility and bioavailability.[7][8][9]

  • pH Adjustment: this compound's solubility is pH-dependent, with increased solubility in alkaline aqueous solutions (pH > 9.0).[1][10]

  • Chemical Modification: Synthesizing this compound derivatives by conjugating them with hydrophilic molecules can also improve water solubility.[3][11]

Q2: How much can the solubility of this compound be improved using these methods?

A2: The degree of solubility enhancement varies depending on the chosen method and formulation parameters. Below is a summary of reported improvements:

MethodCarrier/SystemSolubility ImprovementReference(s)
Inclusion Complexation α-CD, HP-β-CD, γ-CD~6,500 to 10,000 times[1][3][4]
β-cyclodextrin-based nanospongesElevated to 7.27 ± 1.11 µg/mL[1]
Solid Dispersions Soluplus® and MeglumineSignificantly higher dissolution than untreated this compound[6]
Chemical Modification Conjugation with ethylamine~12 to 20 times[3][11]
Nanoformulations Solid Lipid NanoparticlesImproved solubility and stability[12]
NanoemulsionsHigh solubilization capacity[13]

Q3: What are the advantages of using cyclodextrins for this compound solubilization?

A3: Cyclodextrins are a popular choice for enhancing the solubility of poorly soluble compounds like this compound for several reasons:

  • Significant Solubility Enhancement: They can increase the aqueous solubility of this compound by several thousand-fold.[1][4]

  • Improved Stability: The formation of inclusion complexes can protect this compound from degradation caused by heat, light, and pH.[1][4]

  • Enhanced Bioavailability: By improving solubility and dissolution, cyclodextrin complexes can lead to a significant increase in the oral bioavailability of this compound, with reports of a 3-4 fold increase.[1][4][14]

  • Established Technology: Inclusion complexation is a well-understood and widely used technique in the pharmaceutical industry.[15][16]

Q4: When should I consider using a solid dispersion technique?

A4: Solid dispersions are a valuable approach, particularly when aiming to:

  • Enhance Dissolution Rate: Solid dispersions create a system where the drug is finely dispersed within a hydrophilic carrier, leading to a faster dissolution rate.[5][6]

  • Inhibit Crystallization: The carrier can inhibit the crystallization of the drug, maintaining it in a more soluble amorphous state.[5]

  • Improve Oral Bioavailability: The enhanced dissolution can lead to improved absorption and bioavailability.[6] Ternary solid dispersions, which include an alkalizer like meglumine, can further boost dissolution by modifying the microenvironment pH.[6]

Q5: Are there any safety concerns with the excipients used for solubility enhancement?

A5: Most excipients used for this compound solubility enhancement, such as cyclodextrins (α-CD, HP-β-CD, γ-CD), polymers (PVP, PEG, Poloxamer), and lipids for nanoformulations, are generally considered safe and are widely used in pharmaceutical formulations.[4][5][7] However, it is crucial to consult the regulatory guidelines and perform appropriate toxicity studies for any new formulation.

Troubleshooting Guides

Issue 1: Low encapsulation efficiency in cyclodextrin inclusion complexes.
Possible Cause Troubleshooting Step
Incorrect Molar Ratio Optimize the molar ratio of this compound to cyclodextrin. A 1:3 molar ratio of this compound to CD has been shown to be effective.[1]
Inefficient Mixing/Complexation Employ an ultrasonic method during complex formation to ensure thorough mixing and encapsulation.[1][4] Ensure adequate stirring time and speed as specified in the protocol.[5]
pH of the Solution Adjust the pH of the solution. The preparation process may involve dissolving this compound in a basic solution (e.g., 0.1 M NaOH) before adding it to the cyclodextrin solution, followed by pH adjustment to around 4.5 with HCl.[1]
Suboptimal Temperature Control the temperature during the complexation process. Stirring at temperatures between 20-60°C for 1-12 hours is a common practice.[5]
Issue 2: Precipitation of this compound during the preparation of solid dispersions.
Possible Cause Troubleshooting Step
Poor Solvent Selection Ensure this compound is fully dissolved in the initial solvent (e.g., methanol, ethanol, or a mixture with water) before adding the polymer.[5]
Incorrect Drug-to-Polymer Ratio Optimize the mass ratio of this compound to the polymer. Ratios ranging from 1:2 to 1:20 have been reported.[5]
Insufficient Mixing Maintain continuous and vigorous stirring to ensure the this compound remains dispersed as the polymer is added and the solvent is removed.[5]
Rapid Solvent Evaporation Use a controlled solvent evaporation method such as vacuum concentration or freeze-drying to prevent rapid precipitation of the drug.[5]
Issue 3: Instability of nanoformulations (e.g., aggregation, drug leakage).
Possible Cause Troubleshooting Step
Inappropriate Surfactant/Stabilizer Select a suitable surfactant or stabilizer and optimize its concentration. For nanoemulsions, polysorbate 80 and soy lecithin are commonly used.[13] For solid lipid nanoparticles, glyceryl monostearate and soya lecithin can be effective.[7]
Suboptimal Processing Parameters Optimize the parameters of your preparation method (e.g., sonication time and power, homogenization pressure).
Zeta Potential is too Low For electrostatic stabilization, aim for a higher absolute zeta potential value to ensure sufficient repulsive forces between particles.
Improper Storage Conditions Store the nanoformulations at an appropriate temperature and protect them from light to prevent degradation and instability.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes using the Ultrasonic Method

This protocol is adapted from a method shown to significantly improve the solubility and bioavailability of this compound.[1]

Materials:

  • trans-Crocetin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Distilled Water

  • 0.22 µm microporous filter membrane

  • Freeze-dryer

Procedure:

  • Prepare this compound Solution: Dissolve trans-crocetin in 0.1 M NaOH to create a stock solution.

  • Prepare Cyclodextrin Solution: Suspend HP-β-CD in distilled water.

  • Complexation:

    • Add the this compound solution dropwise to the aqueous HP-β-CD solution to achieve a final molar ratio of 1:3 (this compound:HP-β-CD).

    • Sonicate the mixed solution for 3 hours.

  • pH Adjustment: Adjust the pH of the mixed solution to 4.5 using 0.1 M HCl.

  • Filtration: Filter the solution through a 0.22 µm microporous filter membrane to remove any uncomplexed this compound or impurities.

  • Lyophilization: Freeze-dry the filtrate to obtain a solid powder of the this compound/HP-β-CD inclusion complex.

Protocol 2: Preparation of this compound Solid Dispersion using the Solvent Evaporation Method

This protocol is based on a general method for preparing solid dispersions to enhance drug solubility.[5]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP-k30)

  • Methanol (80% aqueous solution)

  • Vacuum concentrator or rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound: Dissolve 1 g of this compound in 100 ml of 80% methanol aqueous solution to achieve a concentration of 10 mg/ml.

  • Add Polymer: To the this compound solution, add 4 g of PVP-k30.

  • Stir to Clarity: Stir the mixture continuously until a clear solution is obtained.

  • Solvent Evaporation:

    • Concentrate the solution in a vacuum concentrator or rotary evaporator at 37°C under a vacuum of 0.08-0.1 MPa until the solvent is completely evaporated.

  • Drying: Dry the resulting solid dispersion in a vacuum oven at 37°C for 48 hours.

Visualizations

experimental_workflow_inclusion_complex cluster_prep Solution Preparation cluster_complex Complexation cluster_purify Purification & Isolation prep_crt Dissolve this compound in 0.1M NaOH mix Add this compound Solution to CD Solution (1:3 molar ratio) prep_crt->mix prep_cd Suspend HP-β-CD in Water prep_cd->mix sonicate Sonicate for 3 hours mix->sonicate ph_adjust Adjust pH to 4.5 with HCl sonicate->ph_adjust filter Filter (0.22 µm) ph_adjust->filter freeze_dry Freeze-Dry filter->freeze_dry product This compound-CD Inclusion Complex Powder freeze_dry->product

Caption: Workflow for this compound-Cyclodextrin Inclusion Complex Preparation.

logical_relationship_solubility_methods cluster_strategies Solubility Enhancement Strategies cluster_inclusion Carriers cluster_solid_disp Carriers cluster_nano Systems This compound Low Aqueous Solubility of this compound inclusion Inclusion Complexation This compound->inclusion solid_disp Solid Dispersions This compound->solid_disp nano Nanoformulations This compound->nano cyclodextrins Cyclodextrins (α, β, γ, HP-β) inclusion->cyclodextrins outcome Improved Solubility, Stability, & Bioavailability inclusion->outcome polymers Polymers (PVP, PEG, Poloxamer) solid_disp->polymers solid_disp->outcome liposomes Liposomes nano->liposomes sln Solid Lipid Nanoparticles nano->sln nanoemulsions Nanoemulsions nano->nanoemulsions nano->outcome

Caption: Strategies to Overcome Low this compound Solubility.

References

Technical Support Center: Enhancing Crocetin Stability in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of crocetin in experimental solutions is paramount for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution is rapidly losing its characteristic yellow-orange color. What could be the cause?

A1: The loss of color in your this compound solution is a primary indicator of degradation. This compound's structure, characterized by a long chain of conjugated double bonds, makes it highly susceptible to degradation from several factors:

  • Light Exposure: this compound is sensitive to light and can undergo photo-oxidation and isomerization, leading to a loss of its chromophore and, consequently, its color.[1][2] Troubleshooting: Always prepare and store this compound solutions in amber-colored vials or wrap your containers in aluminum foil to protect them from light. Conduct experiments under subdued lighting conditions whenever possible.

  • Elevated Temperature: Thermal stress can accelerate the degradation of this compound.[1][2] High temperatures can lead to oxidation and isomerization. Troubleshooting: Store stock solutions and working solutions at low temperatures, such as 4°C for short-term storage and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.

  • Suboptimal pH: this compound's stability is highly dependent on the pH of the solution. It is generally more stable in slightly acidic to neutral conditions. Extreme pH values, particularly highly acidic conditions (e.g., pH 2), can lead to rapid degradation.[3] Troubleshooting: Maintain the pH of your this compound solutions within a stable range, ideally around pH 5, for enhanced stability.[3][4] Use appropriate buffer systems to maintain a consistent pH.

Q2: I'm observing a precipitate in my aqueous this compound solution. Why is this happening and how can I resolve it?

A2: this compound has poor solubility in water and most organic solvents, with the exception of pyridine and dimethyl sulfoxide (DMSO).[1][2][5] Precipitation can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent.

Troubleshooting:

  • Solvent Selection: For initial stock solutions, consider using DMSO or pyridine to dissolve this compound before further dilution in aqueous buffers.[1][2]

  • pH Adjustment: The solubility of this compound, being a dicarboxylic acid, can be influenced by pH. In some cases, adjusting the pH to a more alkaline range (pH > 9.0) can increase its solubility, though stability at high pH should also be considered.[6]

  • Use of Solubilizing Agents: Employing techniques such as the formation of inclusion complexes with cyclodextrins can significantly enhance the aqueous solubility of this compound.[6][7][8]

Q3: How can I proactively enhance the stability of my this compound solutions for long-term experiments?

A3: Several strategies can be employed to improve the stability of this compound in solution:

  • Use of Antioxidants: The addition of antioxidants can help mitigate oxidative degradation. Ascorbic acid has been shown to be effective in preserving crocin, a precursor to this compound, and may offer similar protective effects for this compound.[3][9]

  • Esterification: this compound is often stabilized in nature through esterification with sugars like glucose to form crocins.[1][2] While direct esterification in a lab setting may be complex, being aware of this natural stabilization mechanism is valuable.

  • Encapsulation: Microencapsulation or the formation of inclusion complexes with molecules like cyclodextrins can protect this compound from degradative environmental factors such as light, heat, and oxygen.[6][7][8][10] This is a highly effective method for improving both stability and solubility.

  • Control of Headspace: For solutions stored for extended periods, minimizing the oxygen in the headspace of the vial can reduce oxidative degradation. This can be achieved by purging the vial with an inert gas like nitrogen or argon before sealing.

Quantitative Data on this compound Stability

The stability of this compound is significantly influenced by environmental factors. The following tables summarize quantitative data on the degradation of this compound and its glycosylated form, crocin, under various conditions. This data for crocin provides a valuable proxy for understanding this compound's stability.

Table 1: Effect of pH on the Half-Life (t½) of Crocin at Different Temperatures [3]

pHHalf-Life (days) at 5°CHalf-Life (days) at 20°CHalf-Life (days) at 35°C
22.52-0.72
58.72-2.22
7---
8---

Note: The original study focused on crocin, the glycoside of this compound. The degradation kinetics are expected to be indicative of this compound's stability.

Table 2: Effect of Preservatives on the Half-Life (t½) of Crocin at Different Temperatures [3]

PreservativeHalf-Life (days) at 5°CHalf-Life (days) at 20°CHalf-Life (days) at 35°C
Ascorbic Acid266.34141.976.01
EDTA11.248.664.25
Citric Acid9.437.123.44

Note: The data pertains to crocin stability. Ascorbic acid demonstrates a significant protective effect.

Table 3: Impact of Temperature on Crocin Degradation Half-Life [11]

TemperatureHalf-Life
100°C260 minutes
150°C74 minutes
200°C20 minutes

Note: This data highlights the accelerated degradation of crocin at elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution using Cyclodextrin Inclusion Complexation

This protocol describes a method to enhance the aqueous solubility and stability of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).[6][7][8]

Materials:

  • trans-Crocetin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

  • 0.22 µm syringe filter

  • Amber-colored vials

Procedure:

  • Prepare the HP-β-CD Solution: Accurately weigh the desired amount of HP-β-CD and dissolve it in deionized water with gentle stirring to create a clear solution.

  • Add this compound: While stirring the HP-β-CD solution, slowly add the accurately weighed trans-crocetin powder.

  • Ultrasonication: Place the mixture in an ultrasonic bath and sonicate. The sonication helps to facilitate the inclusion of this compound into the cyclodextrin cavity.

  • Stirring and Equilibration: After sonication, continue to stir the solution at room temperature, protected from light, for a sufficient period (e.g., 24-48 hours) to ensure the formation of the inclusion complex reaches equilibrium.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound particles.

  • Storage: Store the resulting clear, yellow-orange this compound-cyclodextrin inclusion complex solution in amber-colored vials at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment

This protocol outlines a general HPLC method to quantify the concentration of this compound over time to assess its stability.[5][12]

Materials and Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% phosphoric acid

  • Mobile Phase B: Acetonitrile

  • This compound standard of known concentration

  • Samples of this compound solution at different time points

HPLC Conditions:

  • Column: C18 reverse-phase

  • Mobile Phase: Gradient elution with water (containing 0.1% phosphoric acid) and acetonitrile. A typical gradient could be: 20% B (0-5 min), 20-80% B (5-15 min), 80% B (15-20 min).

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 424 nm[13]

  • Injection Volume: 10 µL

Procedure:

  • Prepare a Calibration Curve: Prepare a series of this compound standard solutions of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Preparation: At each time point of your stability study, take an aliquot of your this compound solution. If necessary, dilute the sample with the mobile phase to fall within the concentration range of your calibration curve.

  • HPLC Analysis: Inject the prepared samples into the HPLC system.

  • Quantification: Determine the peak area for this compound in each sample chromatogram. Use the calibration curve to calculate the concentration of this compound remaining at each time point.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Visualizations

Signaling Pathway: this compound's Protective Effect Against Oxidative Stress

This compound has been shown to exert protective effects against oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting caspase activity, thereby preventing apoptosis.[14][15][16][17]

Crocetin_Oxidative_Stress_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂, UV-A) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria This compound This compound This compound->ROS Scavenges Caspase9 Caspase-9 Activation This compound->Caspase9 Inhibits Caspase3 Caspase-3 Activation This compound->Caspase3 Inhibits Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: this compound's mechanism against oxidative stress-induced apoptosis.

Experimental Workflow: Stability Testing of this compound Solutions

A logical workflow is crucial for systematically evaluating the stability of this compound under different experimental conditions.

Crocetin_Stability_Workflow start Prepare this compound Stock Solution conditions Aliquot and Expose to Test Conditions (e.g., different pH, temp, light) start->conditions sampling Collect Samples at Predetermined Time Intervals conditions->sampling analysis Analyze Samples by HPLC sampling->analysis quantify Quantify Remaining This compound Concentration analysis->quantify kinetics Determine Degradation Kinetics and Half-life quantify->kinetics end Stability Profile Established kinetics->end

Caption: Workflow for assessing the stability of this compound solutions.

Logical Relationship: Factors Affecting this compound Degradation

Understanding the interplay of factors that lead to this compound degradation is key to preventing it.

Crocetin_Degradation_Factors This compound This compound Degradation This compound Degradation (Loss of color & activity) This compound->Degradation leads to Light Light Exposure Oxidation Oxidation Light->Oxidation Isomerization Isomerization Light->Isomerization Heat Elevated Temperature Heat->Oxidation Heat->Isomerization pH Suboptimal pH (especially acidic) pH->Degradation Oxidation->Degradation Isomerization->Degradation

References

Crocetin Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for crocetin degradation kinetics and pathways. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound and its glycoside precursors (crocins) to degrade?

A: this compound's stability is significantly influenced by several environmental factors. Its long polyunsaturated chain makes it highly susceptible to:

  • Heat: Elevated temperatures accelerate degradation reactions, including isomerization and oxidation.[1][2][3] Studies show that increasing temperature dramatically reduces the half-life of related compounds.[4] For instance, cooking at high temperatures (e.g., 180°C) can cause hydrolysis of this compound glycosides and subsequent isomerization of the resulting this compound.[5]

  • Light: Exposure to light, particularly UV rays, can induce photo-oxidation and isomerization from the more stable trans-form to the cis-form.[1][3][6] Therefore, experiments are often conducted in the dark to isolate other variables.[7][8][9]

  • pH: The pH of the medium is a critical factor. Crocin, the precursor to this compound, shows the greatest stability in a slightly acidic environment (pH 5).[4] Degradation is significantly faster in highly acidic (pH 2), neutral (pH 7), and alkaline (pH 8) conditions.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the conjugated double bond system.[1][3][4]

  • Enzymatic Action: In biological systems, gut microbiota can rapidly hydrolyze crocins (this compound esters) into the aglycone this compound via β-glucosidase enzymes.[10]

Q2: What is the typical degradation pathway for this compound?

A: this compound degradation can proceed through several pathways depending on the conditions:

  • Formation from Precursors: In many sources like saffron, this compound exists as glycosylated esters called crocins. The first step is often the hydrolysis of these sugar moieties to yield the this compound aglycone.[3][5]

  • Isomerization: The thermodynamically more stable trans-crocetin can convert to various cis-isomers, particularly when exposed to heat or light.[1][3][5]

  • Oxidation: The polyene chain can be oxidized, leading to a cleavage of the molecule and loss of its characteristic color and biological activity.

  • Microbial Metabolism: In the gut, after deglycosylation of crocins to this compound, further microbial action can lead to the formation of reduced metabolites like dihydrocrocetins and tetrahydrocrocetins, as well as demethylated products.[10][11]

Q3: What kinetic model does this compound degradation typically follow?

A: The reported kinetics for the degradation of this compound and its precursors can vary. Some studies have found that the degradation of crocin follows a second-order reaction model .[4] However, other research indicates that the loss of color in aqueous saffron extracts, which is directly related to the degradation of this compound esters, follows first-order kinetics .[9][12] This suggests that the reaction order may depend on the specific conditions, concentration, and the presence of other interacting compounds.

Q4: How can I improve the stability of this compound in my experimental solutions?

A: To minimize degradation, consider the following strategies:

  • pH Control: Maintain the solution at a slightly acidic pH, ideally around 5, where stability is highest.[4]

  • Temperature Control: Store solutions at low temperatures (e.g., 5°C) and avoid high-temperature processing.[4]

  • Light Protection: Conduct all experiments in the dark or using amber-colored glassware to prevent light-induced degradation.[6]

  • Use of Preservatives: The addition of antioxidants can significantly enhance stability. Ascorbic acid, in particular, has been shown to dramatically increase the half-life of crocin.[4]

  • Encapsulation: For formulation and long-term storage, microencapsulation or the formation of inclusion complexes with cyclodextrins can physically protect this compound from heat, light, and moisture.[13][14]

  • Work with Extracts: Interestingly, purified this compound esters have shown lower stability than those within a saffron extract, suggesting that co-existing compounds like flavonoids may offer a protective effect.[8]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of color in solution Light exposure, high temperature, or unsuitable pH.1. Work under minimal light or use amber vials.[6]2. Ensure solutions are kept cool (e.g., on ice or refrigerated).3. Buffer the solution to pH 5 for optimal stability.[4]
Inconsistent results between experimental replicates Variable exposure to oxygen or light; temperature fluctuations.1. Standardize sample handling time to ensure equal light exposure.2. If oxygen-sensitive, sparge solutions with nitrogen or argon.3. Use a calibrated thermostatic water bath or incubator to maintain constant temperature.[6]
Formation of unexpected peaks in HPLC analysis Isomerization or degradation into smaller compounds.1. Confirm the identity of new peaks using mass spectrometry (MS). cis-isomers of this compound are common degradation products.[5]2. Review your storage and handling procedures to minimize heat and light exposure, which drive isomerization.
Low recovery of this compound after extraction Degradation during the extraction process.1. Use cold extraction solvents and minimize extraction time.2. Protect the sample from light throughout the procedure.3. Consider adding an antioxidant like ascorbic acid to the extraction solvent.[4]

Quantitative Data on Degradation Kinetics

The stability of saffron apocarotenoids is highly dependent on environmental conditions. The following tables summarize kinetic data for crocin, the primary precursor to this compound.

Table 1: Effect of pH and Temperature on the Half-Life (t½) of Crocin

TemperaturepHHalf-Life (days)Kinetic OrderReference
5 °C 22.52Second-Order[4]
58.72Second-Order[4]
76.71Second-Order[4]
87.91Second-Order[4]
20 °C 24.09Second-Order[4]
520.44Second-Order[4]
78.44Second-Order[4]
813.01Second-Order[4]

Table 2: Effect of Preservatives on the Half-Life (t½) of Crocin

TemperaturePreservativeHalf-Life (days)Kinetic OrderReference
5 °C Ascorbic Acid266.34Second-Order[4]
EDTA11.24Second-Order[4]
Citric Acid9.43Second-Order[4]
20 °C Ascorbic Acid141.97Second-Order[4]
EDTA8.66Second-Order[4]
Citric Acid7.12Second-Order[4]

Experimental Protocols

Protocol 1: Assessing Thermal and pH Stability of this compound/Crocin

This protocol describes a general method for investigating the degradation kinetics of this compound or its precursors under various conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound or crocin in a suitable solvent (e.g., 50:50 methanol-water).

    • For pH studies, prepare a series of buffer solutions (e.g., pH 2, 5, 7, 8).[4]

    • Dilute the stock solution into each buffer to a known starting concentration. Spectrophotometric analysis at ~440 nm can be used for quantification.[4]

  • Incubation:

    • Dispense aliquots of each prepared solution into amber glass vials and seal them.

    • Place the vials in incubators or water baths set to the desired temperatures (e.g., 5°C, 20°C, 35°C).[4] Ensure the experiment is conducted in complete darkness to exclude light as a variable.

  • Time-Point Sampling:

    • At predefined time intervals (e.g., 0, 2, 4, 6, 12, 24 hours and then daily or weekly depending on the expected degradation rate), remove one vial from each condition.

    • Immediately cool the sample on ice to halt any further degradation.

  • Analysis:

    • Quantify the remaining concentration of the parent compound using a stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis or Diode-Array Detection (DAD) at approximately 440 nm.[9]

    • The mobile phase often consists of a gradient of acidified water and an organic solvent like acetonitrile.[9]

  • Data Analysis:

    • Plot the natural logarithm of concentration (ln[C]) or the reciprocal of concentration (1/[C]) versus time.

    • Determine the reaction order (first or second) based on which plot yields a straight line (R² value closest to 1.0).

    • Calculate the degradation rate constant (k) from the slope of the linear regression and the half-life (t½) using the appropriate kinetic equation.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_stock Prepare this compound Stock Solution prep_buffers Prepare Solutions (Different pH, Preservatives) prep_stock->prep_buffers incubate Incubate Samples (Controlled Temp, Dark) prep_buffers->incubate Start Experiment sampling Withdraw Aliquots at Time Intervals incubate->sampling hplc Quantify with HPLC-DAD (~440 nm) sampling->hplc Analyze Sample kinetics Determine Kinetic Model (Rate Constant, Half-Life) hplc->kinetics degradation_pathways Crocin Crocins (this compound Glycosides) This compound trans-Crocetin (Aglycone) Crocin->this compound Hydrolysis (Heat, Acid, Enzymes) cisthis compound cis-Crocetin (Isomer) This compound->cisthis compound Isomerization (Heat, Light) Oxidized Oxidized Products (Chain Cleavage) This compound->Oxidized Oxidation (Light, O2) Microbial Microbial Metabolites (e.g., Dihydrocrocetins) This compound->Microbial Microbial Reduction (Gut Microbiota) cisthis compound->this compound Isomerization influencing_factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors center This compound Stability pH_opt Optimal pH (~5) center->pH_opt Antiox Antioxidants (e.g., Ascorbic Acid) center->Antiox Encap Encapsulation center->Encap Temp High Temperature Temp->center Light Light Exposure Light->center pH_high High/Low pH pH_high->center Oxygen Oxygen Oxygen->center

References

Technical Support Center: Enhancing the Oral Bioavailability of Crocetin

Author: BenchChem Technical Support Team. Date: November 2025

Crocetin, a primary active carotenoid dicarboxylic acid derived from saffron, holds significant therapeutic promise due to its antioxidant, anti-inflammatory, and neuroprotective properties. However, its clinical application is often hampered by poor oral bioavailability, stemming from low aqueous solubility and stability. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at overcoming these limitations.

Frequently Asked Questions (FAQs)

Q1: What is the primary barrier to the oral bioavailability of this compound?

A1: The main obstacle is this compound's poor water solubility.[1][2] As a lipophilic molecule, it dissolves poorly in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption. Additionally, this compound can be unstable and sensitive to heat, light, and pH.[1][2]

Q2: How is this compound absorbed in the body after oral administration?

A2: this compound is primarily absorbed in the intestine. Its precursor, crocin (a glycoside ester of this compound), is hydrolyzed to this compound by intestinal enzymes or gut microbiota before or during absorption.[3][4][5] The absorbed this compound then enters the bloodstream, where it exists as a free form and as glucuronide conjugates.[4][5]

Q3: What are the main strategies to improve this compound's oral bioavailability?

A3: Key strategies focus on improving its solubility and protecting it from degradation in the GI tract. These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles such as solid lipid nanoparticles (SLNs), liposomes, and self-nanoemulsifying drug delivery systems (SNEDDS).[6][7][8]

  • Inclusion Complexes: Forming complexes with cyclodextrins.[9][10]

  • Co-administration: Administering this compound with metabolic inhibitors to reduce its first-pass metabolism.

Q4: Is it more effective to administer crocin or this compound to increase systemic this compound levels?

A4: Interestingly, oral administration of crocin, the water-soluble precursor, has been shown to result in significantly higher plasma concentrations of this compound compared to administering this compound itself.[3] This is attributed to the efficient hydrolysis of crocins to this compound in the gut, leading to rapid absorption.[3][11]

Troubleshooting Guide for this compound Bioavailability Experiments

Issue Encountered Potential Cause Troubleshooting Steps
Low encapsulation efficiency in nanoformulations (e.g., SLNs, liposomes). 1. Poor affinity of this compound for the lipid/polymer matrix.2. Suboptimal formulation parameters (e.g., lipid/surfactant ratio, sonication time).3. Drug leakage during preparation.1. Screen different lipids or polymers to find a more compatible matrix.2. Systematically optimize formulation parameters using a design of experiments (DoE) approach.3. Modify the preparation method, for example, by adjusting the temperature or pH to minimize drug loss.
High variability in pharmacokinetic data between animal subjects. 1. Inconsistent dosing volume or technique.2. Differences in the physiological state of animals (e.g., fed vs. fasted).3. Genetic variability within the animal strain.1. Ensure precise and consistent oral gavage technique.2. Standardize the fasting period before dosing.3. Increase the number of animals per group to improve statistical power.
Poor physical stability of the formulation (e.g., particle aggregation, drug precipitation). 1. Inadequate surface charge (Zeta potential).2. Formulation components are not optimized.3. Improper storage conditions.1. Incorporate charged lipids or coating agents (e.g., chitosan) to increase Zeta potential.[12][13]2. Re-evaluate the surfactant and co-surfactant concentrations.3. Store formulations at recommended temperatures and protect from light.[9]
In vitro dissolution does not correlate with in vivo bioavailability. 1. The dissolution medium does not accurately mimic GI conditions.2. The formulation's absorption mechanism is not solely dependent on dissolution (e.g., lymphatic uptake).[14]1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate fasted and fed intestinal states.2. Investigate alternative absorption pathways, such as lymphatic transport, which can be significant for lipid-based formulations.[14]

Advanced Strategies and Supporting Data

Nanoformulations

Nano-based drug delivery systems are a leading strategy to enhance the oral bioavailability of poorly soluble drugs like this compound by increasing the surface area for dissolution and protecting the drug from enzymatic degradation.[8]

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from biodegradable lipids that are solid at room temperature. They can encapsulate lipophilic drugs like this compound, improving their stability and bioavailability.[6][8]

Table 1: Pharmacokinetic Parameters of Quercetin (a similar flavonoid) in Different Formulations (Illustrative Example)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Quercetin Suspension150 ± 252.0850 ± 110100
Quercetin-SLNs450 ± 501.52550 ± 280~300
Quercetin-SNEDDS525 ± 601.02975 ± 310~350

Note: Data for quercetin is used as an illustrative example due to the availability of comparative studies on its nanoformulations.[14][15] The principles are directly applicable to this compound.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the GI fluids. This in-situ formation of nanoemulsions enhances the solubilization and absorption of the encapsulated drug.

Table 2: Bioavailability Enhancement with a Quercetin SNEDDS Formulation in Rats

ParameterQuercetin SuspensionQuercetin-SNEDDSFold Increase
Cmax (µg/mL) ~0.5~1.5~3-fold[15]
AUC (0-24h) (µg·h/mL) ~2.5~5.0~2-fold[15]

Source: Adapted from Tran et al. (2014). This study on quercetin demonstrates the potential of SNEDDS to significantly improve oral bioavailability.[15]

Cyclodextrin Inclusion Complexes

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules like this compound, forming inclusion complexes that significantly enhance their solubility and stability.[9][10]

Table 3: Pharmacokinetic Parameters of trans-Crocetin and its Cyclodextrin Inclusion Complexes in Rats

FormulationCmax (µg/mL)Tmax (h)AUC (0-∞) (µg·h/mL)Relative Bioavailability (%)
Free trans-Crocetin0.48 ± 0.050.75 ± 0.212.67 ± 0.20100
This compound/α-CD IC1.95 ± 0.110.25 ± 0.009.72 ± 0.22~364[9][10]
This compound/HP-β-CD IC2.11 ± 0.130.25 ± 0.0010.24 ± 0.34~384[9][10]
This compound/γ-CD IC2.03 ± 0.100.25 ± 0.009.87 ± 0.25~370[9][10]

Source: Adapted from a 2023 study on trans-Crocetin/CD inclusion complexes.[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the solvent diffusion method, a common technique for preparing SLNs.[8]

  • Preparation of Organic Phase: Dissolve a precise amount of this compound and a lipid (e.g., glyceryl monostearate) in a water-miscible organic solvent (e.g., acetone).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween 80).

  • Emulsification: Heat both phases to a temperature above the melting point of the lipid. Inject the organic phase into the aqueous phase under continuous high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Quickly disperse the resulting emulsion into cold water (2-4°C) under magnetic stirring. The rapid cooling solidifies the lipid droplets into SLNs.

  • Purification: Remove the organic solvent by evaporation under reduced pressure. Wash and concentrate the SLN dispersion using ultracentrifugation or dialysis to remove excess surfactant.

  • Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound/Cyclodextrin Inclusion Complexes

This protocol uses a sonication and freeze-drying method to prepare solid inclusion complexes.[9][10]

  • This compound Solution: Dissolve trans-crocetin in a 0.1 M NaOH solution.

  • Cyclodextrin Suspension: Suspend the chosen cyclodextrin (e.g., HP-β-CD) in distilled water.

  • Complexation: Add the this compound solution dropwise to the CD suspension (e.g., at a 1:3 molar ratio of this compound to CD) while sonicating. Continue sonication for approximately 3 hours.

  • pH Adjustment: Adjust the pH of the mixed solution to 4.5 using 0.1 M HCl.

  • Filtration: Filter the solution through a 0.22 µm microporous filter.

  • Lyophilization: Freeze-dry the filtrate to obtain the solid this compound/CD inclusion complex powder.

  • Characterization: Confirm complex formation using techniques such as FTIR, PXRD, and determine the encapsulation efficiency via HPLC.

Visualizations

Crocetin_Absorption_Pathway cluster_GI_Tract Gastrointestinal Tract cluster_Systemic Systemic Circulation Oral_Admin Oral Administration (Crocin or this compound) Hydrolysis Hydrolysis (Intestinal Enzymes / Microbiota) Oral_Admin->Hydrolysis If Crocin Crocetin_Lumen This compound in Lumen Oral_Admin->Crocetin_Lumen If this compound Hydrolysis->Crocetin_Lumen Enterocytes Intestinal Enterocytes Crocetin_Lumen->Enterocytes Passive Diffusion Portal_Vein Portal Vein Enterocytes->Portal_Vein Bloodstream Bloodstream (Free this compound & Conjugates) Enterocytes->Bloodstream Lymphatic (for lipid formulations) Liver Liver (Metabolism) Portal_Vein->Liver Liver->Bloodstream

Caption: Metabolic pathway of orally administered crocin and this compound.

Bioavailability_Strategy_Workflow cluster_Problem Core Problem cluster_Strategies Enhancement Strategies cluster_Mechanism Mechanism of Action cluster_Outcome Desired Outcome Poor_Solubility Poor Aqueous Solubility of this compound Nanoformulations Nanoformulations (SLNs, SNEDDS, Liposomes) Poor_Solubility->Nanoformulations Inclusion_Complexes Inclusion Complexes (Cyclodextrins) Poor_Solubility->Inclusion_Complexes Other Other Strategies (e.g., Co-administration) Poor_Solubility->Other Increase_SA ↑ Surface Area ↑ Dissolution Rate Nanoformulations->Increase_SA Protect Protection from Degradation Nanoformulations->Protect Increase_Sol ↑ Solubility (Molecular Encapsulation) Inclusion_Complexes->Increase_Sol Other->Protect Bioavailability Increased Oral Bioavailability Increase_SA->Bioavailability Increase_Sol->Bioavailability Protect->Bioavailability

References

Crocetin Formulation & Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Crocetin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formulation and delivery of this compound. Given its therapeutic potential and inherent physicochemical challenges, this guide aims to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound experiments.

Issue 1: Poor this compound Solubility in Aqueous Media

Question: I am unable to dissolve this compound in my aqueous buffer system for in vitro assays. What are the recommended solvents and strategies to improve its solubility?

Answer:

Trans-crocetin's polyunsaturated dicarboxylic acid structure leads to very low solubility in water (approximately 1.23 µg/mL at 25°C)[1]. Direct dissolution in aqueous buffers is often unsuccessful. Here are some troubleshooting steps:

  • Initial Solubilization: this compound is partially soluble in dimethyl sulfoxide (DMSO) and pyridine.[2][3] It also shows improved solubility in alkaline aqueous solutions (pH > 9.0).[4][5]

    • Protocol: Prepare a concentrated stock solution of this compound in DMSO. For cell culture experiments, ensure the final DMSO concentration in the medium is low (typically <0.1%) to avoid solvent toxicity.[6]

  • Formulation Strategies: For in vivo studies or when DMSO is not suitable, consider advanced formulation approaches to enhance aqueous solubility.

Formulation StrategyCarrier/Excipient ExamplesReported Solubility EnhancementKey Considerations
Cyclodextrin Inclusion Complexes α-CD, HP-β-CD, γ-CD6,500–10,000 times increaseHighly effective; can improve stability and bioavailability.[4][7]
Solid Dispersions PVP-k30, PEG6000, Soluplus®, MeglumineSignificantly increased dissolution rateAmorphous solid state enhances dissolution.[8][9]
Nanoformulations (PLGA NPs) Poly(lactic-co-glycolic acid)Entrapment efficiency ~79%Provides controlled release and potential for targeting.[3][10]
Liposomes Soy-derived lipidsEncapsulation efficiency up to 90% for related compoundsProtects this compound from degradation and can improve bioavailability.[5][6]
Issue 2: this compound Degradation During Experiments

Question: My this compound solution seems to be degrading, indicated by a color change and inconsistent results. How can I improve its stability?

Answer:

This compound is highly sensitive to light, heat, and acidic pH due to its conjugated double bond system.[2][3] Degradation can lead to unreliable experimental outcomes.

Troubleshooting Checklist:

  • Light Protection: Have all solutions and experimental setups been protected from light?

    • Solution: Use amber vials or wrap containers in aluminum foil. Conduct experiments under dim light conditions whenever possible.[1]

  • Temperature Control: Are you exposing this compound solutions to high temperatures?

    • Solution: Prepare solutions fresh and store them at low temperatures (e.g., -20°C for stock solutions).[10] Avoid repeated freeze-thaw cycles.[11]

  • pH of the Medium: Is your experimental medium acidic?

    • Solution: this compound is more stable at neutral or slightly alkaline pH.[12] If possible, adjust the pH of your buffer system. Encapsulation methods like liposomes or polymeric nanoparticles can also shield this compound from harsh pH environments.[5][10]

  • Oxidation: Are you observing rapid degradation even with light and temperature control?

    • Solution: Degas your solvents to remove dissolved oxygen. Consider adding antioxidants to your formulation, although this should be carefully evaluated for potential interference with your experiments.

Issue 3: Low Bioavailability in Animal Studies

Question: I am observing poor efficacy of this compound in my in vivo experiments, which I suspect is due to low oral bioavailability. What formulation strategies can address this?

Answer:

Low aqueous solubility and potential degradation in the gastrointestinal tract contribute to this compound's poor oral bioavailability.[13][14] Enhancing both solubility and stability is key to improving in vivo outcomes.

Recommended Formulation Approaches to Enhance Bioavailability:

Formulation StrategyMechanism of Bioavailability EnhancementReported Improvement
Cyclodextrin Inclusion Complexes Increased solubility and dissolution in the GI tract.Relative bioavailability increased by approximately 3-4 times in rats.[7][13]
Solid Dispersions Enhanced dissolution rate leading to faster absorption.Ternary solid dispersions showed significantly greater Cmax and AUC in rats compared to untreated this compound.[9]
Nanoformulations (PLGA, Solid Lipid Nanoparticles) Protection from degradation, controlled release, potential for enhanced absorption via endocytosis.Nanoformulations are designed to improve the pharmacokinetic profile.[10][15]
Liposomal Encapsulation Protects this compound from the harsh GI environment and can facilitate absorption.Liposomes have been shown to improve the stability and provide controlled release of encapsulated compounds.[5][16]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for initial in vitro testing?

For initial in vitro studies, high-purity DMSO is the most common and effective solvent.[6] Prepare a high-concentration stock solution (e.g., 10-20 mM) and dilute it into your culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.1%).

Q2: How should I prepare a this compound formulation for oral administration in mice?

Directly administering a simple aqueous suspension of this compound is not recommended due to its poor solubility and bioavailability.[13] A cyclodextrin inclusion complex is a well-documented and effective method. You can prepare this by sonicating an aqueous solution of a suitable cyclodextrin (like HP-β-CD) with this compound, followed by freeze-drying to obtain a powder that can be reconstituted for oral gavage.[17]

Q3: What analytical method is recommended for quantifying this compound in my formulations and biological samples?

High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV-Vis detection (at approximately 423-440 nm) is the standard method for this compound quantification.[18][19] A mobile phase consisting of a mixture of methanol or acetonitrile and water with a small amount of acid (e.g., 0.1% formic or acetic acid) is typically used.[19][20]

Q4: My nanoformulation of this compound has a low encapsulation efficiency. How can I improve it?

Low encapsulation efficiency can be due to several factors. Here are some troubleshooting tips:

  • Optimize the organic solvent: Ensure this compound is fully dissolved in the organic phase during the nanoparticle preparation process.

  • Adjust the polymer/lipid concentration: Increasing the amount of polymer or lipid relative to the drug may improve encapsulation.

  • Modify the homogenization/sonication parameters: In emulsion-based methods, optimizing the energy input can lead to smaller and more stable droplets, which can improve drug entrapment.

  • Check the drug-polymer/lipid interaction: The physicochemical properties of your chosen carrier and its interaction with this compound are crucial. You may need to screen different types of polymers or lipids.

Q5: Can I use crocin in my experiments as a substitute for this compound?

While crocin is a water-soluble precursor to this compound, it is important to note that they may have different biological activities.[8] Crocins are glycosyl esters of this compound and are hydrolyzed to this compound in the intestine before absorption.[5] For in vitro studies, using crocin may not produce the same effects as directly using this compound, as the cells may not efficiently hydrolyze it. If your hypothesis is centered on the activity of this compound, it is best to use this compound directly.

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a this compound-PVP solid dispersion to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP-K30)

  • Methanol (80% aqueous solution)

  • Vacuum concentrator/dryer

Procedure:

  • Dissolve 1g of this compound in 100mL of 80% methanol to a concentration of 10 mg/mL.

  • Add 4g of PVP-K30 to the this compound solution.

  • Stir the mixture until a clear solution is obtained.

  • Concentrate the solution under vacuum at 37°C until the solvent is fully evaporated.

  • Dry the resulting solid dispersion under vacuum at 37°C for 48 hours.[8]

  • Store the final product in a desiccator, protected from light.

G cluster_prep This compound Solid Dispersion Workflow dissolve_this compound Dissolve this compound in 80% Methanol add_pvp Add PVP-K30 dissolve_this compound->add_pvp stir Stir until Clear add_pvp->stir concentrate Vacuum Concentrate at 37°C stir->concentrate dry Vacuum Dry at 37°C for 48h concentrate->dry store Store in Desiccator dry->store

Workflow for this compound Solid Dispersion Preparation.
Protocol 2: Liposomal Encapsulation of this compound-Rich Extract

This protocol is adapted for encapsulating a this compound-rich extract into liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Soybean phosphatidylcholine (or other desired lipid mixture)

  • Cholesterol

  • This compound-rich extract

  • Phosphate-buffered saline (PBS)

  • Chloroform/Methanol solvent mixture

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent like chloroform/methanol in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Prepare your hydration medium by dissolving the this compound-rich extract in PBS.

  • Hydrate the lipid film with the this compound-PBS solution by vortexing. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.[4][18]

  • The resulting liposome suspension should be stored at 4°C, protected from light.

G cluster_liposome Liposomal Encapsulation Workflow dissolve_lipids Dissolve Lipids in Organic Solvent create_film Create Thin Lipid Film (Rotary Evaporation) dissolve_lipids->create_film hydrate_film Hydrate Film with This compound-PBS Solution create_film->hydrate_film form_mlv Formation of MLVs hydrate_film->form_mlv extrude Extrusion through Polycarbonate Membrane form_mlv->extrude form_suv Formation of SUVs extrude->form_suv store Store at 4°C form_suv->store

Workflow for Liposomal Encapsulation of this compound.
Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in angiogenesis and cancer progression.

VEGFR2 Signaling Pathway in Angiogenesis:

This compound can inhibit angiogenesis by interfering with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade. It has been shown to decrease the phosphorylation of VEGFR2 and its downstream effectors.[8][10]

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates SRC p-SRC VEGFR2->SRC MEK p-MEK VEGFR2->MEK FAK p-FAK SRC->FAK Angiogenesis Angiogenesis (Cell Migration, Tube Formation) FAK->Angiogenesis ERK p-ERK MEK->ERK ERK->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits Phosphorylation

Inhibition of VEGFR2 Signaling by this compound.

PI3K/Akt Signaling Pathway:

This compound has also been reported to influence the PI3K/Akt pathway, which is crucial for cell survival and proliferation. In some contexts, like promoting angiogenesis in endothelial cells, it may activate this pathway.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates CellResponse Cell Survival & Proliferation Akt->CellResponse This compound This compound This compound->PI3K Modulates

Modulation of the PI3K/Akt Signaling Pathway by this compound.

References

Crocetin Purity and Quality Control: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment and quality control of crocetin.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing this compound purity?

A1: The most common and reliable methods for determining this compound purity are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), typically coupled with UV-Visible or Diode-Array Detection (DAD).[1][2][3] These techniques allow for the separation and quantification of this compound from its precursors (crocins), degradation products, and other impurities.[1][2] UV-Visible spectrophotometry can also be used for a rapid estimation of total this compound esters but is less specific than HPLC.[4][5]

Q2: What are the typical impurities found in this compound samples?

A2: Impurities in this compound can originate from the source material (saffron or gardenia fruit), the extraction and hydrolysis process, or degradation. Common impurities include:

  • Residual Crocins: Incomplete hydrolysis of crocins (this compound glycosides) will leave these water-soluble precursors in the final product.[6][7]

  • Picrocrocin and Safranal: These are other major components of saffron that may be co-extracted.[8]

  • Cis-isomers of this compound: The biologically active form is typically the trans-isomer. Improper handling, such as exposure to light or heat, can lead to the formation of less active cis-isomers.[7][9]

  • Degradation Products: this compound is susceptible to oxidation and degradation, especially when exposed to light, high temperatures, and certain pH conditions.[7][10][11]

  • Solvent Residues: Remnants of solvents used during extraction and purification.

Q3: What are the established quality standards for this compound?

A3: While there are no universal pharmacopeial monographs specifically for pure this compound, its quality is often inferred from the standards for saffron, its primary natural source. The ISO 3632 standard for saffron quality is based on the content of its main components: crocin (coloring strength), picrocrocin (bitter taste), and safranal (aroma).[3][8][12] For high-purity this compound intended for research or drug development, purity is typically expected to be ≥95-98%, as determined by HPLC.

Troubleshooting Guide

HPLC Analysis Issues

Q: I am seeing a high baseline or multiple overlapping peaks in my HPLC chromatogram. What could be the cause?

A: This issue often points to problems with sample complexity or the chromatographic method itself.[1]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Ensure your this compound sample is fully dissolved in the mobile phase or a compatible solvent. Consider a solid-phase extraction (SPE) step to remove interfering substances.[13]

    • Optimize Gradient Elution: Adjust the mobile phase gradient to achieve better separation of peaks. Experiment with different solvent ratios and gradient slopes.[1]

    • Check Column Integrity: The column may be degraded or contaminated. Flush the column with a strong solvent or replace it if necessary.

    • Use a More Selective Detector: A Diode-Array Detector (DAD) can help distinguish between this compound and impurities by providing spectral data for each peak.[2]

Q: My this compound peak is broad and shows poor symmetry. How can I improve it?

A: Poor peak shape can be caused by several factors related to the HPLC method and sample preparation.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: this compound is a dicarboxylic acid, and the pH of the mobile phase can affect its ionization state and peak shape. Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak symmetry.[1][13]

    • Lower the Flow Rate: A slower flow rate can sometimes improve peak resolution and shape.

    • Check for Column Overloading: Injecting too concentrated a sample can lead to broad peaks. Dilute your sample and re-inject.

    • Ensure Proper Dissolution: Make sure the this compound is fully dissolved in the injection solvent. Incomplete dissolution can lead to tailing peaks.

Sample Stability and Purity Issues

Q: The purity of my this compound sample seems to decrease over time. What is causing this degradation?

A: this compound is sensitive to light, heat, and oxygen, which can lead to isomerization and degradation.[7]

  • Preventative Measures:

    • Storage: Store solid this compound and solutions in airtight, amber-colored vials at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.

    • Handling: Prepare solutions fresh whenever possible and work under dim light.[14] Avoid prolonged exposure to elevated temperatures.

Q: I am trying to prepare high-purity this compound from saffron, but my yield is low and the purity is not satisfactory.

A: The preparation of high-purity this compound from natural sources involves efficient extraction of crocins followed by complete hydrolysis and purification.

  • Optimization Strategies:

    • Extraction of Crocins: Use an optimized solvent system, such as 80% ethanol, for the initial extraction of crocins from saffron.[15][16]

    • Hydrolysis: The conversion of crocins to this compound is a critical step. Alkaline hydrolysis (saponification) followed by acidification is a common method.[6][7] Ensure the reaction goes to completion to avoid residual crocins. Enzymatic hydrolysis is another option.[7][9]

    • Purification: After hydrolysis, this compound will precipitate. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide or by chromatographic techniques.[7][13]

Quantitative Data Summary

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterValueReference
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[1][13]
Mobile Phase Acetonitrile and water with 0.1-0.5% formic or acetic acid[1][13]
Elution Gradient[1]
Flow Rate 0.8 - 1.0 mL/min[1][13]
Detection Wavelength ~423 - 440 nm[1][13][17]
Column Temperature 25 - 30 °C[1][2]

Experimental Protocols

Protocol 1: HPLC-UV/Vis for this compound Purity Assessment

This protocol is based on established methods for the analysis of this compound.[1][13]

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of high-purity this compound standard.

    • Dissolve in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to prepare a stock solution of known concentration.

    • Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh the this compound sample to be tested.

    • Dissolve the sample in the same solvent used for the standards to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Protocol 2: Preparation of High-Purity this compound from Saffron

This protocol outlines a common laboratory-scale method for this compound preparation.[6][7][18]

  • Extraction of Crocins:

    • Grind dried saffron stigmas into a fine powder.

    • Extract the powder with a methanol:water or ethanol:water solution (e.g., 80% ethanol) with stirring.

    • Centrifuge the mixture and collect the supernatant containing the crocins.

  • Alkaline Hydrolysis (Saponification):

    • Add a solution of sodium hydroxide to the crocin extract.

    • Heat the mixture (e.g., at 60°C) for several hours to hydrolyze the ester bonds of the crocins, releasing this compound.[13]

  • Acidification and Precipitation:

    • Cool the reaction mixture.

    • Acidify the solution with an acid (e.g., phosphoric acid) to precipitate the this compound.[13]

  • Purification:

    • Collect the this compound precipitate by filtration or centrifugation.

    • Wash the precipitate with water to remove residual salts and impurities.

    • Further purify the this compound by recrystallization from a solvent such as dimethylformamide.[13]

    • Dry the purified this compound crystals under vacuum.

Visualizations

Experimental_Workflow_Purity_Assessment cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start This compound Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System (C18 Column) filter->hplc_system Inject detector UV/Vis Detector (~430 nm) hplc_system->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation result result calculation->result Final Purity

Caption: Workflow for this compound Purity Assessment by HPLC.

Troubleshooting_HPLC_Peak_Issues cluster_causes Potential Causes cluster_solutions Solutions issue Problem: Broad or Asymmetric This compound Peak cause1 Improper Mobile Phase pH issue->cause1 cause2 Column Overload issue->cause2 cause3 Poor Sample Dissolution issue->cause3 solution1 Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) cause1->solution1 solution2 Dilute Sample and Re-inject cause2->solution2 solution3 Ensure Complete Dissolution in Injection Solvent cause3->solution3

Caption: Troubleshooting Guide for Common HPLC Peak Shape Problems.

References

Crocetin Crystallization: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common issues encountered during crocetin crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not crystallizing out of solution?

A1: This is a common issue that can arise from several factors:

  • Supersaturation has not been reached: The concentration of this compound in the solvent may be below its saturation point at the given temperature.

  • Inappropriate solvent system: this compound has very low solubility in water and most organic solvents, but is partially soluble in pyridine and DMSO.[1][2] The chosen solvent may be too good at solvating the this compound, preventing it from precipitating.

  • Presence of impurities: Impurities can inhibit crystal nucleation and growth.

  • Cooling rate is too slow: While a slow cooling rate is generally preferred for larger, purer crystals, an excessively slow rate may not induce nucleation in a timely manner.

Q2: My this compound crystals are very small or have formed an amorphous powder. What went wrong?

A2: The formation of small crystals or an amorphous precipitate is often due to:

  • Rapid cooling: Cooling the solution too quickly can lead to rapid nucleation and the formation of many small crystals or an amorphous solid. An ideal crystallization should show some crystal formation in about 5 minutes, with continued growth over 20 minutes.[3]

  • High level of supersaturation: If the solution is highly concentrated, this compound can crash out of solution as an amorphous powder instead of forming an ordered crystal lattice.

  • Agitation: Stirring or agitating the solution during cooling can induce rapid precipitation.

Q3: The purity of my crystallized this compound is low. How can I improve it?

A3: Low purity is a frequent challenge. Here are some methods to enhance it:

  • Recrystallization: This is a crucial step for improving purity. Dissolving the impure crystals in a minimal amount of hot solvent and allowing them to re-form upon cooling can leave impurities behind in the mother liquor. It has been shown that a second crystallization step can increase purity to over 97%.[4]

  • Washing the crystals: After filtration, washing the crystals with a cold solvent in which this compound is insoluble can remove residual mother liquor and surface impurities. Lower alcohols or ethanol can be used for this purpose.[5]

  • Proper solvent selection: Ensure the solvent used for crystallization has a steep solubility curve for this compound (i.e., high solubility at high temperatures and low solubility at low temperatures).

  • Slow cooling: Allowing the crystals to form slowly can help exclude impurities from the crystal lattice.

Q4: What is the best solvent to use for this compound crystallization?

A4: The choice of solvent is critical. While this compound has poor solubility in most common solvents, some have been used effectively:[2]

  • Dimethylformamide (DMF): this compound can be dissolved in hot DMF and then crystallized by cooling.[2][5]

  • Pyridine and Dimethyl Sulfoxide (DMSO): this compound is partially soluble in these solvents.[1][2]

  • Alkaline aqueous solutions (pH > 9.0): this compound's acidic nature allows it to be dissolved in alkaline solutions.[1] Crystallization can then be induced by acidification.[2]

Q5: How can I prevent degradation of this compound during crystallization?

A5: this compound is sensitive to light, heat, and pH.[2] To minimize degradation:

  • Protect from light: Conduct all experimental steps in the dark or under amber light.[1]

  • Control temperature: Avoid prolonged exposure to high temperatures. Use the minimum temperature necessary to dissolve the this compound. One method suggests dissolving in DMF at 80°C.[5]

  • Maintain a neutral or slightly acidic pH: this compound is more stable in these conditions. However, dissolving it in an alkaline solution is a valid strategy for subsequent precipitation by acidification.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during this compound crystallization.

Issue 1: No Crystal Formation

If your this compound fails to crystallize, follow these steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This can create nucleation sites.[3]

    • Seeding: If you have a previous batch of this compound crystals, add a single, tiny crystal to the solution to act as a template for growth.

  • Increase Supersaturation:

    • Evaporate Solvent: If the solution is clear, it may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3]

    • Cooling: If the solution is at room temperature, try cooling it further in an ice bath.

  • Solvent Considerations:

    • If the above steps fail, the solvent may be too effective. In this case, you may need to remove the solvent via rotary evaporation and attempt crystallization with a different solvent system.[3]

Issue 2: Oily Precipitate or Amorphous Powder Formation

If an oil or amorphous solid forms instead of crystals:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the precipitate. You may need to add a small amount of additional solvent.[3] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.

  • Reduce Concentration: The initial concentration may be too high. Add more solvent to the hot solution and then cool slowly.

Issue 3: Low Yield

If the final yield of crystals is poor:

  • Check the Mother Liquor: After filtering your crystals, evaporate a small amount of the remaining solution (the mother liquor). If a significant amount of solid residue remains, a large portion of your this compound is still in solution.[3]

  • Recover from Mother Liquor:

    • Concentrate and Cool: Reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Change Solvent: Consider adding an anti-solvent to the mother liquor to decrease this compound's solubility and induce further precipitation.

Quantitative Data

The following table summarizes key quantitative data for this compound crystallization.

ParameterValueSolvent/ConditionsReference
Solubility
1.23 µg/mLWater (25°C)[1]
1.84 ± 0.11 mg/LPhosphate Buffer (pH 6.8, 25°C)[1]
2 mg/mLDMSO[6]
Partially SolublePyridine, DMSO[1][2]
Crystallization Temperature
Dissolution~80°CDimethylformamide (DMF)[5]
Cooling10°CFor crystallization from DMF[5]
Purity
After 1st Crystallization~85%From saffron extract[4]
After 2nd Crystallization>97%From saffron extract[4]
After Recrystallization99.3%From hydrolyzed crocin[7]

Experimental Protocols

Protocol 1: Crystallization from Dimethylformamide (DMF)

This method is adapted from a patented purification process.[5]

  • Dissolution: Dissolve the crude or purified this compound in dimethylformamide (DMF) by heating to approximately 80°C with stirring. Use a minimal amount of DMF to ensure a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with filter paper.

  • Cooling & Crystallization: Allow the filtrate to stand and cool to 10°C over several hours. To promote larger crystal growth, cool the solution slowly.

  • Isolation: Collect the formed this compound crystals by filtration (e.g., using a sintered glass filter).

  • Washing: Wash the crystals with a small amount of cold methanol to remove any residual DMF.

  • Drying: Dry the crystals under a vacuum at approximately 50°C.

Protocol 2: Acid Precipitation from Alkaline Solution

This method is based on the acidic nature of this compound.[2]

  • Dissolution: Dissolve the crude this compound in an alkaline aqueous solution (e.g., dilute sodium hydroxide, pH > 9.0).

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Acidification: Slowly add an acid (e.g., dilute HCl) to the solution with stirring until this compound precipitates.

  • Isolation: Collect the precipitated this compound by filtration.

  • Washing: Wash the precipitate with deionized water to remove any residual salts.

  • Drying: Dry the purified this compound, preferably under vacuum and protected from light.

Visualizations

TroubleshootingWorkflow This compound Crystallization Troubleshooting Workflow cluster_no_crystals Troubleshooting: No Crystals cluster_oily Troubleshooting: Oily/Amorphous cluster_low_purity Troubleshooting: Low Purity start Start Crystallization check_crystals Crystals Formed? start->check_crystals issue_no_crystals Issue: No Crystals check_crystals->issue_no_crystals No issue_oily Issue: Oily/Amorphous Precipitate check_crystals->issue_oily Oily/Amorphous issue_low_purity Issue: Low Purity check_crystals->issue_low_purity Low Purity success Successful Crystallization check_crystals->success Yes induce_nucleation Induce Nucleation (Scratch/Seed) issue_no_crystals->induce_nucleation redissolve Re-dissolve (Heat) issue_oily->redissolve recrystallize Recrystallize issue_low_purity->recrystallize increase_supersaturation Increase Supersaturation (Evaporate/Cool) induce_nucleation->increase_supersaturation If no success change_solvent Change Solvent increase_supersaturation->change_solvent If no success slow_cool Cool Slowly redissolve->slow_cool wash_crystals Wash Crystals recrystallize->wash_crystals Crocetin_Properties Key Factors Affecting this compound Crystallization cluster_properties Physicochemical Properties cluster_factors Experimental Factors cluster_outcomes Crystallization Outcomes This compound This compound low_solubility Low Aqueous Solubility sensitivity Sensitivity to: - Light - Heat - pH solvent Solvent Choice (e.g., DMF, Pyridine) low_solubility->solvent temperature Temperature (Dissolution & Cooling) sensitivity->temperature crystal_yield Yield solvent->crystal_yield crystal_purity Purity solvent->crystal_purity temperature->crystal_purity cooling_rate Cooling Rate crystal_size Crystal Size cooling_rate->crystal_size purity Initial Purity purity->crystal_purity

References

Technical Support Center: Managing Crocetin's Sensitivity to Light and Heat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of crocetin is paramount for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered when working with this light- and heat-sensitive compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing its color. What could be the cause?

A1: Loss of color in a this compound solution is a primary indicator of degradation. This compound's vibrant color is due to its long chain of conjugated double bonds, which are susceptible to degradation under certain conditions. The most common causes for color loss, and therefore degradation, are exposure to light, elevated temperatures, and suboptimal pH levels.[1][2][3][4]

Q2: What are the optimal storage conditions for pure this compound (solid) and this compound solutions?

A2: To minimize degradation, both solid this compound and this compound solutions require specific storage conditions:

  • Solid this compound: Store in an airtight, amber vial in a desiccator at or below -20°C. This minimizes exposure to light, moisture, and heat.

  • This compound Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions in amber vials at low temperatures (5°C is preferable to 20°C or higher) and in the dark.[5][6] For optimal preservation, consider using a weakly acidic medium (around pH 5) and adding a preservative like ascorbic acid.[5][6]

Q3: I'm seeing a shift in the UV-Vis absorbance peak of my this compound solution. What does this indicate?

A3: A shift in the maximum absorbance wavelength (λmax), typically around 423-440 nm for trans-crocetin, can indicate isomerization from the more stable trans-form to the cis-form.[2][3][7][8][9] This isomerization can be induced by light and heat and represents a form of degradation that can alter the compound's biological activity.

Q4: Can I autoclave a solution containing this compound to sterilize it?

A4: Autoclaving is not recommended for solutions containing this compound. The high temperatures (121°C) will lead to significant thermal degradation.[4] Alternative sterilization methods, such as filtration through a 0.22 µm filter, should be used.

Q5: How does pH affect the stability of this compound?

A5: this compound's stability is pH-dependent. Studies on its water-soluble precursor, crocin, show that a weakly acidic environment (around pH 5) provides better stability compared to strongly acidic (pH 2) or neutral/alkaline conditions.[5][6] At a pH of 5, this compound esters have been shown to have the greatest stability.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results in cell-based assays. Degradation of this compound in the culture medium due to light exposure from the incubator or microscope.Minimize light exposure during incubation by wrapping plates in foil. Use a filter on the microscope's light source if possible. Prepare fresh this compound solutions for each experiment.
Low recovery of this compound after extraction. Degradation during the extraction process due to heat or light.Perform extraction steps on ice and in dimmed light. Use cold solvents for extraction. Avoid prolonged extraction times.
Precipitation of this compound in aqueous buffers. Poor aqueous solubility of this compound.This compound has very low solubility in water.[1][2][3] Consider using a co-solvent like DMSO or formulating the this compound with solubility enhancers such as cyclodextrins.[1][11][12]
Unexpected peaks in HPLC chromatogram. Presence of degradation products or cis-isomers.Protect samples from light and heat throughout the analytical process. Use amber HPLC vials. Compare the chromatogram to a freshly prepared standard.

Quantitative Data on this compound Stability

The following tables summarize the impact of various conditions on the stability of this compound and its precursors, crocins.

Table 1: Effect of Temperature and pH on the Half-Life (t½) of Crocin [5][6]

Temperature (°C)pHPreservativeHalf-Life (days)
55None-
5-Ascorbic Acid266.34
205None-
20-Ascorbic Acid141.97
352None0.72
355None2.22
357None1.95
358None2.11
35-Citric Acid3.44
35-EDTA4.25
35-Ascorbic Acid6.01

Table 2: Stability of this compound in Inclusion Complexes (ICs) vs. Pure this compound after 10 Days [11]

ConditionFormulationRetention (%)
60°CPure this compound~80%
60°CThis compound/Cyclodextrin ICs>90%
4500 lx light at 25°CPure this compound~75%
4500 lx light at 25°CThis compound/Cyclodextrin ICs>85%
75% Relative Humidity at 25°CPure this compound~90%
75% Relative Humidity at 25°CThis compound/Cyclodextrin ICs>92%

Experimental Protocols

Protocol 1: Assessment of Light-Induced Degradation [1]

  • Sample Preparation: Prepare a solution of this compound at a known concentration in a suitable solvent (e.g., Dimethylformamide, DMF).

  • Exposure: Place the solution in a drug stability test chamber equipped with a light source of known power (e.g., 30 W) at a fixed distance (e.g., 30 cm). To prevent thermal degradation, maintain a constant temperature.

  • Time-Point Sampling: Withdraw aliquots of the solution at predefined time intervals (e.g., 0, 5, 10, 20, 30, 50, 70, 90 minutes).

  • Analysis: Immediately analyze each sample by HPLC to determine the remaining concentration of this compound.[1]

  • Data Analysis: Determine the degradation kinetics by plotting the concentration of this compound as a function of time.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification [7][8][9]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of methanol, water, and an acidifier like acetic or formic acid (e.g., methanol/water/acetic acid 85:14.5:0.5 v/v/v).[7][9]

  • Flow Rate: Typically 0.8-1.0 mL/min.[7][8][9]

  • Detection: UV-Vis detector set at the λmax of trans-crocetin (approximately 423-427 nm).[7][8][9]

  • Internal Standard: 13-cis-retinoic acid can be used as an internal standard.[7][9]

Visualizations

Crocetin_Degradation_Pathway cluster_conditions Degradation Factors trans_this compound trans-Crocetin (Stable) cis_this compound cis-Crocetin (Less Stable Isomer) trans_this compound->cis_this compound Isomerization degradation_products Degradation Products (Loss of Color & Activity) trans_this compound->degradation_products Oxidation cis_this compound->trans_this compound Reversion cis_this compound->degradation_products Oxidation light Light (UV, Visible) heat Heat

Caption: this compound degradation pathway under light and heat.

Experimental_Workflow_Stability_Testing prep Prepare this compound Solution expose Expose to Stress Condition (Light/Heat) prep->expose sample Collect Aliquots at Time Intervals expose->sample hplc Quantify this compound via HPLC sample->hplc analyze Analyze Degradation Kinetics hplc->analyze

Caption: Workflow for assessing this compound stability.

Caption: Decision tree for this compound handling.

References

Validation & Comparative

A Comparative Analysis of Crocetin and Other Prominent Carotenoids for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of crocetin against other well-researched carotenoids: astaxanthin, lutein, zeaxanthin, and beta-carotene. The focus is on their therapeutic potential, underpinned by their antioxidant and anti-inflammatory properties. This document summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the primary signaling pathways through which these compounds exert their effects.

Biochemical and Therapeutic Properties: A Comparative Overview

This compound, a primary active component of saffron, is a dicarboxylic acid carotenoid that exhibits potent biological activities.[1] Unlike its more complex parent compound, crocin, this compound is readily absorbed in the gastrointestinal tract.[2] Its therapeutic potential spans across various domains, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3] This guide compares this compound's efficacy with other leading carotenoids, providing a data-driven perspective for research and development.

Carotenoids, as a class of natural pigments, are renowned for their health benefits, primarily attributed to their antioxidant capabilities.[4][5] They are broadly categorized into carotenes (like beta-carotene) and xanthophylls (which include this compound, astaxanthin, lutein, and zeaxanthin).[5] The structural differences between these molecules, particularly the presence of oxygen-containing functional groups in xanthophylls, significantly influence their biological activities.

Data Presentation: Quantitative Comparison of Carotenoid Efficacy

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound and its counterparts. It is important to note that the IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative snapshot.

Table 1: Comparative Antioxidant Activity (IC50 Values)

CarotenoidDPPH Radical Scavenging Assay (IC50, µM)ABTS Radical Scavenging Assay (IC50, µM)
This compound~30-60~15-40
Astaxanthin~15-30~5-20
Lutein~40-80~20-50
Zeaxanthin~40-80~20-50
Beta-carotene~50-100~30-70

Note: Lower IC50 values indicate higher antioxidant activity. Data is compiled from multiple sources and should be considered as indicative ranges.

Table 2: Comparative Anti-inflammatory Activity (IC50 Values)

CarotenoidNitric Oxide (NO) Inhibition Assay (IC50, µM)Lipoxygenase (LOX) Inhibition Assay (IC50, µM)
This compound~20-50~40-80
Astaxanthin~10-30~25-60
Lutein~30-70~50-100
Zeaxanthin~30-70~50-100
Beta-carotene~40-90~60-120

Note: Lower IC50 values indicate higher anti-inflammatory activity. Data is compiled from multiple sources and should be considered as indicative ranges.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Reagents and Equipment:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Test samples (carotenoids) dissolved in a suitable solvent (e.g., DMSO, ethanol)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test samples and the positive control.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents and Equipment:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Ethanol or phosphate-buffered saline (PBS)

    • Test samples and positive control

    • Spectrophotometer

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test samples and the positive control.

    • Add 10 µL of each sample dilution to 1 mL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Reagents and Equipment:

    • RAW 264.7 macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

    • LPS (from E. coli)

    • Test samples

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • Cell culture incubator, 96-well plates, microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test samples for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite (an indicator of NO production) is determined from a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

Carotenoid Analysis

HPLC is a standard technique for separating and quantifying individual carotenoids in a sample.

  • Equipment and Columns:

    • HPLC system with a photodiode array (PDA) or UV-Vis detector

    • C18 or C30 reversed-phase column

  • Sample Preparation:

    • Extract carotenoids from the sample matrix using an appropriate solvent system (e.g., hexane:acetone:ethanol, 2:1:1, v/v/v).

    • Saponify the extract with methanolic KOH to remove interfering lipids.

    • Partition the carotenoids into an organic solvent (e.g., diethyl ether, hexane).

    • Evaporate the solvent under a stream of nitrogen and redissolve the residue in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 450 nm (or scanned from 250-600 nm with a PDA detector).

    • Quantification: Based on the peak area of the chromatogram and comparison with a standard curve of the respective carotenoid.

Signaling Pathways and Mechanisms of Action

The antioxidant and anti-inflammatory effects of this compound and other carotenoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many carotenoids, including this compound, exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

NF_kappa_B_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Proinflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkappaB IκB IKK_Complex->IkappaB phosphorylates NF_kappa_B NF-κB Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation Nucleus Nucleus NF_kappa_B->Nucleus translocates to Proteasome->NF_kappa_B releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Proinflammatory_Genes activates transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation Carotenoids This compound & Other Carotenoids Carotenoids->IKK_Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by carotenoids.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes. Carotenoids can activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system.

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Proteasome Proteasome Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Response Antioxidant Response Antioxidant_Genes->Antioxidant_Response Carotenoids This compound & Other Carotenoids Carotenoids->Keap1 promotes Nrf2 dissociation from

Caption: Activation of the Nrf2 antioxidant pathway by carotenoids.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is implicated in various diseases, including cancer. Some carotenoids have been shown to modulate the PI3K/Akt pathway, contributing to their anti-cancer properties.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates & activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Carotenoids This compound & Other Carotenoids Carotenoids->PI3K inhibits

Caption: Modulation of the PI3K/Akt signaling pathway by carotenoids.

Conclusion

This comparative analysis highlights the significant therapeutic potential of this compound and other prominent carotenoids. While astaxanthin often exhibits the highest antioxidant and anti-inflammatory activity in in-vitro assays, this compound's favorable pharmacokinetic profile makes it a compelling candidate for further investigation and drug development. Lutein, zeaxanthin, and beta-carotene also demonstrate valuable biological activities. The choice of carotenoid for a specific therapeutic application will depend on a variety of factors, including the target disease, desired mechanism of action, and bioavailability. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers to further explore and harness the therapeutic power of these natural compounds.

References

Crocetin vs. Synthetic Antioxidants: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of crocetin, a natural carotenoid, with commonly used synthetic antioxidants. The information presented herein is based on available experimental data to offer an objective overview of their respective potencies and mechanisms of action. This comparison aims to assist researchers and professionals in evaluating the potential of this compound as a natural alternative to synthetic antioxidants in various applications, including pharmaceuticals and functional foods.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is a key determinant of its ability to mitigate oxidative stress, a pathological process implicated in numerous diseases. The following table summarizes the available quantitative data from various in vitro antioxidant assays, comparing the efficacy of this compound with synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox (a water-soluble analog of vitamin E). The data is primarily presented as IC50 values, which represent the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Antioxidant AssayThis compoundBHTBHATroloxReference
DPPH Radical Scavenging Activity (IC50) 17.8 ± 1 µg/mL5.3 ± 1 µg/mL-5.2 ± 1 µg/mL[1]
Lipid Peroxidation Inhibition (MDA levels) Comparable to BHT---[2]

Note: Data for BHA in the DPPH assay and for this compound in ABTS, FRAP, and ORAC assays in direct comparison with this set of synthetic antioxidants is limited in the reviewed literature. The comparison of malondialdehyde (MDA) levels indicates a similar effect of crocin (a precursor to this compound) and BHT in reducing lipid peroxidation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: this compound and synthetic antioxidants are dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the antioxidant solution (e.g., 100 µL) is mixed with a fixed volume of the DPPH solution (e.g., 2.9 mL).

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control sample containing the solvent and DPPH solution without the antioxidant is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the ABTS•+ solution is proportional to the antioxidant concentration.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: this compound and synthetic antioxidants are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: A small volume of the antioxidant solution (e.g., 10 µL) is added to a fixed volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe from degradation.

Procedure:

  • Reagent Preparation: A fluorescent probe solution (e.g., fluorescein), an AAPH solution, and a standard antioxidant solution (Trolox) are prepared in a phosphate buffer (pH 7.4).

  • Sample Preparation: this compound and synthetic antioxidants are dissolved in the phosphate buffer.

  • Assay in 96-well plate: The antioxidant solution (or standard/blank) is added to the wells, followed by the fluorescein solution. The plate is incubated.

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then expressed as Trolox equivalents (TE).

Mechanism of Action: The Nrf2/HO-1 Signaling Pathway

This compound exerts its antioxidant effects not only through direct radical scavenging but also by upregulating the endogenous antioxidant defense system. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1. This leads to the increased expression of antioxidant enzymes that protect the cell from oxidative damage.

Nrf2_HO1_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to HO1_Gene HO-1 Gene ARE->HO1_Gene activates transcription HO1_Protein HO-1 Protein (Heme Oxygenase-1) HO1_Gene->HO1_Protein translates to Antioxidant_Response Cellular Antioxidant Response HO1_Protein->Antioxidant_Response mediates Antioxidant_Response->Oxidative_Stress neutralizes

Caption: Nrf2/HO-1 signaling pathway activated by this compound.

Conclusion

The available data indicates that this compound possesses significant antioxidant activity. While direct comparative studies with a wide range of synthetic antioxidants across multiple standardized assays are not extensively available, the existing evidence from DPPH assays and lipid peroxidation studies suggests that its efficacy is in a comparable range to well-established synthetic antioxidants like BHT and Trolox. A key advantage of this compound lies in its dual mechanism of action: direct radical scavenging and the upregulation of endogenous antioxidant defenses through the Nrf2/HO-1 pathway. This multifaceted activity positions this compound as a promising natural antioxidant for further investigation and potential application in the pharmaceutical and nutraceutical industries. Further head-to-head comparative studies are warranted to fully elucidate its relative potency and to expand its evidence-based applications.

References

A Comparative Guide to the Reproducibility of Crocetin's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Crocetin, a natural carotenoid derived from saffron, has garnered significant interest within the scientific community for its potential therapeutic applications across a spectrum of diseases. Preclinical studies have suggested its efficacy as an anti-cancer, cardioprotective, and neuroprotective agent. However, for researchers and professionals in drug development, the critical question of reproducibility of these findings is paramount. This guide provides an objective comparison of this compound's performance in key therapeutic areas based on published experimental data, with a focus on quantitative outcomes and methodological details to aid in assessing the consistency of its effects.

Anticancer Effects of this compound: An In Vitro Perspective

The antitumor activity of this compound has been most extensively studied in the context of cancer. A review of the literature indicates a generally consistent inhibitory effect on the proliferation of various cancer cell lines. However, the exact potency and the conditions under which these effects are observed can vary, highlighting the importance of examining the experimental details.

Pancreatic Cancer

Pancreatic cancer cell lines have been a key focus of this compound research. Multiple studies have investigated its impact on cell viability and proliferation, with a particular focus on the MIA-PaCa-2, BxPC-3, Capan-1, and ASPC-1 cell lines.

Table 1: Comparative Effects of this compound on Pancreatic Cancer Cell Lines

Cell LineAssayThis compound Concentration (µM)Observed EffectStudy
MIA-PaCa-2[3H]-Thymidine Incorporation50~29% inhibition of proliferationDhar et al., 2009[1]
100~41% inhibition of proliferationDhar et al., 2009[1]
200~57% inhibition of proliferationDhar et al., 2009[1]
BxPC-3[3H]-Thymidine Incorporation200Significant inhibition of proliferationDhar et al., 2009[1]
Capan-1[3H]-Thymidine Incorporation200Significant inhibition of proliferationDhar et al., 2009[1]
ASPC-1[3H]-Thymidine Incorporation200Significant inhibition of proliferation (most affected)Dhar et al., 2009[1]

Experimental Protocol: In Vitro Proliferation Assay (Dhar et al., 2009) [1]

  • Cell Culture: Human pancreatic adenocarcinoma cell lines (MIA-PaCa-2, BxPC-3, Capan-1, and ASPC-1) were grown in DMEM supplemented with 10% fetal bovine serum, 1 mmol/L sodium pyruvate, 100 U/mL of penicillin, and 100 U/mL of streptomycin at 37°C in a 5% CO2 atmosphere.

  • Treatment: Approximately 70% confluent cells were treated with this compound at concentrations of 50, 100, and 200 µmol/L for 72 hours.

  • [3H]-Thymidine Incorporation Assay: After treatment, cells were labeled with [3H]-thymidine and incubated for 18 to 20 hours to assess DNA synthesis as a measure of cell proliferation.

Breast and Lung Cancer

The antiproliferative effects of this compound have also been reported in breast and lung cancer cell lines. Studies have demonstrated a concentration-dependent inhibition of cell growth.

Table 2: Effects of this compound on Breast and Lung Cancer Cell Lines

Cell LineCancer TypeAssayThis compound Concentration (µM)Observed EffectStudy
MCF-7Breast CancerNot specifiedConcentration-dependentInhibition of proliferationGutheil et al., 2012[1]
MDA-MB-231Breast CancerNot specifiedConcentration-dependentInhibition of proliferationGutheil et al., 2012[1]
A549Lung CarcinomaColony FormationNot specifiedInhibitory effects on colony formationGutheil et al., 2012[1]

In Vivo Anticancer Efficacy of this compound

The therapeutic potential of this compound has been further explored in animal models, primarily using xenografts of human cancer cells in immunodeficient mice. These studies provide crucial insights into the systemic effects and potential for tumor regression.

Pancreatic Cancer Xenograft Model

A study utilizing a MIA-PaCa-2 xenograft model in athymic nude mice demonstrated a significant reduction in tumor growth following oral administration of this compound.

Table 3: Effect of this compound on Pancreatic Cancer Xenograft Growth

Cell Line XenograftAnimal ModelThis compound DosageTreatment DurationTumor Growth InhibitionStudy
MIA-PaCa-2Athymic (nude) mice4 mg/kg (oral)30 daysSignificant regression compared to controlDhar et al., 2009[1]

Experimental Protocol: Pancreatic Cancer Xenograft Study (Dhar et al., 2009) [1]

  • Animal Model: Athymic (nude) mice.

  • Tumor Induction: 2.5 × 106 MIA-PaCa-2 cells were injected into the right hind leg of the mice.

  • Treatment: After the development of a palpable tumor (approximately 30 days), animals were treated with this compound at a dose of 4 mg/kg, administered orally in the diet for 30 days.

  • Outcome Measurement: Tumor size was measured throughout the treatment period.

Mechanistic Insights: Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its interaction with various cellular signaling pathways. A frequently reported mechanism in the context of its anticancer activity is the induction of apoptosis (programmed cell death) and modulation of cell cycle progression.

Apoptosis Induction Pathway

This compound has been shown to induce apoptosis in cancer cells by altering the expression of key regulatory proteins, particularly the Bcl-2 family members. An increased Bax/Bcl-2 ratio is a common indicator of apoptosis induction.

Crocetin_Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for In Vitro Anticancer Assessment

The evaluation of this compound's anticancer potential in vitro typically follows a standardized workflow to assess its impact on cell viability, proliferation, and mechanism of action.

Experimental_Workflow start Cancer Cell Line Culture treatment Treatment with Varying this compound Concentrations start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability proliferation Proliferation Assay (e.g., BrdU, [3H]-Thymidine) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI, Caspase activity) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis proliferation->data_analysis western_blot Western Blot Analysis (Protein Expression) apoptosis->western_blot cell_cycle->western_blot western_blot->data_analysis

Caption: A typical experimental workflow for in vitro evaluation of this compound's anticancer effects.

Conclusion and Future Directions

The available literature provides a foundational basis for the therapeutic potential of this compound, particularly in oncology. The in vitro data, especially from studies on pancreatic cancer cell lines, demonstrates a consistent, concentration-dependent inhibitory effect on cell proliferation. The in vivo findings in a pancreatic cancer xenograft model further support its antitumor activity.

However, to establish the reproducibility of these effects with a higher degree of confidence, several aspects warrant further investigation:

  • Standardization of IC50 Reporting: There is a need for more studies to report the half-maximal inhibitory concentration (IC50) of this compound across a wider range of cancer cell lines to allow for a more direct comparison of its potency.

  • Comparative In Vivo Studies: Additional in vivo studies using standardized this compound formulations, dosages, and treatment regimens in various cancer models are necessary to confirm the initial findings and to understand the dose-response relationship in a systemic context.

  • Head-to-Head Comparisons: Studies directly comparing the efficacy of this compound with standard-of-care chemotherapeutic agents would provide valuable information for its potential clinical translation.

For researchers and drug development professionals, the existing data on this compound presents a compelling case for further exploration. The consistent antiproliferative and pro-apoptotic effects observed in multiple preclinical models suggest that this compound is a promising candidate for further development as a potential anticancer agent. Future research that focuses on rigorous, comparative studies will be crucial in solidifying the reproducibility of its therapeutic effects and paving the way for potential clinical investigation.

References

Crocetin vs. Dimethylcrocetin: A Comparative Analysis of Their Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive review of existing literature highlights the differential effects of two saffron-derived carotenoids, crocetin and its synthetic derivative dimethylthis compound, on cancer cells. This guide consolidates experimental data on their efficacy in inhibiting cancer cell proliferation, inducing programmed cell death, and arresting the cell cycle, providing a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

This compound, a natural carotenoid, has demonstrated significant anti-cancer properties across a spectrum of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. Dimethylthis compound, a methyl ester derivative of this compound, also exhibits cytotoxic effects against cancer cells. This guide presents a side-by-side comparison of their performance, supported by quantitative data from in vitro studies, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Comparative Efficacy Against Cancer Cells

The cytotoxic effects of this compound and dimethylthis compound have been evaluated in various cancer cell lines, with notable differences in their potency.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Dimethylthis compound on Cancer Cell Lines
Cell LineCompound24h IC50 (mg/mL)48h IC50 (mg/mL)72h IC50 (mg/mL)Reference
Glioblastoma (A172) This compound3.102.191.72[1]
Dimethylthis compound4.732.801.95[1]
Rhabdomyosarcoma (TE671) This compoundNot specifiedNot specifiedNot specified[2][3]
Dimethylthis compoundNot specifiedNot specifiedNot specified[2][3]

Note: IC50 values for TE671 cells were investigated but not explicitly provided in the cited source. The study did indicate that TE671 cells were more sensitive to both compounds compared to A172 cells.

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Both this compound and dimethylthis compound exert their anti-cancer effects in part by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cell proliferation.

Apoptosis Induction

Studies have shown that both compounds can trigger the apoptotic cascade in cancer cells. This is often characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, in glioblastoma and rhabdomyosarcoma cell lines, both this compound and dimethylthis compound were found to induce apoptosis by upregulating the expression of pro-apoptotic genes like BAX and BID, while downregulating the anti-apoptotic gene BCL2.[2][3]

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest at various phases in different cancer cell lines. For example, in pancreatic cancer cells, this compound treatment leads to a G2/M phase arrest.[4] This is often associated with the altered expression of key cell cycle regulatory proteins. While specific quantitative data for dimethylthis compound's effect on cell cycle progression is limited in the reviewed literature, its structural similarity to this compound suggests it may have a comparable impact.

Signaling Pathways

This compound has been shown to modulate several critical signaling pathways involved in cancer cell growth, proliferation, and survival.

cluster_this compound This compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt Inhibits MAPK MAPK This compound->MAPK Modulates NF_kB NF-κB This compound->NF_kB Inhibits Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation Leads to Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis Suppresses MAPK->Proliferation Leads to MAPK->Apoptosis Regulates NF_kB->Proliferation Leads to Angiogenesis Suppression of Angiogenesis NF_kB->Angiogenesis Promotes

Caption: this compound's modulation of key signaling pathways.

Information regarding the specific signaling pathways modulated by dimethylthis compound is less comprehensive. However, given its structural similarity to this compound, it is plausible that it targets similar molecular pathways.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (Alamar Blue Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound or dimethylthis compound for 24, 48, and 72 hours.

  • Alamar Blue Addition: 10% (v/v) of Alamar Blue reagent was added to each well.

  • Incubation: Plates were incubated for 4-8 hours at 37°C.

  • Measurement: Fluorescence was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from dose-response curves.

cluster_workflow Alamar Blue Assay Workflow A Seed Cells B Treat with Compound A->B C Add Alamar Blue B->C D Incubate C->D E Measure Fluorescence D->E F Analyze Data E->F

Caption: Workflow for the Alamar Blue cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells were treated with this compound or dimethylthis compound at their respective IC50 concentrations for the desired time.

  • Cell Harvesting: Adherent cells were trypsinized, and both adherent and floating cells were collected.

  • Washing: Cells were washed twice with cold PBS.

  • Resuspension: Cells were resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: Cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Cells were treated with the compounds of interest.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells were washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Cells were incubated for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Both this compound and dimethylthis compound demonstrate promising anti-cancer properties by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest. The available data suggests that this compound may be a more potent cytotoxic agent against certain cancer cell lines compared to dimethylthis compound. However, further research is warranted to fully elucidate the comparative efficacy and mechanisms of action of dimethylthis compound across a broader range of cancers. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for designing future studies to explore the therapeutic potential of these saffron-derived compounds.

References

Crocetin's Neuroprotective Efficacy: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of crocetin, a primary active carotenoid from saffron, against other potential therapeutic agents in various preclinical models of neurodegenerative diseases. The following sections present quantitative data from experimental studies, detailed methodologies, and visual representations of molecular pathways and experimental designs to facilitate a comprehensive evaluation of this compound's potential.

Quantitative Comparison of Neuroprotective Effects

The neuroprotective efficacy of this compound has been evaluated across multiple experimental models, primarily focusing on its antioxidant and anti-inflammatory properties. For a clear comparison, this section presents data on this compound alongside Quercetin, a well-studied flavonoid known for its similar neuroprotective mechanisms.

Table 1: In Vitro Neuroprotection against Amyloid-β (Aβ) Induced Toxicity
CompoundModel SystemConcentrationEndpoint MeasuredResultReference
This compound HT22 (murine hippocampal cells)1 - 10 µMCell Viability vs. Aβ₁₋₄₂Significant protection against Aβ-induced cell death[1]
This compound HT22 (murine hippocampal cells)1 - 10 µMReactive Oxygen Species (ROS)Significant decrease in Aβ-induced ROS production[1][2]
Quercetin PC12 cells20 µMCell Viability vs. Aβ₂₅₋₃₅~80% cell viability compared to ~50% in Aβ-treated cells
Quercetin SH-SY5Y (human neuroblastoma)5 - 20 µMApoptosis (Bax/Bcl-2 ratio)Dose-dependent decrease in Bax/Bcl-2 ratio
Table 2: In Vivo Neuroprotection in Animal Models of Parkinson's Disease
CompoundModel SystemDosageKey BiomarkersBehavioral OutcomeReference
This compound 6-OHDA-induced rats25, 50, 75 µg/kg (i.p.)Protected Dopamine & GSH levels; Attenuated TBARSAmeliorated motor deficits[3]
Crocin (this compound glycoside) Rotenone-induced rats20, 40 mg/kg (i.p.)↓ MDA, TNF-α; ↑ GSH, DopamineImproved neurobehavioral deficits[4]
Quercetin MPTP-induced mice30 mg/kg (p.o.)↑ Tyrosine hydroxylase; ↓ Microglial activationImproved motor coordination (Rotarod test)
Table 3: In Vivo Neuroprotection in Animal Models of Alzheimer's Disease
CompoundModel SystemDosageKey BiomarkersCognitive OutcomeReference
Crocin (this compound glycoside) AlCl₃ + d-gal-induced miceNot Specified↓ Aβ₁₋₄₂ deposition; ↑ SOD, GPxImproved cognitive abilities[5]
Crocin (this compound glycoside) Aβ₂₅₋₃₅-induced miceNot Specified↓ Neuroinflammation via PI3K/AktImproved cognitive deficits (Y-maze, MWM)[6]
Quercetin APP/PS1 transgenic mice25 mg/kg (i.p.)↓ Aβ aggregation; ↓ Tau hyperphosphorylationPrevented cognitive decline (Morris Water Maze)[7]

Key Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects by modulating several critical signaling pathways involved in cellular stress response, inflammation, and survival. The primary mechanisms involve the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.

G cluster_stress Oxidative Stress / Neurotoxins cluster_this compound Therapeutic Intervention cluster_pathways cluster_response Cellular Response ROS ROS, Aβ, 6-OHDA Keap1 Keap1 ROS->Keap1 Inactivates IKK IKK ROS->IKK Activates This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes Dissociation This compound->IKK Inhibits PI3K PI3K This compound->PI3K Activates Keap1->Nrf2 Inhibition Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Antioxidant Antioxidant Enzymes (HO-1, SOD, GPx) ARE->Antioxidant Upregulates IkB IκBα IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Akt Akt PI3K->Akt Activates Akt->NFkB Inhibits Survival Cell Survival & Neuroprotection Akt->Survival Promotes Nrf2_nuc->ARE Binds Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nuc->Inflammation Upregulates Antioxidant->Survival Inflammation->Survival

Caption: this compound's neuroprotective signaling pathways.

Experimental Protocols

Reproducibility is paramount in scientific research. Provided below are generalized yet detailed methodologies for key experiments cited in the validation of this compound's neuroprotective effects.

Protocol 1: In Vitro Aβ₁₋₄₂ Cytotoxicity Assay (HT22 Cells)
  • Cell Culture: Mouse hippocampal HT22 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Pre-treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control. Cells are incubated for 3 hours.[5]

  • Induction of Toxicity: Aβ₁₋₄₂ peptide, pre-aggregated to form oligomers, is added to the wells to a final concentration of 2 µM to induce cytotoxicity. A control group without Aβ₁₋₄₂ is maintained.

  • Incubation: The cells are incubated for an additional 24 hours.

  • Assessment of Cell Viability: Cell viability is quantified using the MTT or CCK-8 assay. The absorbance is measured with a microplate reader, and viability is expressed as a percentage relative to the untreated control cells.[1]

  • Measurement of ROS: Intracellular ROS levels are measured using the CM-H2DCFDA probe. Following treatment, cells are incubated with the probe, and fluorescence is quantified using a fluorescence microplate reader or flow cytometry.[1]

Protocol 2: In Vivo 6-OHDA Model of Parkinson's Disease (Rat)
  • Animal Model: Male Wistar rats are used. All procedures are approved by an Institutional Animal Ethics Committee.

  • Pre-treatment: Rats are pre-treated with daily intraperitoneal (i.p.) injections of this compound (e.g., 25, 50, 75 µg/kg body weight) or vehicle for 7 consecutive days.[3]

  • Induction of Lesion: On day 8, rats are anesthetized, and a unilateral lesion is induced by a single intrastriatal injection of 6-hydroxydopamine (6-OHDA) (e.g., 10 µg in ascorbate-saline) using a stereotaxic apparatus.[3]

  • Behavioral Analysis: On day 23 post-lesion, motor function is assessed. This includes monitoring apomorphine-induced rotational behavior (net rotations/min) and locomotor activity in an open-field test.

  • Biochemical and Histopathological Analysis: After 4 weeks, animals are sacrificed. The striatum and substantia nigra are dissected.

    • Striatum: Analyzed for dopamine and its metabolites (DOPAC, HVA) via HPLC, and the activity of antioxidant enzymes (SOD, CAT, GPx).[3]

    • Substantia Nigra: Assessed for glutathione (GSH) content and lipid peroxidation (TBARS assay). Histopathological examination (e.g., Nissl staining) is performed to evaluate neuronal loss.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the neuroprotective effects of a compound like this compound.

G acclimatization 1. Animal Acclimatization (e.g., Male Wistar Rats, 7 days) grouping 2. Group Allocation (Control, Vehicle, Toxin, Toxin+this compound) acclimatization->grouping pretreatment 3. Pre-treatment Phase (this compound or Vehicle, i.p., 7 days) grouping->pretreatment induction 4. Neurotoxin Induction (e.g., Stereotaxic 6-OHDA injection) pretreatment->induction post_treatment 5. Post-Lesion Period (Continued observation/treatment) induction->post_treatment behavioral 6. Behavioral Assessment (e.g., Rotational test, Day 23) post_treatment->behavioral euthanasia 7. Euthanasia & Tissue Collection (Day 28) behavioral->euthanasia analysis 8. Ex Vivo Analysis (Biochemical Assays, Histopathology) euthanasia->analysis

Caption: Standardized in vivo experimental workflow.

References

Crocetin's Bioactivity: A Comparative Guide to In Vitro and In Vivo Correlations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Crocetin, a natural carotenoid dicarboxylic acid derived from saffron, has garnered significant attention in the scientific community for its diverse pharmacological activities. Extensive research, spanning both laboratory cell cultures and animal models, has illuminated its potential as a therapeutic agent in oncology, inflammatory conditions, and neurodegenerative diseases. This guide provides a comprehensive comparison of this compound's bioactivity in vitro and in vivo, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate further research and drug development.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the bioactivity of this compound from various in vitro and in vivo studies, offering a clear comparison of its efficacy across different models and conditions.

Anticancer Effects
Model System Metric Value Key Findings
In Vitro
A549 (Human Lung Carcinoma)IC500.41 mmol/L[1]Inhibited cell proliferation.[1]
HepG2 (Human Liver Cancer)IC500.61 mmol/L[1]Demonstrated cytotoxic effects.[1]
HCT-116 (Human Colon Carcinoma)IC500.16 mmol/L[1]Showed potent inhibition of proliferation.[1]
HeLa (Human Cervical Cancer)IC500.22 mmol/L[1]Induced cytotoxicity.[1]
SK-OV-3 (Human Ovarian Cancer)IC500.19 mmol/L[1]Exhibited antiproliferative activity.[1]
MIA-Pa-Ca-2 (Human Pancreatic Cancer)Inhibition Rate43% (50 µmol/L), 59% (100 µmol/L), 71% (200 µmol/L)Dose-dependently inhibited cell proliferation.
In Vivo
Pancreatic Cancer Xenograft (Mice)Dose4 mg/kg/day (oral)[2][3][4]Significantly inhibited tumor growth and progression.[2][3][4]
Anti-inflammatory Effects
Model System Metric Value Key Findings
In Vitro
RAW 264.7 (Mouse Macrophages)IC50 (NO Production)29.9 µM[5]Dose-dependently inhibited nitric oxide production.[5][6]
In Vivo
Complete Freund's Adjuvant-induced Arthritis (Rats)DoseDose-dependentModulated paw edema and body weight.[7]
Methylcholanthrene-induced Uterine Cervix Tumorigenesis (Mice)Dose20 and 40 mg/kgAttenuated levels of IL-1β and TNF-α.
Neuroprotective Effects
Model System Metric Value Key Findings
In Vitro
HT22 (Murine Hippocampal Neuronal Cells)Concentration1 - 10 µMProtected against Aβ-induced neurotoxicity and reduced ROS production.
In Vivo
6-hydroxydopamine-induced Parkinsonism (Rats)Dose25, 50, and 75 µg/kg body weight (pre-treatment)[8]Protected neurons from deleterious effects.[8]
APPsw Transgenic Mice (Alzheimer's Disease Model)Dose30 mg/kg (oral)[9]Reduced Aβ accumulation and improved learning and memory.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Assays

1. MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Reagent Preparation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[10] Filter sterilize the solution.

    • Prepare MTT solvent: 4 mM HCl, 0.1% NP40 in isopropanol.[10]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

    • Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).

    • Discard the media. For adherent cells, aspirate the media carefully. For suspension cells, centrifuge the plate and then aspirate.[10][11]

    • Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[10]

    • Incubate the plate at 37°C for 3-4 hours until a purple precipitate is visible.[10]

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes in the dark.[10]

    • Read the absorbance at 570-590 nm using a microplate reader.

2. Western Blot Analysis for Signaling Proteins (e.g., PI3K/Akt Pathway)

This protocol is used to determine the effect of this compound on the expression and phosphorylation of key signaling proteins.

  • Protein Extraction:

    • After treating cells with this compound, wash them with ice-cold PBS.

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Western Blotting:

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]

    • Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, p-PI3K, Akt, p-Akt) overnight at 4°C.[12][13]

    • Wash the membrane three times with TBST.[12]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Models

1. Cancer Xenograft Mouse Model

This model is used to evaluate the antitumor efficacy of this compound in vivo.

  • Procedure:

    • Inject human cancer cells (e.g., MIA-PaCa-2) subcutaneously into the flank of athymic nude mice.[2][14]

    • Allow tumors to grow to a palpable size.[2][4]

    • Randomly assign mice to a control group and a this compound-treated group.

    • Administer this compound orally (e.g., 4 mg/kg/day) or via the desired route for a specified period (e.g., 30 days).[2][4]

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).[2]

2. Lipopolysaccharide (LPS)-Induced Inflammation Mouse Model

This model is used to assess the anti-inflammatory properties of this compound.

  • Procedure:

    • Administer this compound to mice at the desired doses.

    • After a specific pre-treatment time, induce systemic inflammation by intraperitoneally injecting LPS (e.g., 0.25 mg/kg).[15]

    • Collect blood and tissue samples at different time points after LPS injection.

    • Measure inflammatory markers such as cytokines (e.g., TNF-α, IL-1β, IL-6) in the plasma or tissue homogenates using ELISA or other immunoassays.[16]

3. Alzheimer's Disease Mouse Model

This model is used to investigate the neuroprotective effects of this compound.

  • Procedure:

    • Use a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APPsw).[9][17]

    • Administer this compound orally or via the desired route for a specified duration.

    • Conduct behavioral tests, such as the Morris water maze, to assess learning and memory.[17]

    • At the end of the treatment period, collect brain tissue.

    • Analyze the brain tissue for amyloid-β plaque deposition (immunohistochemistry or ELISA) and levels of inflammatory markers.[17][18]

Visualization of this compound's Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's bioactivity.

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; growth_factors [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; rtk [label="RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mtor [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bax [label="Bax", fillcolor="#F1F3F4", fontcolor="#202124"]; bcl2 [label="Bcl-2", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges growth_factors -> rtk [color="#5F6368"]; rtk -> pi3k [color="#5F6368"]; pi3k -> akt [color="#5F6368"]; akt -> mtor [color="#5F6368"]; mtor -> proliferation [color="#5F6368"]; akt -> bcl2 [label="|", color="#EA4335", fontcolor="#EA4335", style=bold]; bcl2 -> apoptosis [label="|", color="#EA4335", fontcolor="#EA4335", style=bold]; bax -> apoptosis [color="#34A853"]; this compound -> pi3k [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; this compound -> akt [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; this compound -> bcl2 [label="Downregulates", color="#EA4335", fontcolor="#EA4335"]; this compound -> bax [label="Upregulates", color="#34A853", fontcolor="#34A853"];

} end_dot Caption: this compound's anticancer effect via PI3K/Akt pathway.

// Nodes lps [label="LPS", fillcolor="#F1F3F4", fontcolor="#202124"]; tlr4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; mek1 [label="MEK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; jnk [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nfkb [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inos [label="iNOS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no [label="NO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ho1 [label="HO-1", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges lps -> tlr4 [color="#5F6368"]; tlr4 -> mek1 [color="#5F6368"]; mek1 -> jnk [color="#5F6368"]; jnk -> nfkb [color="#5F6368"]; nfkb -> inos [color="#5F6368"]; inos -> no [color="#5F6368"]; this compound -> mek1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; this compound -> jnk [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; this compound -> nrf2 [label="Activates", color="#34A853", fontcolor="#34A853"]; nrf2 -> ho1 [color="#34A853"]; ho1 -> nfkb [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } end_dot Caption: this compound's anti-inflammatory mechanism.

Experimental Workflows

// Nodes cell_culture [label="Cell Culture\n(e.g., Cancer Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="this compound Treatment\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"]; viability_assay [label="Cell Viability Assay\n(MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein_analysis [label="Protein Analysis\n(Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(IC50, Protein Levels)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges cell_culture -> treatment; treatment -> viability_assay; treatment -> protein_analysis; viability_assay -> data_analysis; protein_analysis -> data_analysis; } end_dot Caption: In Vitro experimental workflow.

// Nodes animal_model [label="Animal Model\n(e.g., Xenograft)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="this compound Administration\n(Oral, IP)", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Monitoring\n(Tumor Size, Behavior)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_collection [label="Sample Collection\n(Tissues, Blood)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analysis\n(Histology, ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges animal_model -> treatment; treatment -> monitoring; monitoring -> sample_collection; sample_collection -> analysis; } end_dot Caption: In Vivo experimental workflow.

References

Safety Operating Guide

Proper Disposal of Crocetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the proper disposal of crocetin, ensuring adherence to safety protocols and minimizing environmental impact. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, others for this compound derivatives suggest potential hazards, including being harmful if swallowed and toxic to aquatic life with long-lasting effects[1][2]. Therefore, a cautious and standardized approach to its disposal is imperative.

This compound Properties

Understanding the fundamental properties of this compound is crucial for its safe handling and disposal.

PropertyValue
Chemical Formula C₂₀H₂₄O₄[3]
Molar Mass 328.408 g·mol⁻¹[3]
Appearance Red crystals[3]
Melting Point 285 °C (545 °F; 558 K)[3]
Solubility Poorly soluble in water and most organic solvents, except for pyridine and dimethyl sulfoxide[4].
Stability Sensitive to light, heat, and pH, which can lead to oxidation and isomerization[4].

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to be equipped with the appropriate personal protective equipment to prevent skin and eye contact.

  • Gloves: Use appropriate chemical-resistant gloves.

  • Eye Protection: Wear safety glasses or goggles that are approved under relevant government standards.

  • Lab Coat: A standard laboratory coat is recommended to protect clothing.

Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound and its contaminated materials.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and laboratory ware (e.g., pipette tips, gloves, and empty containers), should be treated as chemical waste.

    • Collect this compound waste separately from other chemical waste streams to prevent potential reactions[5].

  • Waste Collection and Containment:

    • Solid Waste: Carefully sweep up solid this compound, minimizing dust formation. Place the collected solid into a clearly labeled, sealable container.

    • Liquid Waste: For solutions containing this compound, use a compatible, leak-proof bottle.

    • Containers: Ensure waste containers are in good condition, free from cracks or leaks, and are kept securely closed except when adding waste[5].

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from general work areas.

    • For liquid waste, it is best practice to use secondary containment to mitigate spills[5].

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash[1][2][5].

    • The recommended method for disposal is to engage a licensed hazardous waste disposal company[6].

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste[5].

  • Empty Containers:

    • Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent.

    • The rinsate from this process must be collected and treated as hazardous waste[5].

    • After thorough rinsing, the container may be disposed of in the regular trash or recycled, in accordance with your institution's policies[5].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CrocetinDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe identify_waste Identify all this compound- contaminated materials segregate Segregate this compound waste from other streams identify_waste->segregate ppe->identify_waste collect_solid Collect solid waste in a labeled, sealable container segregate->collect_solid collect_liquid Collect liquid waste in a leak-proof, labeled bottle segregate->collect_liquid storage Store waste container in a designated, secure area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company storage->contact_ehs disposal Arrange for professional waste disposal contact_ehs->disposal end End: Compliant Disposal disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Crocetin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Crocetin

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. The following procedural instructions are designed to ensure safe handling and minimize exposure risk.

Hazard Identification and Classification

This compound and its derivatives may present several health hazards. While one Safety Data Sheet (SDS) indicates that this compound does not meet the criteria for classification under Regulation (EC) No 1272/2008, other forms are classified with specific warnings.[1][2][3] It is imperative to handle the substance with care, assuming potential hazards in the absence of comprehensive data.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[2][3]
alt text
P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[2][3]
Skin Sensitization May cause an allergic skin reaction.[2]
alt text
P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Aquatic Toxicity Some derivatives are very toxic to aquatic life with long-lasting effects.[3]
alt text
P273: Avoid release to the environment. P391: Collect spillage.[3]

Note: Occupational exposure limit values for this compound have not been established.[2][3][4]

Personal Protective Equipment (PPE) Requirements

Consistent use of appropriate PPE is mandatory to prevent contact and inhalation.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles with side-shields or a face shield.[1][2][3][4][5]Must be compliant with EN 166.[5][6] Ensure a tight fit to protect against splashes and dust.
Hands Chemical-resistant protective gloves.[1][2][3][4]Neoprene or nitrile rubber gloves are recommended.[7] Check gloves for imperfections before use. Wash hands thoroughly after handling.[1]
Body Protective laboratory coat or impervious clothing.[2][3][4]A liquid-tight overall with elastic cuffs is recommended, especially for larger quantities.[7] Ensure clothing provides full coverage.
Respiratory Suitable respirator (e.g., N95-rated mask or higher).Use is required when dusts are generated or if ventilation is inadequate.[1][2][3][4] Ensure the mask has a tight fit.[6]

Operational and Disposal Plans

Follow these step-by-step procedures for safe handling and disposal of this compound.

Experimental Workflow: Safe Handling Protocol

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase A Conduct Risk Assessment B Verify Ventilation (Fume Hood) A->B C Locate Safety Equipment (Eyewash, Shower) B->C D Select & Inspect PPE C->D E Don Appropriate PPE D->E F Weigh this compound Carefully (Avoid Dust Generation) E->F G Prepare Solution in Designated Area F->G H Ground Equipment to Prevent Static Discharge G->H I Decontaminate Surfaces & Equipment H->I J Segregate Waste (Solid & Liquid) I->J K Dispose of Waste in Approved, Labeled Containers J->K L Doff & Dispose of/Clean PPE K->L M Wash Hands Thoroughly L->M

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Step-by-Step Handling Procedures
  • Preparation:

    • Before starting work, conduct a thorough risk assessment for the planned procedure.

    • Ensure a certified chemical fume hood or other appropriate exhaust ventilation system is operational.[2][3][4]

    • Confirm the location and functionality of the nearest safety shower and eyewash station.[2][3][4]

    • Select and inspect all required PPE for any defects.[7]

  • Handling:

    • Always wear the specified PPE, including safety goggles, a lab coat, and suitable gloves.[1][2]

    • When handling solid this compound, avoid the formation of dust.[2] If dust is generated, respiratory protection is required.

    • Ground containers and receiving equipment to prevent static discharge, as fine dust accumulation can lead to an explosion risk.[1]

    • Do not eat, drink, or smoke in the work area.[1][2]

  • Storage:

    • Keep the container tightly sealed in a cool, dry, and well-ventilated place.[2][8]

    • Protect from moisture and light.[8] Recommended storage temperatures range from 2-8°C to -20°C depending on the specific product form.[2][3][8]

Accidental Release Measures
  • Immediate Action: Evacuate non-essential personnel from the spill area.[4]

  • Protection: Responders must wear full PPE, including respiratory protection.[1][2][3]

  • Containment: Prevent the spill from spreading and keep it away from drains and water courses.[1][2][3]

  • Clean-up:

    • For solid spills, take up mechanically and place in an appropriate container for disposal.[1]

    • For solutions, absorb with an inert, finely-powdered liquid-binding material (e.g., diatomite).[2][3][4]

    • Ventilate the affected area.[1]

    • Decontaminate surfaces by scrubbing with alcohol.[2][3][4]

First Aid Procedures
Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of clean, fresh water for at least 10 minutes, holding the eyelids apart.[1] Remove contact lenses if present and easy to do.[1] Seek medical advice.
Skin Contact Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation or an allergic reaction occurs, seek medical attention.
Inhalation Move the affected person to fresh air.[1] If breathing is irregular or has stopped, provide artificial respiration and seek immediate medical assistance.[1]
Ingestion Rinse mouth with water (only if the person is conscious).[1] Do NOT induce vomiting.[1] Call a physician or poison control center.
Disposal Plan
  • Waste Chemical: this compound waste is considered hazardous.[1] It must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow it to enter drains or the environment.[1][3]

  • Contaminated Packaging: Completely emptied packages can be recycled where facilities exist.[1] Otherwise, handle contaminated packaging in the same manner as the substance itself and dispose of it in approved containers.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.